molecular formula C7H6ClN3O2S B046051 2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide CAS No. 112566-17-3

2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide

Katalognummer: B046051
CAS-Nummer: 112566-17-3
Molekulargewicht: 231.66 g/mol
InChI-Schlüssel: BXXPRKKQWHQWRG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide is a high-value chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This fused bicyclic heteroaromatic compound features a sulfonamide group and a reactive chloro substituent, making it a versatile intermediate for the synthesis of more complex molecules. Its primary research application lies in the exploration and development of novel kinase inhibitors. The core structure is known to interact with the ATP-binding pockets of various protein kinases, and the sulfonamide moiety is a key pharmacophore that can engage in critical hydrogen bonding interactions, enhancing binding affinity and selectivity. Researchers utilize this compound to investigate signaling pathways involved in oncology, inflammation, and neurodegenerative diseases. The chlorine atom at the 2-position offers a synthetic handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. This reagent is provided for research purposes only, serving as a critical tool for scientists aiming to develop new therapeutic agents and probe complex biological mechanisms.

Eigenschaften

IUPAC Name

2-chloroimidazo[1,2-a]pyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3O2S/c8-6-7(14(9,12)13)11-4-2-1-3-5(11)10-6/h1-4H,(H2,9,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXXPRKKQWHQWRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70560101
Record name 2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70560101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112566-17-3
Record name 2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70560101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloroimidazo[1,2-α]pyridine-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Core Properties of 2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of modern chemical synthesis and drug discovery, certain molecular scaffolds emerge as cornerstones for innovation. The imidazo[1,2-a]pyridine nucleus is one such privileged structure, forming the core of numerous therapeutic agents. When functionalized with a sulfonamide group, its chemical and biological potential expands significantly. This guide provides a detailed examination of 2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide, a key chemical intermediate. While this compound is noted primarily for its role in the synthesis of the herbicide imazosulfuron, its constituent moieties suggest a broader, underexplored potential in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of its fundamental properties, potential applications, and the scientific rationale behind its handling and use.

Core Molecular Profile

Chemical Identity and Structure

This compound is a heterocyclic organic compound featuring a fused imidazo[1,2-a]pyridine ring system. This core is substituted at the 2-position with a chlorine atom and at the 3-position with a sulfonamide group (-SO₂NH₂).

  • IUPAC Name: this compound

  • CAS Number: 112566-17-3[1]

  • Molecular Formula: C₇H₆ClN₃O₂S[1]

  • Molecular Weight: 231.66 g/mol [1]

The structure combines the aromatic, electron-rich imidazopyridine core with two powerful functional groups: an electron-withdrawing and chemically reactive chloro group, and a sulfonamide group known for its acidic nature and ability to participate in hydrogen bonding.

Physicochemical Properties

While extensive experimental data for this specific molecule is not widely published, its properties can be predicted based on its structure and data from analogous compounds. The sulfonamide moiety is a weak acid, and the imidazo[1,2-a]pyridine core possesses basic nitrogen atoms.

Table 1: Key Physicochemical and Computed Properties

PropertyValue/PredictionSource/Note
Molecular Weight 231.66 g/mol [1]
Predicted pKa ~5.4 ± 0.6Based on the closely related 2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide. The sulfonamide proton is acidic.[2]
Predicted XLogP3 0.6For the related 2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide, suggesting moderate lipophilicity.[2][3]
Hydrogen Bond Donors 1 (from -NH₂)[2] (Predicted for related compound)
Hydrogen Bond Acceptors 6 (O, O, N, N, N, Cl)[2] (Predicted for related compound)
Solubility Slightly soluble in water; soluble in polar organic solvents.General property of imidazo[1,2-a]pyridines.[4]
Appearance Expected to be a solid, likely a white or off-white crystal/powder.Based on related compounds.[2]

Note: Due to limited direct experimental data, some values are based on predictions for structurally similar compounds and should be confirmed experimentally.

Synthesis and Chemical Reactivity

Synthetic Pathways

This compound is a crucial intermediate in the synthesis of the sulfonylurea herbicide imazosulfuron.[4][5] The synthesis logically proceeds in two main stages: the formation of the imidazo[1,2-a]pyridine core and the subsequent introduction of the chloro and sulfonamide functionalities.

A plausible synthetic route involves:

  • Formation of the Imidazo[1,2-a]pyridine Core: This is typically achieved through the condensation reaction of a 2-aminopyridine derivative with an α-haloketone.[6] Numerous methods exist for this cyclization, including catalyst-free, copper-catalyzed, and microwave-assisted protocols.[7][8]

  • Chlorination: Introduction of the chlorine atom at the 2-position.

  • Sulfonylation: Introduction of the sulfonamide group at the 3-position, often via chlorosulfonylation followed by amination.

The diagram below illustrates a generalized workflow for synthesizing functionalized imidazo[1,2-a]pyridines.

G cluster_0 Core Synthesis cluster_1 Functionalization A 2-Aminopyridine C Imidazo[1,2-a]pyridine Core A->C B α-Haloketone B->C E 2-Chloro-Imidazo[1,2-a]pyridine C->E Chlorination D Chlorinating Agent (e.g., NCS) D->E H 2-Chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride E->H Sulfonylation F Chlorosulfonic Acid F->H G Ammonia I This compound G->I H->I Amination

Caption: Generalized synthetic workflow for this compound.

Chemical Reactivity

The reactivity of this molecule is dictated by its three key components:

  • Imidazo[1,2-a]pyridine Ring: This electron-rich heterocyclic system is susceptible to electrophilic substitution. The nitrogen atoms also provide sites for coordination with metal catalysts.

  • 2-Chloro Substituent: The chlorine atom at the 2-position is a leaving group, making this site susceptible to nucleophilic aromatic substitution, allowing for the introduction of various other functional groups. This is a key feature for its use as a synthetic intermediate.

  • 3-Sulfonamide Group: The sulfonamide proton (-NH₂) is acidic and can be deprotonated under basic conditions. This anion can then act as a nucleophile. This reactivity is exploited in the synthesis of imazosulfuron, where it attacks an electrophilic pyrimidine species.[5]

Biological and Pharmacological Context

While this compound is primarily documented as an agrochemical intermediate, its structural motifs are of significant interest in pharmacology.

The Imidazo[1,2-a]pyridine Scaffold in Drug Discovery

The imidazo[1,2-a]pyridine core is a well-established "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and synthetic accessibility have led to its incorporation into numerous clinically used drugs and investigational agents.[6] Derivatives have shown a wide range of biological activities, including:

  • Anticancer: Targeting various kinases and cellular pathways.[9][10]

  • Anxiolytic and Hypnotic: As ligands for benzodiazepine receptors (e.g., Zolpidem).[6]

  • Anti-inflammatory and Antiparasitic: Demonstrating efficacy against various pathogens and inflammatory processes.[11]

The Sulfonamide Moiety: A Classic Pharmacophore

The sulfonamide functional group is the basis for "sulfa drugs," the first class of synthetic antimicrobial agents. Their primary mechanism of action is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[12] Since humans obtain folic acid from their diet, this pathway provides selective toxicity against susceptible microorganisms.

PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHF Dihydrofolic Acid (DHF) DHPS->DHF Product Sulfonamide Sulfonamide Drug (Structural Analog of PABA) Sulfonamide->DHPS Competitive Inhibition THF Tetrahydrofolic Acid (THF) DHF->THF via DHFR DNA Purine & DNA Synthesis THF->DNA

Caption: Mechanism of action for antibacterial sulfonamides.

Beyond their antibacterial properties, sulfonamides are found in drugs with diverse activities, including diuretics (e.g., hydrochlorothiazide) and anticonvulsants.

Analytical and Safety Profile

Analytical Characterization

Full characterization of this compound would rely on standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR would show characteristic signals for the four protons on the pyridine ring portion of the scaffold and the two protons of the sulfonamide NH₂ group.

    • ¹³C NMR would confirm the presence of the seven carbon atoms in the heterocyclic core.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and elemental composition (C₇H₆ClN₃O₂S).[4]

  • Chromatography: High-performance liquid chromatography (HPLC) coupled with a UV detector or a mass spectrometer (LC-MS) would be the standard method for assessing purity and quantifying the compound.[13]

Safety and Handling

Based on available Safety Data Sheet (SDS) information, this compound requires careful handling.[1]

  • Hazard Identification:

    • H410: Very toxic to aquatic life with long-lasting effects.[1]

  • Precautionary Statements:

    • P273: Avoid release to the environment.[1]

    • P391: Collect spillage.[1]

    • P501: Dispose of contents/container in accordance with local regulations.[1]

  • Handling: Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Exemplary Experimental Protocols

The following protocols are provided as illustrative examples for working with imidazo[1,2-a]pyridine sulfonamide derivatives. They are based on published procedures for analogous compounds and should be adapted and optimized for specific experimental goals.

Synthesis of a Related Derivative: 2-(Ethylsulfinyl)imidazo[1,2-a]pyridine-3-sulfonamide

This protocol describes the oxidation of a thioether precursor to a sulfoxide, demonstrating a common transformation on this scaffold.[14]

Objective: To synthesize 2-(Ethylsulfinyl)imidazo[1,2-a]pyridine-3-sulfonamide from 2-ethylthioimidazo[1,2-a]pyridine-3-sulfonamide.

Materials:

  • 2-ethylthioimidazo[1,2-a]pyridine-3-sulfonamide (1.0 eq)

  • m-chloroperoxybenzoic acid (m-CPBA) (1.0 eq)

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • Ice water bath, round-bottom flask, magnetic stirrer, filtration apparatus.

Procedure:

  • Dissolve 2-ethylthioimidazo[1,2-a]pyridine-3-sulfonamide in CH₂Cl₂ in a round-bottom flask.

  • Cool the solution in an ice water bath (0-5 °C).

  • Separately, dissolve m-CPBA in CH₂Cl₂.

  • Add the m-CPBA solution dropwise to the cooled solution of the starting material with continuous stirring.

  • Maintain the reaction temperature at 0-5 °C and stir for at least 3 hours. A suspension may form.

  • After the reaction is complete (monitor by TLC), filter the suspension.

  • Remove the solvent from the filtrate under reduced pressure.

  • Recrystallize the crude product from methanol to yield the pure white crystalline product.[14]

General Workflow for Biological Activity Screening

The following diagram outlines a typical workflow for assessing the biological potential of a novel compound like this compound or its derivatives.

A Compound Synthesis & Purification B Primary Screening (In Vitro Target-Based Assays, e.g., Kinase Inhibition) A->B C Secondary Screening (Cell-Based Assays, e.g., Cytotoxicity, Antiproliferative) B->C Active Hits D Hit Confirmation & Dose-Response C->D E Lead Optimization (SAR Studies) D->E Confirmed Hits E->B Iterative Design F In Vitro ADME/Tox (Solubility, Stability, Permeability, CYP Inhibition) E->F G In Vivo Efficacy Studies (Animal Models) F->G Promising Leads H Preclinical Development G->H

Caption: A standard workflow for drug discovery and development.

Conclusion and Future Outlook

This compound stands as a molecule of dual identity. It is a validated and critical building block in the agrochemical industry, yet its core structure belongs to a family of compounds with immense pharmacological relevance. The chloro and sulfonamide groups provide versatile handles for synthetic modification, opening the door to the creation of diverse chemical libraries. Future research should focus on exploring the untapped potential of this compound and its derivatives in medicinal chemistry, particularly in the development of novel kinase inhibitors, antimicrobials, and CNS-active agents. A thorough experimental characterization of its physicochemical and biological properties is a necessary first step toward unlocking this potential.

References

  • Synthesis of 2-chloroimidazo [1,2-α] pyridine-3-sulfonamide. (2025). ResearchGate. [Link]

  • PubChem. (n.d.). 2-Chloroimidazo[1,2-a]pyridine. National Center for Biotechnology Information. [Link]

  • Hilaris Publisher. (2016). Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. Journal of Chemical Sciences. [Link]

  • Zhang, L., et al. (2012). 2-(Ethylsulfinyl)imidazo[1,2-a]pyridine-3-sulfonamide. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • PubChem. (n.d.). Imazosulfuron. National Center for Biotechnology Information. [Link]

  • Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry. [Link]

  • Primas, N., et al. (2017). A New Synthetic Route to Original Sulfonamide Derivatives in 2-Trichloromethylquinazoline Series: A Structure-Activity Relationship Study of Antiplasmodial Activity. Molecules. [Link]

  • LookChem. (n.d.). 2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide. [Link]

  • Wang, Z., et al. (2019). Iron-Catalyzed Sulfonylmethylation of Imidazo[1,2-α]pyridines with N,N-Dimethylacetamide and Sodium Sulfinates. Molecules. [Link]

  • Desprats, C., et al. (2020). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Molecules. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. [Link]

  • Rentería-Gómez, M. A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry. [Link]

  • Shimadzu. (n.d.). A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts. Shimadzu Scientific Instruments. [Link]

  • Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. (2004). Journal of Molecular Structure: THEOCHEM. [Link]

  • MySkinRecipes. (n.d.). 2-Chloroimidazo[1,2-A]Pyridine-3-Carboxylic Acid. [Link]

  • PubChem. (n.d.). 2-(Ethanesulfonyl)imidazo(1,2-a)pyridine-3-sulfonamide. National Center for Biotechnology Information. [Link]

  • Ferreira, L. A. P., et al. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Journal of Medicinal Chemistry. [Link]

  • Rivera, G., et al. (2020). Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties. PLoS ONE. [Link]

  • Rentería-Gómez, M. A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]

  • Berritt, S., et al. (2012). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic Letters. [Link]

  • Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. (2015). ResearchGate. [Link]

  • Werth, B. J. (2024). Sulfonamides. MSD Manual Professional Edition. [Link]

Sources

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide

This guide provides a comprehensive overview of the synthetic pathways and methodologies for producing this compound, a key intermediate in the development of novel therapeutic and agrochemical agents. We will delve into the strategic considerations behind the synthesis, detailed experimental protocols, and the critical insights necessary for successful execution in a research and development setting.

The imidazo[1,2-a]pyridine core is recognized as a "privileged structure" in medicinal chemistry.[1] This is due to its unique three-dimensional shape and electronic properties that allow it to bind to a wide range of biological targets. This scaffold is present in numerous commercially successful drugs, including Zolpidem (an insomnia therapeutic) and Olprinone (a cardiac stimulant), highlighting its therapeutic versatility.[1][2] The fusion of an imidazole and a pyridine ring creates an electron-rich bicyclic system that is amenable to functionalization, enabling chemists to fine-tune its pharmacological profile.[3][4][5]

The target molecule of this guide, this compound, is a valuable synthetic intermediate. It is notably a precursor for the synthesis of imazosulfuron, a low-toxicity herbicide.[6][7] The strategic placement of the chloro and sulfonamide groups provides two reactive handles for further chemical modification, making it a versatile building block for creating libraries of compounds for drug discovery and crop protection programs.

Part 1: Retrosynthetic Analysis and Synthetic Strategy

A logical synthetic plan is paramount for efficiently accessing the target molecule. Our retrosynthetic analysis breaks down the target into readily available starting materials. The primary disconnections are made at the C-S and C-N bonds of the sulfonamide, the C-Cl bond, and the bonds forming the imidazole ring.

G Target This compound Int1 2-Chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride Target->Int1 Ammonolysis Reagent1 NH₃ Target->Reagent1 Int2 2-Chloroimidazo[1,2-a]pyridine Int1->Int2 Chlorosulfonylation Reagent2 ClSO₃H Int1->Reagent2 Int3 Imidazo[1,2-a]pyridin-2(3H)-one Int2->Int3 Chlorination Reagent3 POCl₃ Int2->Reagent3 Start1 2-Aminopyridine Int3->Start1 Cyclocondensation Start2 Ethyl 2-chloroacetoacetate Int3->Start2

Caption: Retrosynthetic analysis of the target compound.

This analysis leads to a robust forward synthesis strategy:

  • Ring Formation: Construction of the imidazo[1,2-a]pyridine core via a cyclocondensation reaction.

  • Chlorination: Introduction of the chlorine atom at the C2 position.

  • Sulfonylation: Electrophilic substitution at the C3 position to install a sulfonyl chloride group.

  • Amination: Conversion of the sulfonyl chloride to the final sulfonamide.

Part 2: Synthesis of the Imidazo[1,2-a]pyridine Core

The foundational step is the creation of the bicyclic scaffold. A highly efficient method is the reaction of a 2-aminopyridine with an α-halocarbonyl compound, a variation of the classic Tschitschibabin reaction.[4] For our purpose, we will synthesize the key intermediate, imidazo[1,2-a]pyridin-2(3H)-one, which serves as the precursor for C2-chlorination.

Experimental Protocol: Synthesis of Imidazo[1,2-a]pyridin-2(3H)-one
  • Reaction Setup: To a solution of 2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol, add ethyl 2-chloroacetoacetate (1.1 eq).

  • Cyclization: Heat the reaction mixture to reflux (approx. 80°C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation: Upon completion, cool the mixture to room temperature. The product often precipitates from the solution. The solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield imidazo[1,2-a]pyridin-2(3H)-one.

Causality and Expertise: The choice of ethanol as a solvent is strategic; it effectively dissolves the reactants while allowing the product, which is typically less soluble, to crystallize upon cooling, simplifying purification. This one-step cyclization is efficient and provides the necessary keto-functionality at the C2 position, which is the tautomer of the 2-hydroxy group needed for the subsequent chlorination step.[8]

Part 3: Regioselective Functionalization

With the core structure in hand, the next phase involves the precise installation of the chloro and sulfonamide functionalities.

Step A: Chlorination of the C2 Position

The hydroxyl group of the imidazo[1,2-a]pyridin-2-ol tautomer is a poor leaving group. It must be activated before it can be substituted by a chloride ion. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.

Experimental Protocol: Synthesis of 2-Chloroimidazo[1,2-a]pyridine
  • Reaction Setup: In a flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), carefully add imidazo[1,2-a]pyridin-2(3H)-one (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, ~5-10 eq).

  • Reaction: Heat the mixture to reflux (approx. 105-110°C) for 2-3 hours. The solution will typically become homogeneous.

  • Workup and Isolation: After cooling to room temperature, the excess POCl₃ is quenched by slowly and carefully pouring the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic process and must be done in a well-ventilated fume hood.

  • Neutralization: Basify the acidic aqueous solution with a saturated solution of sodium bicarbonate or sodium hydroxide until a pH of ~8 is reached.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 2-chloroimidazo[1,2-a]pyridine.

Trustworthiness: This protocol is self-validating. The use of excess POCl₃ serves as both the reagent and the solvent, driving the reaction to completion. The quench and neutralization steps are critical for both safety and isolation of the product, which is typically a solid.

Step B & C: Chlorosulfonylation and Ammonolysis

The C3 position of the imidazo[1,2-a]pyridine ring is electron-rich and thus susceptible to electrophilic aromatic substitution. This allows for the direct introduction of a sulfonyl group.

Experimental Protocol: Synthesis of this compound
  • Chlorosulfonylation:

    • Reaction Setup: Cool a flask containing chlorosulfonic acid (ClSO₃H, ~5 eq) to 0°C in an ice bath. Under an inert atmosphere and with vigorous stirring, add 2-chloroimidazo[1,2-a]pyridine (1.0 eq) portion-wise, maintaining the internal temperature below 10°C.

    • Reaction: Once the addition is complete, allow the mixture to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.

    • Workup: Carefully pour the reaction mixture onto crushed ice. The intermediate, 2-chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride, will precipitate as a solid. Filter the solid quickly and wash with cold water. It is critical to use this intermediate immediately in the next step as sulfonyl chlorides are highly moisture-sensitive.

  • Ammonolysis (Formation of Sulfonamide):

    • Reaction: Suspend the crude, damp 2-chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride in a flask. Add concentrated aqueous ammonia (~10 eq) dropwise while cooling in an ice bath.

    • Completion: Stir the mixture vigorously at room temperature for 1-2 hours.

    • Isolation: Collect the resulting solid precipitate by filtration. Wash the solid thoroughly with water to remove any residual ammonia and salts.

    • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.[9]

Authoritative Grounding: The direct chlorosulfonylation of aromatic and heteroaromatic systems is a well-established method for preparing sulfonyl chlorides.[10] The subsequent reaction with an amine or ammonia is the most common and direct method for the synthesis of sulfonamides.[9][10] The reactivity of the sulfonyl chloride intermediate necessitates a "one-pot" or rapid sequential approach to maximize yield.[6]

Part 4: Overall Workflow and Data Presentation

The complete synthetic sequence is a multi-step process requiring careful control over reaction conditions at each stage.

Caption: Forward synthesis workflow diagram.

Summary of Reaction Parameters
StepKey ReagentsSolventTemperatureTypical Yield (%)Product Characterization
1 2-Aminopyridine, Ethyl 2-chloroacetoacetateEthanol~80°C75-85%¹H NMR, LC-MS
2 POCl₃POCl₃ (neat)~110°C80-90%¹H NMR, GC-MS
3 ClSO₃HClSO₃H (neat)0°C to RT65-75% (crude)Used immediately
4 Conc. NH₄OHWater0°C to RT85-95% (from sulfonyl chloride)¹H NMR, ¹³C NMR, HRMS, FTIR, M.P.

Yields are representative and may vary based on reaction scale and purification efficiency.

Conclusion

The synthesis of this compound is a multi-step process that relies on classical heterocyclic chemistry principles. The strategy of first building the core scaffold followed by sequential, regioselective functionalization is both logical and effective. Success hinges on the careful handling of aggressive reagents like phosphorus oxychloride and chlorosulfonic acid and the understanding of the reactivity of the key intermediates. This guide provides the foundational knowledge and practical protocols for researchers to confidently synthesize this valuable chemical building block for applications in drug discovery and beyond.

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.ACS Omega.
  • Synthesis of Imidazo[1,2-a]pyridines as Antiviral Agents.Journal of Medicinal Chemistry.
  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability.
  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Upd
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.BIO Web of Conferences.
  • Synthesis of 2-chloroimidazo [1,2-α] pyridine-3-sulfonamide.
  • 2-(Ethylsulfinyl)imidazo[1,2-a]pyridine-3-sulfonamide.
  • Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety.Hilaris Publisher.
  • Synthesis of imidazo[1,2-a]pyridines.Organic Chemistry Portal.
  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds.
  • [Synthesis of imidazo[1,2-a]pyridine deriv
  • 2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide.LookChem.
  • Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole.
  • Synthesis of imidazo[1,2-a]pyridines: a decade upd
  • Preparation and New Reactions of Imidazo[l,2-a]pyridines.Scribd.
  • 2-Chloro-Imidazo(1,2-a)Pyridine-3-Sulfonamide.ChemicalBook.
  • 2-Chloroimidazo[1,2-A]Pyridine-3-Carboxylic Acid.MySkinRecipes.
  • Application Notes and Protocols for the Synthesis of Sulfonamides Using Pyridine-2-Sulfonate Deriv
  • Preparation of sulfonamides from N-silylamines.
  • A convenient synthetic route to sulfonimidamides
  • Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids.

Sources

An In-Depth Technical Guide to 2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide: Structure, Analysis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide, a key heterocyclic intermediate. The document delves into its chemical structure, physicochemical properties, and its significant role as a precursor in the synthesis of agrochemicals, notably the herbicide imazosulfuron. While specific, publicly available, detailed protocols for its synthesis and complete analytical characterization are limited, this guide constructs representative methodologies based on established synthetic routes for imidazo[1,2-a]pyridines and standard analytical techniques for sulfonamides. Furthermore, we explore the broader therapeutic potential of the imidazo[1,2-a]pyridine sulfonamide scaffold, discussing its known biological activities and potential applications in drug discovery and development, particularly in oncology and virology. This guide is intended to serve as a valuable resource for researchers and scientists working with this compound and related heterocyclic systems.

Introduction: The Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif in medicinal chemistry and materials science, renowned for its diverse biological activities and unique photophysical properties.[1][2][3] This bicyclic system, featuring a bridgehead nitrogen atom, is present in numerous clinically approved drugs, including the anxiolytic zolpidem and the anti-ulcer agent soraprazan.[3] The versatility of the imidazo[1,2-a]pyridine scaffold allows for extensive functionalization at various positions, enabling the fine-tuning of its pharmacological profile. The introduction of a sulfonamide moiety, a well-established pharmacophore in its own right, at the 3-position of the imidazo[1,2-a]pyridine ring system has led to the discovery of compounds with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[4]

This compound stands out as a crucial intermediate, most notably in the synthesis of the herbicide imazosulfuron.[4][5] Its chemical structure combines the reactive chloro group at the 2-position with the versatile sulfonamide functionality at the 3-position, making it a valuable building block for the synthesis of more complex molecules. This guide will provide a detailed examination of its chemical structure and a thorough analysis of its synthesis and characterization, drawing upon established methodologies for related compounds.

Chemical Structure and Physicochemical Properties

The chemical identity of this compound is well-defined, and its key physicochemical properties are summarized in the table below.

PropertyValueSource
Chemical Name This compound[1][6][7][8]
CAS Number 112566-17-3[6][8]
Molecular Formula C₇H₆ClN₃O₂S[6][7]
Molecular Weight 231.66 g/mol [1][6]
Appearance Solid (predicted)-
Melting Point Not available-
Boiling Point Not available-
Solubility Not available-

The structure of this compound, featuring the fused imidazo[1,2-a]pyridine ring system with a chlorine atom at position 2 and a sulfonamide group at position 3, is depicted in the following diagram.

Caption: Chemical structure of this compound.

Synthesis and Purification: A Representative Protocol

While a specific, detailed, and publicly available protocol for the synthesis of this compound is not readily found in the literature, a plausible synthetic route can be constructed based on established methods for the synthesis of related imidazo[1,2-a]pyridine derivatives. The following represents a hypothetical, yet chemically sound, multi-step synthesis.

3.1. Synthetic Pathway

G start 2-Aminopyridine step1 Step 1: Cyclization with α-halo ketone start->step1 intermediate1 Imidazo[1,2-a]pyridine step1->intermediate1 step2 Step 2: Chlorination intermediate1->step2 intermediate2 2-Chloroimidazo[1,2-a]pyridine step2->intermediate2 step3 Step 3: Sulfonylation intermediate2->step3 product 2-Chloroimidazo[1,2-a]pyridine- 3-sulfonamide step3->product

Caption: Proposed synthetic workflow for this compound.

3.2. Step-by-Step Experimental Protocol (Representative)

Step 1: Synthesis of Imidazo[1,2-a]pyridine

This step is a classic condensation reaction to form the imidazo[1,2-a]pyridine core.

  • Reactants: To a solution of 2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol or DMF, add an α-halo ketone (e.g., chloroacetaldehyde or bromoacetone) (1.1 eq).

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: After cooling, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the imidazo[1,2-a]pyridine.

Step 2: Synthesis of 2-Chloroimidazo[1,2-a]pyridine

This step involves the selective chlorination at the 2-position of the imidazo[1,2-a]pyridine ring.

  • Reactants: Dissolve the imidazo[1,2-a]pyridine (1.0 eq) in a suitable solvent like acetonitrile or dichloromethane. Add a chlorinating agent such as N-chlorosuccinimide (NCS) (1.1 eq).

  • Reaction Conditions: The reaction is typically stirred at room temperature or slightly elevated temperatures for a period ranging from a few hours to overnight. Progress is monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried, filtered, and concentrated. The resulting crude product is purified by column chromatography to yield 2-chloroimidazo[1,2-a]pyridine.

Step 3: Synthesis of this compound

The final step introduces the sulfonamide group at the 3-position.

  • Reactants: To a solution of 2-chloroimidazo[1,2-a]pyridine (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or chloroform) under an inert atmosphere, add chlorosulfonyl isocyanate (1.2 eq) dropwise at a low temperature (e.g., 0 °C).

  • Reaction Conditions: The reaction mixture is stirred at low temperature for a few hours and then allowed to warm to room temperature.

  • Work-up and Purification: The reaction is quenched by the careful addition of water or a dilute aqueous acid. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound. Further purification can be achieved by recrystallization.

Analytical Characterization

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the pyridine ring of the imidazo[1,2-a]pyridine core. These would typically appear in the aromatic region (δ 7.0-9.0 ppm). The protons of the sulfonamide group (-SO₂NH₂) would likely appear as a broad singlet, the chemical shift of which can be solvent-dependent.

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the seven carbon atoms in the molecule. The carbon atoms of the imidazo[1,2-a]pyridine ring will resonate in the aromatic region. The chemical shifts of C2 and C3 will be significantly influenced by the electron-withdrawing chlorine and sulfonamide substituents, respectively.

4.2. Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is a suitable technique for the analysis of this compound.

  • Expected Molecular Ion: In positive ion mode, the protonated molecule [M+H]⁺ would be expected at m/z 232.66. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 230.66.

  • Fragmentation Pattern: The fragmentation of sulfonamides in mass spectrometry often involves the loss of SO₂ (64 Da). Therefore, a significant fragment ion corresponding to [M+H-SO₂]⁺ might be observed. Other characteristic fragmentations of the imidazo[1,2-a]pyridine ring system could also be present.

4.3. High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method would be appropriate for assessing the purity of this compound.

ParameterRecommended ConditionRationale
Column C18 (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for moderately polar aromatic compounds.
Mobile Phase A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acidFormic acid improves peak shape and ionization efficiency for MS detection. A gradient elution from a lower to a higher percentage of acetonitrile will be effective for eluting the compound.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Detection UV at 254 nm or Mass Spectrometry (LC-MS)The aromatic system will absorb UV light. LC-MS provides mass confirmation of the eluting peak.

Therapeutic Potential and Future Directions

While the primary documented application of this compound is in agrochemical synthesis, the imidazo[1,2-a]pyridine sulfonamide scaffold holds significant promise in the realm of drug discovery.

5.1. Known Biological Activities of Imidazo[1,2-a]pyridine Sulfonamides

Several studies have highlighted the diverse biological activities of this class of compounds:

  • Anticancer Activity: Derivatives of imidazo[1,2-a]pyridine have demonstrated potent anticancer effects. Some compounds have been shown to inhibit critical signaling pathways involved in cancer cell proliferation and survival, such as the AKT/mTOR pathway.[9] The sulfonamide group can act as a key pharmacophore, potentially interacting with targets like carbonic anhydrases, which are overexpressed in many tumors.

  • Antiviral Activity: Imidazo[1,2-a]pyridine mesoionic compounds incorporating a sulfonamide moiety have been investigated as antiviral agents, showing activity against plant viruses like potato virus Y (PVY). This suggests that the scaffold could be explored for the development of antivirals against human pathogens.

  • Kinase Inhibition: The imidazo[1,2-a]pyridine core is a known hinge-binding motif for many protein kinases. The strategic placement of a sulfonamide group can provide additional hydrogen bonding interactions within the ATP-binding pocket, leading to potent and selective kinase inhibitors.

5.2. Future Perspectives in Drug Development

G cluster_0 Core Scaffold cluster_1 Potential Therapeutic Areas cluster_2 Molecular Targets A 2-Chloroimidazo[1,2-a]pyridine- 3-sulfonamide B Oncology A->B C Virology A->C D Inflammatory Diseases A->D E Protein Kinases (e.g., AKT, mTOR) B->E F Carbonic Anhydrases B->F G Viral Enzymes C->G

Caption: Potential drug discovery pathways originating from the this compound scaffold.

This compound serves as an excellent starting point for the generation of compound libraries for high-throughput screening. The chlorine atom at the 2-position is amenable to various nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups to explore the structure-activity relationship (SAR). The sulfonamide group can also be further derivatized to modulate the compound's physicochemical properties and target interactions.

Future research efforts could focus on:

  • Synthesis of Novel Derivatives: Utilizing the reactivity of the chloro and sulfonamide groups to synthesize a diverse library of analogues.

  • Screening against Therapeutic Targets: Evaluating these new compounds against a panel of cancer cell lines, viral assays, and specific enzyme targets like kinases and carbonic anhydrases.

  • Computational Modeling: Employing molecular docking and other computational tools to predict the binding modes of these compounds to their biological targets and to guide the design of more potent and selective inhibitors.

Conclusion

This compound is a valuable heterocyclic compound with a well-established role as a synthetic intermediate. While its primary application to date has been in the agrochemical industry, the inherent biological potential of the imidazo[1,2-a]pyridine sulfonamide scaffold makes it an attractive starting point for drug discovery programs. This technical guide has provided a comprehensive overview of its chemical structure, a representative synthetic approach, and a discussion of its analytical characterization. By leveraging the information presented herein, researchers and scientists can better utilize this versatile molecule in the development of novel therapeutic agents to address unmet medical needs.

References

  • Synthesis of 2-chloroimidazo [1,2-α] pyridine-3-sulfonamide. ResearchGate. 2025. Available from: [Link]

  • WO2004020401A1 - Synthesis of sulfonamide derivatives. Google Patents.
  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PMC - NIH. Available from: [Link]

  • Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. ResearchGate. 2025. Available from: [Link]

  • First Discovery of Imidazo[1,2- a]pyridine Mesoionic Compounds Incorporating a Sulfonamide Moiety as Antiviral Agents. PubMed. 2022. Available from: [Link]

  • Synthesis and antibacterial activity of new 2-Thiosubstituted-3-Nitro Imidazo [1,2-a] pyridine derivatives. GSC Biological and Pharmaceutical Sciences. 2022. Available from: [Link]

  • WO2012078994A1 - Imidazo [1, 2-a] pyridine sulfonamides as trpm8 modulators. Google Patents.
  • US20160318925A1 - IMIDAZO [1,2-a]PYRIDINE COMPOUNDS, SYNTHESIS THEREOF, AND METHODS OF USING SAME. Google Patents.
  • Imidazo [1,2-a]pyridine compounds, synthesis thereof, and methods of using same - Patent US-9309238-B2. PubChem. Available from: [Link]

  • First Discovery of Imidazo[1,2‑a]pyridine Mesoionic Compounds Incorporating a Sulfonamide Moiety as Antiviral Agents. ACS Publications. 2022. Available from: [Link]

  • Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. NIH. Available from: [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available from: [Link]

  • Synthesis of triarylpyridines with sulfonate and sulfonamide moieties via a cooperative vinylogous anomeric-based oxidation. PMC - NIH. Available from: [Link]

  • Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. MDPI. 2021. Available from: [Link]

  • This compound (C7H6ClN3O2S). PubChemLite. Available from: [Link]

  • 2-chloroimidazol(1,2-a)pyridine-3-sulfonamide. AERU. 2025. Available from: [Link]

  • 2-(Ethanesulfonyl)imidazo(1,2-a)pyridine-3-sulfonamide | C9H11N3O4S2. PubChem. Available from: [Link]

  • WO2023017474A1 - Flow synthesis process for the production of sulfonylurea compounds. Google Patents.
  • A convenient synthetic route to sulfonimidamides from sulfonamides. ResearchGate. 2025. Available from: [Link]

  • 2-(Ethylsulfinyl)imidazo[1,2-a]pyridine-3-sulfonamide. PMC - NIH. Available from: [Link]

  • Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile. NIH. Available from: [Link]

  • Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. LabRulez LCMS. Available from: [Link]

  • US20030236437A1 - Process to prepare sulfonamides. Google Patents.
  • (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. 2026. Available from: [Link]

  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. PubMed. Available from: [Link]

  • Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. ResearchGate. Available from: [Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. PMC - NIH. 2025. Available from: [Link]

Sources

Spectroscopic data for 2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide

Introduction

This compound is a heterocyclic compound featuring a fused imidazopyridine core, a structure of significant interest in medicinal chemistry and drug development.[1] Its utility as a synthetic intermediate and potential pharmacophore necessitates a robust and unambiguous method for its structural confirmation and purity assessment. This guide provides a comprehensive overview of the expected spectroscopic data for this molecule, grounded in fundamental principles and comparative analysis of related structures.

This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the analytical characterization of this compound. We will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting data from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Compound Profile:

  • Systematic Name: this compound

  • Molecular Formula: C₇H₆ClN₃O₂S[2][3]

  • Molecular Weight: 231.66 g/mol [2][3]

  • CAS Number: 112566-17-3[2][4]

Molecular Structure and Spectroscopic Implications

The unique arrangement of functional groups in this compound dictates its spectroscopic signature. The core is a 10 π-electron aromatic system, which strongly influences its NMR and UV-Vis spectra.[5] The electron-withdrawing nature of both the chloro and sulfonamide substituents will significantly impact the electronic environment of the fused ring system.

Caption: Molecular structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone for determining the molecular weight and fragmentation pattern of a molecule. For a compound like this, electrospray ionization (ESI) in positive ion mode is the preferred method due to the presence of basic nitrogen atoms that are readily protonated.

Causality Behind Experimental Choices

ESI is chosen for its soft ionization nature, which typically preserves the molecular ion, providing clear molecular weight information.[6] Running the analysis in positive mode is logical as the nitrogen atoms in the imidazopyridine ring are basic and can be easily protonated to form [M+H]⁺ ions. Collision-induced dissociation (CID) during tandem mass spectrometry (MS/MS) is then used to induce fragmentation, providing structural details.

Expected Mass Spectrum Data

The fragmentation of aromatic sulfonamides is well-documented. A characteristic fragmentation pathway involves the loss of sulfur dioxide (SO₂), a process that can be influenced by substituents on the aromatic ring.[7]

IonPredicted m/zDescription
[M+H]⁺ 232.0Protonated molecular ion
[M+Na]⁺ 254.0Sodium adduct
[M+H-SO₂]⁺ 168.0Loss of sulfur dioxide from the protonated molecule
[M+H-SO₂NH₂]⁺ 153.0Loss of the entire sulfonamide group
Predicted Fragmentation Pathway

Fragmentation_Pathway M_H [M+H]⁺ m/z = 232.0 M_H_SO2 [M+H-SO₂]⁺ m/z = 168.0 M_H->M_H_SO2 -SO₂ M_H_SO2NH2 [M+H-SO₂NH₂]⁺ m/z = 153.0 M_H->M_H_SO2NH2 -SO₂NH₂

Caption: Predicted ESI-MS/MS fragmentation pathway.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile. Dilute this stock solution to a final concentration of 1-10 µg/mL using a 50:50 mixture of acetonitrile and water containing 0.1% formic acid to facilitate protonation.

  • Infusion: Infuse the sample solution directly into the mass spectrometer's ESI source at a flow rate of 5-10 µL/min.

  • MS Scan: Acquire a full scan mass spectrum in positive ion mode over a mass range of m/z 50-500 to detect the protonated molecule [M+H]⁺ and any adducts.

  • MS/MS Analysis: Select the [M+H]⁺ ion (m/z 232.0) for collision-induced dissociation (CID). Apply a range of collision energies (e.g., 10-40 eV) to generate a product ion spectrum, which will reveal the characteristic fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

Causality Behind Experimental Choices

DMSO-d₆ is often the solvent of choice for sulfonamides because the acidic protons of the NH₂ group are observable and do not exchange as rapidly as they might in other solvents like D₂O. The aromatic protons of the imidazo[1,2-a]pyridine core are expected to appear in the range of 7.0-9.0 ppm, a region typical for such heterocyclic systems.[5][8]

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H88.8 - 9.0Doublet (d)~7.01H
H58.0 - 8.2Doublet (d)~9.01H
H67.6 - 7.8Triplet of d (td)~7.0, ~1.51H
H77.2 - 7.4Triplet (t)~7.01H
-SO₂NH₂7.5 - 8.0Broad Singlet (s)N/A2H
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C7145 - 148
C2140 - 143
C8a (bridgehead)130 - 133
C5128 - 130
C3125 - 128
C6118 - 120
C8115 - 117
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. This will require a greater number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope. A proton-decoupled sequence is standard.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H, δ 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The spectrum of this compound will be characterized by vibrations from the sulfonamide group and the aromatic rings.

Expected IR Absorption Bands

The key diagnostic peaks will be the N-H stretches and the strong S=O stretches of the sulfonamide group. The aromatic C=C and C=N stretching vibrations of the fused ring will also be prominent.[9][10]

Wavenumber (cm⁻¹)IntensityVibrational Assignment
3400 - 3200MediumN-H stretching (asymmetric & symmetric) of -SO₂NH₂
3100 - 3000MediumAromatic C-H stretching
1640 - 1580StrongC=N and C=C stretching of the imidazopyridine ring
1350 - 1310StrongAsymmetric S=O stretching of the sulfonamide
1170 - 1150StrongSymmetric S=O stretching of the sulfonamide
800 - 750StrongC-Cl stretching
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Sample Preparation: Place a small amount (a few milligrams) of the solid powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Background Correction: A background spectrum of the clean, empty ATR crystal must be recorded and subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The conjugated π-system of the imidazo[1,2-a]pyridine core is expected to produce characteristic absorption bands in the UV region.

Expected UV-Vis Absorption

The spectrum will likely show multiple absorption bands corresponding to π→π* transitions within the aromatic system.[11][12] The exact position of the absorption maxima (λ_max) can be sensitive to the solvent used.

Predicted λ_max (nm)SolventTransition Type
~260 - 280Ethanolπ→π
~320 - 340Ethanolπ→π
Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a stock solution of the compound in a UV-grade solvent such as ethanol or methanol at a concentration of approximately 1 mg/mL. Dilute this stock to achieve an absorbance reading between 0.1 and 1.0 AU (typically in the 1-10 µg/mL range).

  • Data Acquisition: Use a matched pair of quartz cuvettes. Fill one with the solvent (as a blank) and the other with the sample solution.

  • Scan: Scan across a wavelength range of 200-600 nm to record the absorption spectrum.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of this compound. The combination of MS, NMR, IR, and UV-Vis spectroscopy allows for unambiguous confirmation of its molecular structure and serves as a critical quality control standard. The predicted data, derived from established principles and literature on analogous structures, offers a reliable reference for researchers engaged in the synthesis, purification, and application of this important heterocyclic compound.

References

  • K. L. Kallury, et al. (1995). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. Available from: [Link]

  • W. A. Korfmacher, et al. (1994). Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh. PubMed. Available from: [Link]

  • S. A. McLuckey, et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. PubMed. Available from: [Link]

  • ACS Publications. Nontargeted Screening and Determination of Sulfonamides. Available from: [Link]

  • V. A. Basiuk. (2003). Calculated gas-phase infrared spectra of imidazo[1,2-a]pyrazinediones derived from alanine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available from: [Link]

  • Oxford Academic. Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry. Available from: [Link]

  • Chemsrc. This compound Price. Available from: [Link]

  • D. M. Rackham. (1979). Spectroscopic Studies of Some Imidazo[1,2-a]pyridine and Imidazo[1,2-a]pyrimidine Derivatives. Applied Spectroscopy. Available from: [Link]

  • DTIC. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Available from: [Link]

  • ResearchGate. 1H NMR spectrum of imidazo[1,2-a]pyridine 6a. Available from: [Link]

  • MDPI. Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. Available from: [Link]

  • ResearchGate. FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. Available from: [Link]

  • ResearchGate. 13C NMR spectrum of imidazo[1,2-a]pyridine 7a. Available from: [Link]

  • PubChem. Imidazo[1,2-a]pyridine. Available from: [Link]

  • PubChemLite. This compound (C7H6ClN3O2S). Available from: [Link]

  • S. G. Baravkar, et al. (2022). Synthesis and antibacterial activity of new 2-Thiosubstituted-3-Nitro Imidazo [1,2-a] pyridine derivatives. Journal of Chemical and Pharmaceutical Sciences. Available from: [Link]

  • LookChem. 2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide. Available from: [Link]

  • PubChem. 2-Chloroimidazo[1,2-a]pyridine. Available from: [Link]

  • M. G. La-Placa, et al. (2021). Bright V‐Shaped bis‐Imidazo[1,2‐a]pyridine Fluorophores with Near‐UV to Deep‐Blue Emission. Chemistry – An Asian Journal. Available from: [Link]

  • MDPI. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Available from: [Link]

  • ResearchGate. UV-vis absorption spectra of 2 in pyridine at varying concentrations. Available from: [Link]

  • NIH. 2-(Ethylsulfinyl)imidazo[1,2-a]pyridine-3-sulfonamide. Available from: [Link]

  • PubChemLite. 2-chloroimidazo[1,2-a]pyridine-3-carboxylic acid (C8H5ClN2O2). Available from: [Link]

  • ResearchGate. UV-Visible absorption spectra of imidazo[1,2-a]azines 6 and 7. Available from: [Link]

  • NIH. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives. Available from: [Link]

  • Hilaris Publisher. Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. Available from: [Link]

  • PubMed. Bright, fluorescent dyes based on imidazo[1,2-a]pyridines that are capable of two-photon absorption. Available from: [Link]

Sources

Unlocking the Therapeutic Potential of 2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide: A Technical Guide for Target Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a "privileged" heterocyclic structure in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1][2][3][4] Its synthetic tractability and diverse biological activities have made it a focal point for drug discovery programs targeting a wide array of diseases. This in-depth technical guide focuses on a specific, yet underexplored, derivative: 2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide . While direct literature on this exact molecule is sparse, a comprehensive analysis of structurally related analogues provides a compelling rationale for investigating its potential in three key therapeutic areas: oncology, infectious diseases (specifically mycobacteria), and virology. This document serves as a roadmap for researchers, scientists, and drug development professionals, outlining the most promising therapeutic targets and providing detailed, field-proven experimental workflows for their validation.

The Imidazo[1,2-a]pyridine Core: A Foundation for Diverse Pharmacology

The imidazo[1,2-a]pyridine ring system is a versatile pharmacophore that has given rise to drugs with applications ranging from anxiolytics (e.g., Alpidem) to insomnia treatments (e.g., Zolpidem).[1][4][5] More recently, its derivatives have emerged as potent agents in oncology and infectious diseases.[4][5][6] The structure of this compound combines this privileged core with two key functional groups: a sulfonamide at the C3 position and a chloro group at C2. The sulfonamide moiety is a well-established pharmacophore in its own right, known for its antibacterial properties through the inhibition of dihydropteroate synthase.[7][8] The chloro group, while often serving as a synthetic handle, can also play a crucial role in target engagement through halogen bonding or by influencing the molecule's electronic properties.

Based on the established biological activities of closely related analogues, this guide will explore the following high-priority therapeutic avenues and their corresponding molecular targets.

Potential Therapeutic Area I: Oncology

The deregulation of cellular signaling pathways is a hallmark of cancer. Numerous imidazo[1,2-a]pyridine derivatives have been developed as potent and selective inhibitors of key oncogenic kinases.[2][6]

Primary Target Class: Phosphoinositide 3-Kinases (PI3Ks)

The PI3K/Akt/mTOR pathway is one of the most frequently activated signaling cascades in human cancers, making it a prime target for therapeutic intervention.[9][10][11] Several imidazo[1,2-a]pyridine-based compounds have been reported as potent inhibitors of PI3K, with some exhibiting selectivity for the p110α isoform (PI3Kα), which is often mutated in various cancers.[9][11][12]

Causality for Investigation: The structural similarity of this compound to known imidazo[1,2-a]pyridine-based PI3K inhibitors provides a strong rationale for its evaluation against this target class.[12][13] For instance, the discovery of 3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine as a novel PI3Kα inhibitor highlights that substitutions at the 3-position are compatible with potent activity.[12]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Inhibition of Apoptosis Proliferation Cell Growth & Proliferation mTORC1->Proliferation Molecule 2-Chloroimidazo[1,2-a]pyridine -3-sulfonamide Molecule->PI3K Potential Inhibition

Caption: The PI3K/Akt/mTOR signaling cascade and the potential point of inhibition.

Secondary Oncology Targets

Beyond PI3K, the imidazo[1,2-a]pyridine scaffold has been successfully employed to target other critical cancer-related proteins:

  • KRAS G12C: Covalent inhibitors based on this scaffold have shown promise.[14]

  • Tubulin Polymerization: Certain derivatives act as antimitotic agents by disrupting microtubule dynamics.[2][6]

  • Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs by imidazo[1,2-a]pyridines can induce cell cycle arrest.[11]

  • c-Met: This receptor tyrosine kinase is another validated target for this compound class.[6]

Experimental Workflow for Oncology Target Validation

A tiered approach is recommended, starting with broad screening and progressing to specific target engagement and functional assays.

Oncology_Workflow cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Target Identification & Validation cluster_2 Tier 3: Functional & In Vivo Models A1 Cancer Cell Line Panel (e.g., NCI-60) B1 In Vitro IC50 Determination (e.g., PI3Kα enzyme assay) A1->B1 A2 Broad Kinase Panel (e.g., KinomeScan) A2->B1 B2 Cellular Thermal Shift Assay (CETSA) B1->B2 B3 Western Blot for Downstream Signaling (p-Akt, p-S6K) B1->B3 C1 Cell Cycle Analysis (Flow Cytometry) B3->C1 C2 Apoptosis Assays (Annexin V staining) B3->C2 C3 Xenograft Mouse Models C2->C3

Caption: A tiered experimental workflow for oncology target validation.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against the PI3Kα enzyme.

  • Materials: Recombinant human PI3Kα, PIP2 substrate, ATP, ADP-Glo™ Kinase Assay kit (Promega), test compound, positive control (e.g., Alpelisib).

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO.

    • In a 384-well plate, add the kinase, substrate, and test compound to the reaction buffer.

    • Initiate the reaction by adding ATP. Incubate at room temperature for 1 hour.

    • Add ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP, and then measure the luminescence generated by luciferase.

    • Luminescence is correlated with ADP formation and thus kinase activity.

    • Calculate the percent inhibition relative to DMSO controls and fit the data to a dose-response curve to determine the IC50 value.

Potential Therapeutic Area II: Anti-Mycobacterial Activity

Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the discovery of new therapeutic agents. The imidazo[1,2-a]pyridine scaffold is a clinically validated anti-tubercular pharmacophore.

Primary Target: QcrB (Ubiquinol Cytochrome C Reductase)

QcrB is a subunit of the cytochrome bcc complex, a critical component of the electron transport chain in Mycobacterium tuberculosis (Mtb).[5][15] Inhibition of QcrB disrupts cellular respiration and ATP synthesis, leading to bacterial death. Several imidazo[1,2-a]pyridine amides have been identified as potent inhibitors of QcrB.[5]

Causality for Investigation: Imidazo[1,2-a]pyridine sulfonamides (IPSs) have demonstrated excellent anti-tubercular activity.[1] Specifically, the compound IPS-1 was identified as having potent activity (MIC of 0.4 μg/mL).[1] This provides a direct line of evidence that the sulfonamide moiety at the C3 position is highly compatible with anti-mycobacterial activity, making QcrB a high-priority target for this compound.

Secondary Anti-Mycobacterial Targets
  • ATP Synthase: This enzyme is another crucial component of Mtb's energy metabolism and has been validated as a target for imidazo[1,2-a]pyridine ethers.[5]

  • Enoyl Acyl Carrier Protein Reductase (InhA): Molecular docking studies have suggested that some imidazo[1,2-a]pyridine derivatives can bind to this key enzyme in mycolic acid biosynthesis.[1]

Experimental Workflow for Anti-Mycobacterial Target Validation

Mtb_Workflow cluster_0 Phase 1: Whole-Cell Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Target Confirmation A1 MIC Determination against Mtb H37Rv (drug-sensitive) A2 MIC against MDR/XDR Mtb Strains A1->A2 A3 Cytotoxicity Assay (e.g., Vero cells) A1->A3 B1 Generate Resistant Mutants A2->B1 B2 Whole Genome Sequencing of Mutants B1->B2 B3 Identify SNPs in Potential Target Genes (e.g., qcrB, atpE) B2->B3 C1 Target Overexpression (Confirm resistance shift) B3->C1 C2 Biochemical Assay (e.g., Oxygen Consumption Rate) C1->C2 C3 In Vivo Efficacy (Mouse model of TB) C2->C3

Caption: A systematic workflow for anti-mycobacterial drug discovery and target ID.

  • Objective: To determine the lowest concentration of the compound that inhibits visible growth of M. tuberculosis.

  • Materials: Mtb H37Rv strain, Middlebrook 7H9 broth supplemented with OADC, 96-well microplates, test compound, positive control (e.g., Isoniazid), Resazurin dye.

  • Procedure:

    • Prepare a 2-fold serial dilution of the test compound in 7H9 broth in a 96-well plate.

    • Inoculate each well with a standardized Mtb H37Rv suspension to a final OD600 of ~0.001.

    • Include a drug-free control (growth) and a no-bacteria control (sterility).

    • Incubate the plates at 37°C for 7 days.

    • Add Resazurin solution to each well and incubate for an additional 24-48 hours.

    • Visually assess the color change. Blue (resazurin) indicates no bacterial growth, while pink (resorufin) indicates growth.

    • The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.

Potential Therapeutic Area III: Antiviral Activity

The broad biological activity of the imidazo[1,2-a]pyridine scaffold extends to antiviral applications.[16] While less explored than the anti-cancer and anti-mycobacterial properties, preliminary data suggests a promising avenue for investigation.

Potential Antiviral Targets

The specific molecular targets for the antiviral activity of this scaffold are less defined than in other therapeutic areas. However, studies on imidazo[1,2-a]pyridine mesoionic compounds containing a sulfonamide moiety have demonstrated activity against plant viruses like Potato Virus Y (PVY).[7][8] The mechanism appeared to involve the induction of the host's defense pathways.[7] Other derivatives have shown activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).[16]

Causality for Investigation: The presence of the sulfonamide group in antiviral imidazo[1,2-a]pyridine derivatives is a key structural alert.[7][8] This suggests that this compound could function as a broad-spectrum antiviral agent, potentially by modulating host-cell pathways or by inhibiting viral enzymes.

Experimental Workflow for Antiviral Screening

A pragmatic approach would involve screening the compound against a panel of representative viruses.

  • Initial Cytotoxicity Assessment: Determine the maximum non-toxic concentration (TC0) of the compound on relevant host cell lines (e.g., Vero, HeLa, MDCK).

  • Primary Antiviral Screening:

    • Viruses: Screen against a diverse panel, including:

      • DNA Viruses: Human Cytomegalovirus (HCMV), Herpes Simplex Virus (HSV-1).

      • RNA Viruses: Influenza A virus, Respiratory Syncytial Virus (RSV), Dengue virus.

    • Assay: Use a cytopathic effect (CPE) inhibition assay. Infect host cells with the virus in the presence of serial dilutions of the compound. After incubation, assess cell viability (e.g., using MTS or neutral red uptake).

  • Confirmation and Potency:

    • Determine the EC50 (50% effective concentration) for active hits from the primary screen using plaque reduction or viral yield reduction assays.

    • Calculate the Selectivity Index (SI = TC50 / EC50) to assess the therapeutic window.

  • Mechanism of Action Studies: For promising candidates, investigate the stage of the viral life cycle that is inhibited (e.g., entry, replication, egress) using time-of-addition assays.

Quantitative Data Summary of Related Compounds

To provide a benchmark for future studies, the following table summarizes the reported activities of structurally related imidazo[1,2-a]pyridine derivatives.

Compound ClassTarget/OrganismPotency (IC50/MIC)Reference
Imidazo[1,2-a]pyridine-pyrazolePI3Kα0.67 µM[12]
Imidazo[1,2-a]pyridine-thiazolePI3Kα2.8 nM[12]
Imidazo[1,2-a]pyridine-sulfonamide (IPS-1)M. tuberculosis0.4 µg/mL[1]
Imidazo[1,2-a]pyridine-amide (IPA-6)M. tuberculosis0.05 µg/mL[1]
Imidazo[1,2-a]pyridine-thioetherHuman CytomegalovirusHigh (TI > 150)[16]

Conclusion and Future Directions

This compound represents a molecule of significant therapeutic potential, standing at the intersection of a privileged heterocyclic core and a pharmacologically active sulfonamide group. Based on robust evidence from structurally related analogues, the most promising avenues for investigation are in the fields of oncology (targeting the PI3K pathway), mycobacterial infections (targeting the QcrB complex), and virology . The experimental workflows detailed in this guide provide a comprehensive and logical framework for academic and industrial researchers to systematically evaluate these hypotheses. Elucidating the precise molecular targets of this compound will not only unlock its potential as a novel therapeutic agent but also contribute to a deeper understanding of the structure-activity relationships that govern the diverse biology of the imidazo[1,2-a]pyridine scaffold.

References

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry. [Link]

  • Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. RSC Advances. [Link]

  • Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Archiv der Pharmazie. [Link]

  • Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy. Systematic Reviews in Pharmacy. [Link]

  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters. [Link]

  • Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & Medicinal Chemistry Letters. [Link]

  • First Discovery of Imidazo[1,2- a]pyridine Mesoionic Compounds Incorporating a Sulfonamide Moiety as Antiviral Agents. Journal of Agricultural and Food Chemistry. [Link]

  • First Discovery of Imidazo[1,2-a]pyridine Mesoionic Compounds Incorporating a Sulfonamide Moiety as Antiviral Agents. ACS Publications. [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Molecules. [Link]

  • Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. PLOS ONE. [Link]

  • First Discovery of Imidazo[1,2‑a]pyridine Mesoionic Compounds Incorporating a Sulfonamide Moiety as Antiviral Agents. ACS Publications Figshare. [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]

  • Design, synthesis and antimycobacterial activity of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives. European Journal of Medicinal Chemistry. [Link]

  • Synthesis of imidazo[1,2-a]pyridines as antiviral agents. European Journal of Medicinal Chemistry. [Link]

  • Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo. Antimicrobial Agents and Chemotherapy. [Link]

  • (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]

  • Drugs containing the imidazo[1,2-a]pyridine and pyrido[1,2-a]pyrimidine cores. ResearchGate. [Link]

  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Mini Reviews in Medicinal Chemistry. [Link]

  • Imidazo[1,2-a]Pyridine Scaffold as Prospective Therapeutic Agents. Current Topics in Medicinal Chemistry. [Link]

Sources

The Strategic Utility of 2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Discovery Professionals

The imidazo[1,2-a]pyridine core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous marketed drugs and clinical candidates.[1] Its rigid, bicyclic nature and rich electronic properties make it an ideal framework for developing novel therapeutic agents across a wide range of diseases. This guide focuses on a particularly strategic starting material: 2-chloroimidazo[1,2-a]pyridine-3-sulfonamide . We will explore the synthetic rationale for its use, key derivatization strategies, and its potential in generating novel chemical entities with significant therapeutic promise.

The Core Scaffold: Synthesis and Chemical Reactivity

The this compound scaffold is a versatile intermediate that can be synthesized in a straightforward manner. The synthetic pathway typically begins with the commercially available 2-aminopyridine, which undergoes cyclization and subsequent functionalization.

Synthesis of the Core Scaffold

A common synthetic route to this compound involves a two-step process:

  • Sulfonylation of 2-chloroimidazo[1,2-a]pyridine: 2-Chloroimidazo[1,2-a]pyridine is reacted with chlorosulfonic acid. This electrophilic substitution reaction introduces the sulfonyl chloride group at the C3 position of the imidazo[1,2-a]pyridine ring.

  • Ammonolysis: The resulting sulfonyl chloride is then treated with ammonia or an ammonia equivalent to form the desired sulfonamide.

This process provides a reliable method for accessing the core scaffold in good yields, setting the stage for further derivatization.

Key Reactive Handles for Derivatization

The strategic value of this compound lies in its two distinct and readily addressable reactive sites: the 2-chloro group and the 3-sulfonamide moiety . These functional groups allow for the systematic and independent modification of the scaffold, enabling the exploration of a broad chemical space and the fine-tuning of structure-activity relationships (SAR).

  • The 2-Chloro Group: The chlorine atom at the C2 position is susceptible to both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, including aryl, heteroaryl, alkyl, and amino groups. The ability to modify this position is crucial for modulating the pharmacokinetic and pharmacodynamic properties of the resulting compounds.

  • The 3-Sulfonamide Moiety: The sulfonamide group is a well-known pharmacophore that can participate in key hydrogen bonding interactions with biological targets. The nitrogen atom of the sulfonamide can be further functionalized to introduce additional diversity and to modulate the acidity and hydrogen bonding capacity of the group.

Derivatization Strategies: Building a Chemical Library

The true power of the this compound scaffold is realized through its derivatization. By leveraging modern synthetic methodologies, a diverse library of compounds can be generated for biological screening.

Modification of the 2-Position

The 2-chloro group can be readily displaced or coupled to introduce a wide array of chemical functionalities.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern medicinal chemistry and are particularly well-suited for the derivatization of the 2-chloroimidazo[1,2-a]pyridine scaffold.

  • Suzuki Coupling: Reaction with boronic acids or esters allows for the introduction of aryl and heteroaryl groups.

  • Buchwald-Hartwig Amination: Coupling with amines provides access to 2-amino-substituted derivatives.

  • Sonogashira Coupling: Reaction with terminal alkynes can be used to introduce alkynyl moieties.

These reactions are typically high-yielding and tolerate a wide range of functional groups, making them ideal for library synthesis.

The electron-withdrawing nature of the fused imidazole ring and the pyridine nitrogen activates the 2-position for nucleophilic aromatic substitution. This allows for the displacement of the chloride with various nucleophiles, such as:

  • Amines

  • Thiols

  • Alkoxides

The regioselectivity of nucleophilic attack on the pyridine ring generally favors the 2- and 4-positions, making the 2-chloro position of the imidazo[1,2-a]pyridine scaffold a prime site for this type of transformation.[2]

Modification of the 3-Sulfonamide

The sulfonamide group at the 3-position can also be a key point for derivatization. While the primary sulfonamide is often a critical pharmacophore, its modification can lead to improved properties.

  • N-Alkylation/Arylation: The sulfonamide nitrogen can be alkylated or arylated to introduce further diversity.

  • Conversion to Sulfonylureas: As demonstrated in the synthesis of the herbicide imazosulfuron, the sulfonamide can be reacted with isocyanates to form sulfonylureas, a functional group also found in some therapeutic agents.[3]

Therapeutic Potential and Biological Applications

While direct medicinal chemistry campaigns starting from this compound are not extensively documented in publicly available literature, the biological activities of closely related analogs strongly support its potential as a valuable scaffold.

Antiviral Activity

A compelling example of the potential of the imidazo[1,2-a]pyridine-3-sulfonamide scaffold comes from the field of antiviral research. A study on mesoionic compounds incorporating this scaffold demonstrated significant antiviral activity against the potato virus Y (PVY).[4][5][6]

In this study, a series of novel imidazo[1,2-a]pyridine mesoionic compounds containing a sulfonamide moiety were synthesized and evaluated. One of the lead compounds, A33 , exhibited curative, protective, and inactivating effects against PVY that were superior to the commercial agent ningnanmycin.[5] Mechanistic studies revealed that compound A33 could enhance the plant's defense response by activating defense enzymes and inducing the glycolysis/gluconeogenesis pathway to resist viral infection.[5] While this research focused on a plant virus, it provides a strong proof-of-concept for the antiviral potential of this scaffold and a blueprint for its derivatization and biological evaluation.

Kinase Inhibition

The imidazo[1,2-a]pyridine scaffold is a common feature in many kinase inhibitors. Derivatives have been shown to inhibit a range of kinases, including:

  • PI3K (Phosphoinositide 3-kinase): Imidazopyridine derivatives have been developed as potent pan-PI3K inhibitors.[7]

  • Akt: Imidazo[1,2-a]pyridine-based peptidomimetics have been identified as inhibitors of Akt.[2][8]

  • CDKs (Cyclin-Dependent Kinases): The imidazo[1,2-a]pyridine scaffold has been utilized to develop potent and selective inhibitors of CDK2 and CDK4.

  • ASK1 (Apoptosis Signal-Regulating Kinase 1): Imidazo[1,2-a]pyridine derivatives have been designed as potent and orally bioavailable ASK1 inhibitors.

The sulfonamide moiety is also a common feature in many kinase inhibitors, where it often forms a key hydrogen bond with the hinge region of the kinase domain. The combination of the imidazo[1,2-a]pyridine scaffold and the 3-sulfonamide group therefore represents a promising strategy for the design of novel kinase inhibitors.

Anti-Tuberculosis Activity

There is growing interest in the imidazo[1,2-a]pyridine scaffold for the development of new anti-tuberculosis agents. Several patents and research articles describe the synthesis and evaluation of imidazo[1,2-a]pyridine derivatives with potent activity against Mycobacterium tuberculosis.[5][6] This suggests that libraries derived from this compound could yield novel anti-tubercular agents.

Experimental Protocols

General Procedure for Palladium-Catalyzed Suzuki Coupling

A representative protocol for the Suzuki coupling of a 2-chloroimidazo[1,2-a]pyridine derivative is as follows:

  • To a microwave vial, add this compound (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

  • Add a suitable solvent, such as a mixture of dioxane and water or DMF.

  • Seal the vial and heat in a microwave reactor to 100-150 °C for 10-60 minutes.

  • After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-substituted-imidazo[1,2-a]pyridine-3-sulfonamide.

Visualizations

Synthetic Pathway to the Core Scaffold

Synthesis 2-Chloroimidazo[1,2-a]pyridine 2-Chloroimidazo[1,2-a]pyridine Sulfonyl_Chloride_Intermediate Sulfonyl_Chloride_Intermediate 2-Chloroimidazo[1,2-a]pyridine->Sulfonyl_Chloride_Intermediate Chlorosulfonic Acid Core_Scaffold This compound Sulfonyl_Chloride_Intermediate->Core_Scaffold Ammonolysis

Caption: Synthesis of the core scaffold.

Derivatization Strategies

Derivatization cluster_core Core Scaffold cluster_pos2 Position 2 Derivatization cluster_pos3 Position 3 Derivatization Core This compound Suzuki Suzuki Coupling (Aryl, Heteroaryl) Core->Suzuki Pd Catalyst, Boronic Acid/Ester Buchwald Buchwald-Hartwig (Amino) Core->Buchwald Pd Catalyst, Amine SNAr SNAr (Amines, Thiols, Alkoxides) Core->SNAr Nucleophile N_Alkylation N-Alkylation/Arylation Core->N_Alkylation Alkyl/Aryl Halide, Base Sulfonylurea Sulfonylurea Formation Core->Sulfonylurea Isocyanate

Caption: Key derivatization pathways.

Potential Kinase Inhibition Mechanism

Kinase_Inhibition Kinase Kinase Active Site Hinge Region ATP Binding Pocket Inhibitor Imidazo[1,2-a]pyridine Scaffold 3-Sulfonamide 2-Substituent Inhibitor:f1->Kinase:f1 H-Bond Inhibitor:f0->Kinase:f2 Hydrophobic Interactions Inhibitor:f2->Kinase:f2 Van der Waals Interactions

Caption: Putative kinase binding mode.

Conclusion

The this compound scaffold represents a highly strategic and versatile starting point for the development of novel therapeutic agents. Its straightforward synthesis and the presence of two distinct and readily functionalizable handles provide medicinal chemists with a powerful platform for generating diverse chemical libraries. The demonstrated antiviral activity of related sulfonamide-containing analogs, coupled with the well-established potential of the imidazo[1,2-a]pyridine core in kinase inhibition and other therapeutic areas, underscores the significant promise of this under-explored scaffold. As the demand for novel chemical matter continues to grow, the systematic exploration of derivatives from this compound is a compelling avenue for future drug discovery efforts.

References

  • First Discovery of Imidazo[1,2-a]pyridine Mesoionic Compounds Incorporating a Sulfonamide Moiety as Antiviral Agents. Journal of Agricultural and Food Chemistry. 2022;70(24):7375-7386. [Link]

  • First Discovery of Imidazo[1,2- a]pyridine Mesoionic Compounds Incorporating a Sulfonamide Moiety as Antiviral Agents. PubMed. [Link]

  • First Discovery of Imidazo[1,2‑a]pyridine Mesoionic Compounds Incorporating a Sulfonamide Moiety as Antiviral Agents. Figshare. [Link]

  • 2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide. LookChem. [Link]

  • Imidazo[1,2-a] pyridine derivatives and their application as pharmaceuticals.
  • Synthesis of imidazo[1,2-a]pyridine Derivatives as Antiviral Agents. PubMed. [Link]

  • Drugs containing the imidazo[1,2-a]pyridine and pyrido[1,2-a]pyrimidine cores. ResearchGate. [Link]

  • IMIDAZO [1,2-A] PYRIDINE COMPOUNDS, THEIR SYNTHESIS AND METHODS OF USE THEREOF.
  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. PubMed. [Link]

  • Design and biological evaluation of imidazo[1,2-a]pyridines as novel and potent ASK1 inhibitors. PubMed. [Link]

  • 2-(Ethanesulfonyl)imidazo(1,2-a)pyridine-3-sulfonamide. PubChem. [Link]

  • Imidazo[1,2-a]pyridines: a potent and selective class of cyclin-dependent kinase inhibitors identified through structure-based hybridisation. PubMed. [Link]

  • First Discovery of Imidazo[1,2- a]pyridine Mesoionic Compounds Incorporating a Sulfonamide Moiety as Antiviral Agents. PubMed. [Link]

  • Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors. PubMed. [Link]

  • Synthesis and antibacterial activity of new 2-Thiosubstituted-3-Nitro Imidazo [1,2-a] pyridine derivatives. GSC Biological and Pharmaceutical Sciences. [Link]

  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. ResearchGate. [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. [Link]

  • Imazosulfuron. PubChem. [Link]

  • Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. PubMed. [Link]

  • Imidazo[1,2-a] pyridine compounds, synthesis thereof, and methods of using same.
  • Why nucleophilic substitution in pyridine favours at position-2? Quora. [Link]

  • (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]

  • Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Scirp.org. [Link]

  • Nucleophilic substitution reactions in pyridine. Química Organica.org. [Link]

  • Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. PubMed. [Link]

  • Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. PubMed Central. [Link]

  • Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. National Institutes of Health. [Link]

  • Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. MDPI. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]

  • (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]

Sources

A Technical Guide to the Discovery of Novel Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Enduring Relevance of the Imidazo[1,2-a]pyridine Scaffold

The landscape of medicinal chemistry is perpetually in search of "privileged scaffolds"—molecular frameworks that are not only synthetically accessible but also capable of interacting with a wide array of biological targets. The imidazo[1,2-a]pyridine core stands as a quintessential example of such a scaffold.[1][2] This fused bicyclic nitrogen heterocycle is the foundational structure for numerous commercially successful drugs, including Zolpidem (for insomnia), Alpidem (an anxiolytic), and Zolimidine (for peptic ulcers).[3][4][5] Its structural similarity to endogenous purines allows it to readily interact with biological systems, leading to a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][5][6][7]

This guide is designed for researchers and drug development professionals. It moves beyond a mere recitation of facts to provide a strategic overview of the discovery process for novel imidazo[1,2-a]pyridine derivatives. We will delve into the rationale behind synthetic choices, detail robust protocols for biological evaluation, and explore the nuances of structure-activity relationship (SAR) studies that are crucial for transforming a promising hit into a viable clinical candidate.

Part 1: Strategic Synthesis of the Imidazo[1,2-a]pyridine Core

The synthetic accessibility of the imidazo[1,2-a]pyridine core is a primary driver of its prevalence in drug discovery. While classical methods laid the groundwork, modern chemistry has introduced highly efficient and versatile strategies that enable the rapid generation of diverse chemical libraries.

Foundational Synthetic Approaches

The traditional synthesis, first reported by Tschitschibabin, involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[8] While effective, this method often required harsh conditions. Subsequent refinements, such as the inclusion of a base like sodium bicarbonate, allowed the reaction to proceed under milder conditions with improved yields.[8] A catalyst- and solvent-free approach at a modest temperature of 60°C represents a significant green chemistry advancement for this foundational reaction.[8]

The Power of Multicomponent Reactions (MCRs)

MCRs have revolutionized the synthesis of complex molecules by combining three or more reactants in a single, efficient step, adhering to the principles of atom economy and operational simplicity.[3] For imidazo[1,2-a]pyridines, MCRs are the preferred method for generating structural diversity.

  • The Groebke-Blackburn-Bienaymé (GBB) Reaction: This is arguably the most powerful MCR for this scaffold.[9] It involves a three-component condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, typically catalyzed by a Lewis acid like scandium triflate.[8][10] The GBB reaction is exceptionally versatile, accommodating a wide range of substituents on each component, which is invaluable for building libraries for SAR studies.[3][11]

  • Other Key Three-Component Strategies:

    • Alkyne Coupling: The copper-catalyzed reaction of a 2-aminopyridine, an aldehyde, and a terminal alkyne provides a direct route to various derivatives.[8]

    • Strecker-type Reactions: Using trimethylsilylcyanide (TMSCN) in place of an isocyanide, often under microwave irradiation, offers an efficient pathway to 3-aminoimidazo[1,2-a]pyridines.[8][12]

The choice of an MCR is a strategic one; it is selected for its ability to rapidly generate a multitude of analogues from readily available starting materials, which is the cornerstone of modern lead discovery.

G cluster_start Starting Materials cluster_methods Synthetic Methodologies cluster_output Core Scaffold 2-Aminopyridine 2-Aminopyridine MCR Multicomponent Reactions (e.g., GBB) 2-Aminopyridine->MCR TMC Transition-Metal Catalysis 2-Aminopyridine->TMC Classic Classical Condensation (Tschitschibabin) 2-Aminopyridine->Classic Aldehyde Aldehyde Aldehyde->MCR Aldehyde->TMC α-Haloketone α-Haloketone α-Haloketone->Classic Isocyanide / Alkyne Isocyanide / Alkyne Isocyanide / Alkyne->MCR Isocyanide / Alkyne->TMC Product Imidazo[1,2-a]pyridine Derivatives MCR->Product TMC->Product Classic->Product caption Synthetic pathways to the imidazo[1,2-a]pyridine core.

Caption: Synthetic pathways to the imidazo[1,2-a]pyridine core.

Protocol: Groebke-Blackburn-Bienaymé Three-Component Reaction

This protocol describes a representative synthesis of a 3-aminoimidazo[1,2-a]pyridine derivative.

  • Reactant Preparation: In a microwave-safe reaction vial equipped with a magnetic stir bar, add 2-aminopyridine (1.0 mmol, 1.0 eq).

  • Solvent and Catalyst Addition: Add methanol (3 mL) to the vial, followed by the selected aldehyde (1.0 mmol, 1.0 eq) and scandium(III) triflate (0.05 mmol, 5 mol%).

  • Initiation: Stir the mixture for 5 minutes at room temperature to ensure dissolution and mixing.

  • Isocyanide Addition: Add the isocyanide (e.g., tert-butyl isocyanide) (1.0 mmol, 1.0 eq) to the mixture.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 80°C for 30 minutes. The causality for using microwave irradiation is to significantly accelerate the reaction rate and improve yields compared to conventional heating.[8]

  • Work-up: After cooling, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure imidazo[1,2-a]pyridine derivative.

  • Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Biological Evaluation and Mechanistic Interrogation

The imidazo[1,2-a]pyridine scaffold exhibits a wide range of biological activities. A systematic and logical screening cascade is essential to identify and validate the therapeutic potential of novel derivatives.

Anticancer Activity: A Prominent Therapeutic Area

Imidazo[1,2-a]pyridines have shown significant potential as anticancer agents, often by inhibiting key survival kinases.[13]

  • Primary Screening (Cytotoxicity): The initial step involves evaluating the general cytotoxicity of the synthesized compounds against a panel of cancer cell lines. The MTT assay is a reliable, colorimetric method for this purpose. Compounds showing potent activity (low IC₅₀ values) are prioritized.[14]

  • Mechanism of Action Studies: For active compounds, further investigation is required to understand how they induce cell death.

    • Cell Cycle Analysis: Flow cytometry is used to determine if the compound causes cell cycle arrest at a specific phase (e.g., G2/M), which is a common mechanism for anticancer drugs.[13]

    • Apoptosis Induction: Assays like Annexin V/PI staining can confirm if the compound induces programmed cell death (apoptosis).[13]

    • Target Identification: A critical step is to identify the molecular target. Many derivatives have been found to inhibit signaling pathways crucial for cancer growth, such as the PI3K/Akt/mTOR and STAT3/NF-κB pathways.[13][15][16] Western blotting is the standard technique to measure the phosphorylation status (and thus, activity) of key proteins in these pathways.[17]

G RTK Receptor Tyrosine Kinase (e.g., c-Met) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation, Survival, Angiogenesis mTORC1->Proliferation promotes Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K inhibits Inhibitor->mTORC1 inhibits caption Inhibition of the PI3K/Akt/mTOR pathway by derivatives.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by derivatives.

Antimicrobial and Anti-inflammatory Screening
  • Antibacterial Evaluation: The antibacterial activity is typically assessed by determining the Minimum Inhibitory Concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria.[18] Promisingly, some derivatives have shown efficacy against multidrug-resistant (MDR) strains.[18][19] A particularly important application is in the development of new antituberculosis agents, with compounds showing nanomolar potency against M. tuberculosis, including MDR and extensively drug-resistant (XDR) strains.[4]

  • Anti-inflammatory Evaluation: The anti-inflammatory potential can be investigated by measuring the compound's ability to suppress inflammatory pathways like NF-κB and STAT3.[15][20] This can be quantified in vitro by measuring the levels of pro-inflammatory cytokines using ELISA or in vivo using models such as carrageenan-induced paw edema in rodents.[20][21]

Protocol: MTT Cytotoxicity Assay

This protocol outlines the steps to determine the IC₅₀ value of a novel compound.

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[14] Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere. The choice of incubation time is critical; it must be long enough for the compound to exert its effect but not so long that control cells become over-confluent.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Part 3: The Role of Structure-Activity Relationship (SAR) Studies

SAR studies are the intellectual core of lead optimization. They involve systematically modifying the structure of an active compound to understand which chemical features are responsible for its biological activity and to improve properties like potency, selectivity, and metabolic stability.[22][23]

Key Positions for Modification

For the imidazo[1,2-a]pyridine scaffold, several positions are commonly modified to probe the SAR:

  • C2-Position: Often substituted with aryl or heteroaryl groups. This position significantly influences interactions with target proteins.

  • C3-Position: The introduction of carboxamides or other functional groups at this position has been shown to be critical for antitubercular activity.[4]

  • C6, C7, C8-Positions: Substituents on the pyridine ring can modulate the electronic properties and pharmacokinetics of the molecule. For example, in a series of c-Met inhibitors, varying substituents at C-7 and C-8 did not significantly alter activity, suggesting these positions were less critical for target engagement in that specific series.[24]

Case Study: SAR of Antitubercular Agents

Research into imidazo[1,2-a]pyridine-3-carboxamides as antitubercular agents revealed critical SAR insights.[4]

  • Lipophilicity is Key: It was found that bulky and more lipophilic biaryl ethers attached to the carboxamide group led to a dramatic increase in potency, with some compounds achieving MIC₉₀ values in the single-digit nanomolar range.[4]

  • Scaffold is Essential: The bridgehead nitrogen and the directly attached phenyl ring were determined to be essential for maintaining biological activity against the target, mycobacterial ATP synthase.[4]

This iterative process of synthesis, biological testing, and SAR analysis is what drives a project from a simple "hit" to a highly optimized "lead" compound.

Sources

Unraveling the Therapeutic Potential: A Mechanistic Guide to 2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically significant agents.[1][2][3] Its fusion of a pyridine and an imidazole ring creates a unique electronic and steric environment, conducive to diverse biological activities ranging from anticancer and anti-inflammatory to antimicrobial and antiviral effects.[2][4] When functionalized with a sulfonamide group at the 3-position, and a chlorine atom at the 2-position, we arrive at the molecule of interest: 2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide. While direct and extensive literature on the specific mechanism of action for this exact molecule is not yet publicly available, its constituent parts—the imidazo[1,2-a]pyridine core and the sulfonamide moiety—provide a strong foundation for postulating its biological targets and therapeutic potential. This guide will, therefore, provide a comprehensive, albeit theoretical, framework for understanding the potential mechanisms of action of this compound, drawing upon the established pharmacology of its core structures and closely related analogs. We will delve into its likely molecular targets, the signaling pathways it may modulate, and propose robust experimental workflows for the validation of these hypotheses.

Introduction: The Architectural Logic of a Privileged Scaffold

The therapeutic versatility of the imidazo[1,2-a]pyridine scaffold is well-documented, with several derivatives having reached the market for various indications.[2][5] The core's planarity and aromaticity allow for effective π-π stacking and hydrophobic interactions within protein binding pockets, while the nitrogen atoms can act as hydrogen bond acceptors. Functionalization at the C-3 position is a common strategy for diversifying the activity of this scaffold, as this position is often directed into the solvent-exposed region of binding sites, allowing for the introduction of various pharmacophores to fine-tune potency and selectivity.[6][7]

The addition of a sulfonamide group is particularly intriguing. This functional group is most famously associated with the antibacterial "sulfa" drugs, which act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. However, the sulfonamide moiety is also a key feature in drugs targeting other enzyme classes, such as carbonic anhydrases and kinases, as well as in diuretics.

The presence of a chlorine atom at the 2-position can further enhance the molecule's properties by increasing its lipophilicity, which may improve membrane permeability, and by potentially participating in halogen bonding, a recognized interaction in drug-receptor binding.

Given this structural composition, we can hypothesize that this compound is likely to exert its biological effects through one or more of the following general mechanisms:

  • Enzyme Inhibition: Targeting key enzymes in pathological signaling pathways.

  • Modulation of Inflammatory Pathways: Interfering with the signaling cascades that drive inflammation.

  • Antimicrobial Activity: Disrupting essential metabolic pathways in microorganisms.

Postulated Mechanism 1: Enzyme Inhibition – A Tale of Two Moieties

The combination of the imidazo[1,2-a]pyridine core and the sulfonamide group strongly suggests that this compound could function as an enzyme inhibitor. Several classes of enzymes are known to be targeted by compounds bearing these individual scaffolds.

Kinase Inhibition: Targeting the PI3K/AKT/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Notably, several imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of PI3Kα.[8] It is plausible that this compound could also target this or other related kinases. The sulfonamide group can act as a hydrogen bond donor and acceptor, potentially anchoring the molecule in the ATP-binding pocket of the kinase.

A proposed interaction model is depicted below:

G cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor This compound hinge Hinge Region gatekeeper Gatekeeper Residue d_loop DFG Motif imidazo Imidazo[1,2-a]pyridine Core imidazo->gatekeeper Hydrophobic Interactions sulfonamide Sulfonamide Moiety sulfonamide->hinge H-Bonding chloro 2-Chloro Group chloro->d_loop Halogen Bonding (potential)

Caption: Postulated binding mode in a kinase ATP pocket.

Aldehyde Dehydrogenase (ALDH) Inhibition

Recent studies have identified imidazo[1,2-a]pyridine derivatives as inhibitors of aldehyde dehydrogenase (ALDH), particularly the ALDH1A3 isoform, which is overexpressed in glioblastoma stem cells.[9] Inhibition of ALDH can lead to the accumulation of toxic aldehydes, inducing oxidative stress and cell death. The sulfonamide group in our compound of interest could potentially interact with the catalytic cysteine residue in the ALDH active site or form hydrogen bonds with surrounding residues.

Postulated Mechanism 2: Modulation of Inflammatory Pathways

Chronic inflammation is a key driver of many diseases, including cancer and autoimmune disorders. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and STAT3 (signal transducer and activator of transcription 3) signaling pathways are central regulators of inflammation.

A recent study demonstrated that a novel imidazo[1,2-a]pyridine derivative can exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway.[10] It is conceivable that this compound could act similarly. The proposed mechanism involves the inhibition of IκBα degradation, which would sequester NF-κB in the cytoplasm and prevent its translocation to the nucleus to activate pro-inflammatory gene expression.

The potential signaling cascade is illustrated below:

G cluster_pathway NF-κB Signaling Pathway stimulus Pro-inflammatory Stimulus (e.g., LPS) IKK IKK Complex stimulus->IKK compound This compound compound->IKK Inhibits (Postulated) IkBa IκBα IKK->IkBa Phosphorylates IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Leads to IκBα Degradation IkBa->IkBa_NFkB NFkB NF-κB (p50/p65) nucleus Nucleus NFkB->nucleus Translocates IkBa_NFkB->NFkB Releases gene_expression Pro-inflammatory Gene Expression (iNOS, COX-2) nucleus->gene_expression Activates

Caption: Postulated inhibition of the NF-κB signaling pathway.

Postulated Mechanism 3: Antimicrobial Activity

Given the historical significance of sulfonamides as antibacterial agents, it is prudent to consider that this compound may possess antimicrobial properties. The classical mechanism for sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme unique to microorganisms for the synthesis of folic acid.

Furthermore, imidazo[1,2-a]pyridine-3-carboxamides have been identified as a potent new class of agents against Mycobacterium tuberculosis, including multi-drug resistant strains.[11] While the exact target of these compounds is still under investigation, it highlights the potential of the C-3 functionalized imidazo[1,2-a]pyridine scaffold in developing novel anti-infectives. A study on imidazo[1,2-a]pyridine mesoionic compounds with a sulfonamide moiety also showed antiviral activity against the potato virus Y, suggesting a broad potential for anti-infective applications.[12]

Experimental Validation: A Roadmap for Mechanistic Elucidation

To move from postulation to confirmation, a structured experimental approach is essential. The following workflows outline the key experiments required to investigate the mechanism of action of this compound.

Workflow for Investigating Enzyme Inhibition

G start Start: Compound Synthesized broad_screen Broad Kinase Panel Screen (e.g., 400+ kinases) start->broad_screen ic50 IC50 Determination for Hits broad_screen->ic50 selectivity Selectivity Profiling (against related kinases) ic50->selectivity binding_assay Direct Binding Assay (e.g., SPR, ITC) selectivity->binding_assay cell_based Cell-based Assay (Target Phosphorylation) binding_assay->cell_based end End: Confirmed Kinase Target cell_based->end

Caption: Experimental workflow for kinase target validation.

Step-by-Step Protocol: Kinase Inhibition Assay

  • Primary Screen: Utilize a commercial kinase panel (e.g., Eurofins, Reaction Biology) to screen the compound at a fixed concentration (e.g., 10 µM) against a broad range of human kinases.

  • Hit Identification: Identify kinases where activity is inhibited by >50%.

  • IC50 Determination: For the identified hits, perform dose-response experiments to determine the half-maximal inhibitory concentration (IC50).

  • Selectivity Profiling: Assess the IC50 against closely related kinases to determine the selectivity profile.

  • Biophysical Validation: Confirm direct binding of the compound to the purified kinase protein using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to determine the binding affinity (KD).

  • Cellular Target Engagement: In a relevant cell line, treat with the compound and measure the phosphorylation of the kinase's downstream substrate via Western Blot or ELISA to confirm target engagement in a cellular context.

Workflow for Investigating NF-κB Pathway Modulation

G start Start: Cell Culture (e.g., Macrophages) lps_stim Stimulate with LPS +/- Compound start->lps_stim cytokine Measure Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) via ELISA lps_stim->cytokine nfkb_reporter NF-κB Reporter Gene Assay (Luciferase) lps_stim->nfkb_reporter western Western Blot for p-IκBα, total IκBα, and nuclear p65 lps_stim->western end End: Confirmed NF-κB Pathway Inhibition cytokine->end nfkb_reporter->end western->end

Caption: Workflow for validating NF-κB pathway modulation.

Step-by-Step Protocol: NF-κB Reporter Assay

  • Cell Line: Use a cell line stably transfected with an NF-κB luciferase reporter construct (e.g., HEK293-NFκB-luc).

  • Treatment: Pre-treat the cells with varying concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), for 6-8 hours.

  • Lysis and Readout: Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: A decrease in luciferase signal in the compound-treated, stimulated cells compared to the stimulated-only cells indicates inhibition of the NF-κB pathway.

Conclusion and Future Directions

This compound is a molecule of significant therapeutic interest, built upon a privileged scaffold and functionalized with a pharmacologically active sulfonamide group. While direct experimental data on its mechanism of action is currently lacking, a robust theoretical framework can be constructed based on the extensive research into its constituent chemical motifs. The most promising avenues of investigation point towards its potential as a kinase inhibitor, a modulator of inflammatory signaling pathways like NF-κB, and as a novel antimicrobial agent.

The experimental workflows detailed in this guide provide a clear and logical path for future research. Elucidating the precise molecular targets and mechanisms of action of this compound will be crucial in unlocking its full therapeutic potential and guiding its development as a next-generation therapeutic agent. The convergence of the imidazo[1,2-a]pyridine scaffold's versatility with the diverse bioactivity of the sulfonamide group positions this compound as an exciting candidate for further drug discovery and development efforts.

References

  • First Discovery of Imidazo[1,2- a]pyridine Mesoionic Compounds Incorporating a Sulfonamide Moiety as Antiviral Agents. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Recent progress in the pharmacology of imidazo[1,2-a]pyridines. Mini Reviews in Medicinal Chemistry. Available at: [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. Available at: [Link]

  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. Available at: [Link]

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry. Available at: [Link]

  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters. Available at: [Link]

  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. Scientific Reports. Available at: [Link]

  • Imidazo[1,2- a]pyridine Derivatives as Aldehyde Dehydrogenase Inhibitors: Novel Chemotypes to Target Glioblastoma Stem Cells. Journal of Medicinal Chemistry. Available at: [Link]

  • Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]

  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Biomedicine & Pharmacotherapy. Available at: [Link]

  • Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules. Available at: [Link]

Sources

Whitepaper: A Technical Guide to the In Silico Modeling of 2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Imperative for Predictive Modeling in Modern Drug Discovery

The journey of a drug from concept to clinic is fraught with complexity and high attrition rates. At the heart of this challenge lies the intricate dance of molecular recognition: the precise interaction between a therapeutic agent and its biological target. The 2-chloroimidazo[1,2-a]pyridine-3-sulfonamide scaffold represents a confluence of two privileged heterocyclic systems—imidazopyridine and sulfonamide—both renowned for their broad spectrum of pharmacological activities.[1][2] Understanding how this specific chemical entity engages with protein targets at an atomic level is paramount for rational drug design.

This technical guide eschews a simplistic, linear protocol. Instead, it offers a dynamic, logic-driven framework for the in silico investigation of this compound. We will navigate the essential computational techniques, from initial structure preparation to the dynamic simulation of complex interactions, emphasizing the causality behind each methodological choice. This document is designed for researchers, computational chemists, and drug development professionals seeking to leverage predictive modeling to accelerate their discovery pipeline.[3][4][5]

Part 1: Foundational Energetics - System Preparation and Parameterization

The fidelity of any in silico model is contingent upon the quality of its initial state. This preparatory phase is not a mere procedural formality; it is a critical step that dictates the validity of all subsequent calculations.

Target Receptor Acquisition and Sanitization

The first principle of a meaningful simulation is a pristine biological target. The Protein Data Bank (PDB) is the repository of choice for macromolecular structures.[6] For the purpose of this guide, let us consider a hypothetical kinase as our target, a common focus for imidazopyridine-based inhibitors.

Protocol 1: Receptor Preparation

  • Structure Retrieval: Download the desired crystal structure from the PDB (e.g., PDB ID: 3G75).[7]

  • Initial Cleaning: Remove all non-essential molecules from the PDB file. This includes water molecules, co-solvents, and any co-crystallized ligands that are not pertinent to the binding site of interest. The rationale here is to create a clean system, avoiding artifacts from non-relevant molecules.

  • Protonation and Charge Assignment: X-ray crystallography typically does not resolve hydrogen atoms. Therefore, it is crucial to add hydrogens and assign appropriate protonation states to ionizable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH (typically 7.4). This step is vital as electrostatic interactions, driven by charge, are a cornerstone of molecular recognition.

  • Structural Minimization: Perform a brief energy minimization of the protein structure. This relieves any steric clashes or unfavorable geometries inherent in the crystal structure, resulting in a more energetically stable starting point for subsequent simulations.

Ligand Construction and Force Field Parameterization

The this compound is a novel molecule and, as such, will not have pre-existing parameters in standard biomolecular force fields. This necessitates the generation of a custom topology and parameter set.

Protocol 2: Ligand Parameterization

  • 3D Structure Generation: Draw the 2D structure of the ligand using a chemical sketcher and generate a 3D conformation. Perform an initial geometry optimization using a quantum mechanical method or a robust molecular mechanics force field like MMFF94.[8]

  • Force Field Selection: The choice of force field is a critical decision. The CHARMM General Force Field (CGenFF)[9][10] and the General Amber Force Field (GAFF/GAFF2)[11][12] are specifically designed for drug-like molecules and are compatible with their respective biomolecular force fields (CHARMM and AMBER). We will proceed with a CHARMM-based workflow for consistency.

  • Parameter Generation using CGenFF Server:

    • Submit the ligand's MOL2 file to the CGenFF server.[13]

    • The server will return a topology file (in .str format) containing all the necessary parameters (bond lengths, angles, dihedrals, charges).

    • Crucially, inspect the output for any parameters with high penalty scores. High penalties indicate that the server had to make an analogy for a parameter that was not in its library. These may require manual validation or refinement for accurate results.[14]

Part 2: Static Snapshot - Molecular Docking for Pose Prediction

Molecular docking serves as a computational microscope, providing a rapid, static prediction of how a ligand might bind within a protein's active site.[15][16][17] It is an invaluable tool for generating initial hypotheses of the binding mode.

The Docking Hypothesis: A Search and Score Paradigm

Docking algorithms systematically search for the optimal binding pose of a ligand by exploring various conformations and orientations within the receptor's binding pocket. Each generated pose is then evaluated using a scoring function, which estimates the binding affinity.[18]

Workflow 1: Molecular Docking with AutoDock Vina

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Protein Structure (PDB) PrepProt Prepare Receptor (Add H, Assign Charges) Output: protein.pdbqt PDB->PrepProt Ligand Ligand Structure (MOL2) PrepLig Prepare Ligand (Define Torsions) Output: ligand.pdbqt Ligand->PrepLig Grid Define Search Space (Grid Box Generation) PrepProt->Grid Vina Run AutoDock Vina PrepLig->Vina Grid->Vina Results Analyze Results (Binding Affinity, Poses) Vina->Results Complex Select Best Pose (Protein-Ligand Complex) Results->Complex

Caption: Molecular Docking Workflow using AutoDock Vina.

Protocol 3: Executing a Docking Simulation

  • Input File Preparation: Convert the prepared protein and ligand files into the PDBQT format required by AutoDock Vina.[19][20] This format includes atomic charges and atom type definitions.

  • Grid Box Definition: Define a three-dimensional grid box that encompasses the entire binding site of the protein. This box confines the search space for the ligand, increasing computational efficiency. The dimensions should be large enough to allow the ligand to rotate and translate freely.[18]

  • Configuration: Create a configuration file specifying the paths to the receptor and ligand PDBQT files, the center and dimensions of the grid box, and the exhaustiveness of the search (a parameter controlling the computational effort).[19]

  • Execution and Analysis: Run the AutoDock Vina executable.[21][22] The output will be a file containing several binding poses ranked by their predicted binding affinity (in kcal/mol). The top-ranked pose represents the most probable binding mode.

Table 1: Representative Molecular Docking Results

LigandTarget ProteinBinding Affinity (kcal/mol)Key Interacting Residues
This compoundHypothetical Kinase-9.5Hinge Region (H-Bond), Catalytic Lysine
Reference InhibitorHypothetical Kinase-10.2Hinge Region (H-Bond), DFG-motif

Note: Data is illustrative.

Part 3: The Dynamic Reality - Molecular Dynamics Simulations

While docking provides a valuable static image, biological systems are inherently dynamic. Molecular Dynamics (MD) simulations offer a temporal dimension, allowing us to observe the stability of the protein-ligand complex and the subtle conformational adjustments that occur over time.[23][24][25]

Simulating Motion: The Physics of Life

MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of particles evolve over time. This allows for the characterization of the system's flexibility and thermodynamics.[23][25]

Workflow 2: GROMACS MD Simulation Pipeline

G cluster_setup System Setup cluster_sim Simulation cluster_analysis Analysis Complex Protein-Ligand Complex (from Docking) Topology Generate Topology (Combine Protein & Ligand Params) Complex->Topology Solvate Solvation & Ionization (Add Water & Ions) Topology->Solvate Min Energy Minimization Solvate->Min NVT NVT Equilibration (Constant Volume/Temp) Min->NVT NPT NPT Equilibration (Constant Pressure/Temp) NVT->NPT Prod Production MD Run NPT->Prod Trajectory Analyze Trajectory (RMSD, RMSF, H-Bonds) Prod->Trajectory Energy Binding Free Energy (MM/PBSA) Prod->Energy

Caption: Standard workflow for a protein-ligand MD simulation using GROMACS.

Protocol 4: A Step-by-Step GROMACS Simulation

  • System Building:

    • Combine the coordinates of the best-docked pose (protein + ligand) into a single file.

    • Generate a unified system topology by including the protein force field parameters and the ligand parameters generated earlier.[13][26][27]

  • Solvation and Neutralization:

    • Create a periodic boundary box (e.g., cubic or dodecahedron) around the complex.

    • Fill the box with a chosen water model (e.g., TIP3P).

    • Add ions (e.g., Na+ or Cl-) to neutralize the system's net charge. This is essential for preventing artifacts in the calculation of long-range electrostatics.

  • Energy Minimization: Perform a steepest descent energy minimization to remove any steric clashes between the complex and the newly added solvent molecules.

  • Equilibration:

    • NVT Ensemble (Canonical): Equilibrate the system at a constant Number of particles, Volume, and Temperature. This allows the solvent to relax around the solute while the protein-ligand complex is position-restrained.

    • NPT Ensemble (Isothermal-Isobaric): Equilibrate further at a constant Number of particles, Pressure, and Temperature. This adjusts the system density to the correct value.

  • Production Run: Remove the position restraints and run the simulation for the desired length of time (e.g., 100-500 nanoseconds). The coordinates are saved at regular intervals, creating the trajectory file.

Part 4: From Data to Insight - Post-Hoc Analysis

The output of an MD simulation is a vast dataset. The final step is to extract meaningful biophysical insights through careful analysis.

Trajectory Analysis: Quantifying Stability and Fluctuation
  • Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial positions over time. A stable, converging RMSD plot indicates that the complex has reached equilibrium.

  • Root Mean Square Fluctuation (RMSF): Calculates the fluctuation of individual residues or atoms around their average position. High RMSF values indicate regions of high flexibility.[24]

  • Hydrogen Bond Analysis: Tracks the formation and breakage of hydrogen bonds between the ligand and protein throughout the simulation, identifying the most persistent and important interactions.

Table 2: Illustrative MD Simulation Analysis

MetricValueInterpretation
Average Ligand RMSD1.2 ÅThe ligand remains stably bound in the active site.
Average Protein RMSD2.5 ÅThe overall protein structure is stable during the simulation.
Persistent H-Bonds3Strong hydrogen bonding network anchoring the ligand.

Note: Data is illustrative.

Binding Free Energy Calculations: A More Rigorous Approach

While docking scores provide a rapid estimate, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) offer a more accurate estimation of binding free energy by analyzing snapshots from the MD trajectory.[28][29]

These "end-point" methods calculate the free energy of the complex, the free protein, and the free ligand, and then compute the difference.[28] For even higher accuracy, alchemical free energy methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) can be employed, though they are significantly more computationally demanding.[28][30][31][32]

Conclusion: An Integrated and Iterative Strategy

The in silico modeling of this compound is not a singular experiment but an integrated, iterative process. Molecular docking provides the initial structural hypothesis, which is then rigorously tested and refined through molecular dynamics simulations. The insights gleaned from trajectory analysis and free energy calculations can then inform the next round of rational drug design, creating a feedback loop that propels a project forward. By understanding the principles and causality behind each step—from meticulous preparation to dynamic simulation—researchers can harness the full predictive power of computational chemistry to unlock the therapeutic potential of this promising molecular scaffold.

References

  • Vanommeslaeghe, K., et al. (2010). CHARMM general force field: A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields.
  • Lounnas, V., et al. (2013). Evolution of In Silico Strategies for Protein-Protein Interaction Drug Discovery. Molecules, 18(10), 12187-12223.
  • El-Malah, A., et al. (2023). In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques including 3D-QSAR, HQSAR, molecular docking, ADME/Tox, and molecular dynamics. Journal of Biomolecular Structure and Dynamics, 41(15), 7345-7365.
  • Bioinformatics Review. (2021). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube.
  • Hollingsworth, S. A., & Dror, R. O. (2018). Molecular dynamics simulations: Insights into protein and protein ligand interactions. Methods in Molecular Biology, 1762, 139-162.
  • Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi.
  • Aier, I., et al. (2021). Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes.
  • Pradhan, R., & Sinha, B. (2021). Molecular modeling of potent novel sulfonamide derivatives as non-peptide small molecule anti-COVID 19 agents. Journal of Molecular Structure, 1230, 129895.
  • Lemkul, J. A. GROMACS Tutorials. GROMACS Tutorials by Justin A. Lemkul, Ph.D.
  • Bioinformatics Review. (2020). Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS.
  • Lemkul, J. A. Protein-Ligand Complex. MD Tutorials.
  • Guest, E. E. (2019). Molecular Simulation of Protein-Ligand Complexes. Nottingham ePrints.
  • Adediwura, V., et al. (2022). Understanding the impact of binding free energy and kinetics calculations in modern drug discovery. Expert Opinion on Drug Discovery, 17(8), 863-876.
  • Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242.
  • Mobley, D. L., & Gilson, M. K. (2017). Predicting binding free energies: Frontiers and benchmarks. Annual review of biophysics, 46, 531-558.
  • Priya, S. (2015). Pharmaceutical Applications of Insilico methods: A Review. Open Access Journals.
  • Best, R. B., et al. (2012). Recent Developments and Applications of the CHARMM force fields. Wiley Interdisciplinary Reviews: Computational Molecular Science, 2(6), 899-916.
  • Salmaso, V., & Moro, S. (2018). Molecular Dynamics Simulation to Study Protein Conformation and Ligand Interaction. Methods in molecular biology, 1762, 3-21.
  • WebGro. (2023). Molecular dynamic simulation for protein & ligand-protein complex: web tool free easy, only click. YouTube.
  • In Silico Screening of Sulfonamide Derivatives against Glycolytic Enzymes Reveals Mutation‐Independent Interactions of Sulfisoxazole and Sulfamethazine. (2024).
  • In silico Prediction of Anti-bacterial Potentials of Some Synthesized Sulfonamide Compounds. (2021).
  • Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. (2022). Molecules, 27(15), 4928.
  • Applications of in Silico Methods for Design and Development of Drugs Targeting Protein-Protein Interactions. (2018). Current Pharmaceutical Design, 24(33), 3896-3907.
  • Daoudi, W., et al. (2023). Integrated Experimental and Computational Study of Imidazopyridine Derivatives: Synthesis, DFT, Molecular Docking and Dynamic Simulations. Applied Organometallic Chemistry, 37(5), e70124.
  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Prepar
  • In Silico Methods for Ranking Ligand–Protein Interactions and Predicting Binding Affinities: Which Method is Right for You? (2023). Journal of Medicinal Chemistry, 66(21), 14697-14710.
  • Unlocking Potential: A Comparative Guide to the Molecular Docking of Sulfonamide Deriv
  • charmm2gmx: An Automated Method to Port the CHARMM Additive Force Field to GROMACS. (2023).
  • Lemkul, J. (2021).
  • Understanding the impact of binding free energy and kinetics calculations in modern drug discovery. (2022).
  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. (2023). RSC Advances, 13(15), 10186-10202.
  • Validating Small-Molecule Force Fields for Macrocyclic Compounds Using NMR Data in Different Solvents. (2023).
  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applic
  • AB-DB: Force-Field parameters, MD trajectories, QM-based data, and Descriptors of Antimicrobials. (2022).
  • Steinbrecher, T., & Labahn, A. (2010). Towards Accurate Free Energy Calculations in Ligand Protein-Binding Studies. Current medicinal chemistry, 17(8), 767-782.
  • Basic docking. Autodock Vina 1.2.
  • Autodock Vina Tutorial - Molecular Docking. (2020). YouTube.
  • Beginner's Guide for Docking using Autodock Vina. (2020).
  • Hands-on tutorials of AutoDock 4 and AutoDock Vina. Scripps Research. [Link]

  • Free energy calculations and ligand binding. (2009). Semantic Scholar.
  • Synthesis, crystal structure, and antiviral evaluation of new imidazopyridine-schiff base derivatives: in vitro and in silico anti-HIV studies. (2022). RSC Advances, 12(49), 31835-31849.
  • Synthesis, Anticancer Activity, and Computational Studies of Novel Imidazo[1′,2′:1,5]pyrazolo[3,4‐b]pyridine Derivatives. (2023). Chemistry & Biodiversity, 20(11), e202301131.
  • DESIGN AND MOLECULAR DOCKING OF SULFONAMIDE DERIV
  • Determination of Antibacterial Properties of Some Sulfonamide Compounds by Molecular Docking. (2021). DergiPark.
  • MOLECULAR DOCKING STUDIES OF SOME SULFONAMIDE DERIVATIVES AS PBP-2X INHIBITORS AS ANTIBACTERIAL AGENTS. (2015). Romanian Journal of Biophysics, 25(3), 195-203.

Sources

Methodological & Application

Application Notes and Protocols: 2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide as a Key Intermediate for Imazosulfuron Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Abstract

This document provides a comprehensive technical guide on the synthesis and application of 2-chloroimidazo[1,2-a]pyridine-3-sulfonamide, a critical intermediate in the manufacturing of the sulfonylurea herbicide, imazosulfuron. The guide details the underlying chemical principles, optimized reaction protocols, and analytical characterization of this pivotal molecule. By elucidating the causality behind experimental choices and providing self-validating protocols, this guide aims to equip researchers and process chemists with the necessary knowledge for the efficient and reliable synthesis of this important agricultural chemical intermediate.

Introduction: The Significance of this compound in Agrochemical Synthesis

Imazosulfuron is a selective, systemic herbicide widely used for the control of broadleaf weeds and sedges in various crops.[1][2] Its mode of action involves the inhibition of the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants.[2][3] The chemical structure of imazosulfuron, 1-(2-chloroimidazo[1,2-a]pyridin-3-ylsulfonyl)-3-(4,6-dimethoxypyrimidin-2-yl)urea, features a sulfonylurea bridge connecting a substituted imidazo[1,2-a]pyridine moiety and a dimethoxypyrimidine ring.[4]

The synthesis of imazosulfuron hinges on the efficient preparation of two key intermediates: this compound and 2-amino-4,6-dimethoxypyrimidine.[5] This guide focuses on the former, this compound, a molecule whose precise and high-yield synthesis is paramount for the overall efficiency and cost-effectiveness of imazosulfuron production. The presence of the chloro and sulfonamide functionalities on the imidazo[1,2-a]pyridine core dictates the subsequent coupling reaction to form the final active ingredient.

This document will provide a detailed exploration of the synthetic pathway to this compound, offering optimized protocols and explaining the rationale behind the chosen reaction conditions.

Synthetic Pathway Overview

The industrial synthesis of this compound typically proceeds through a multi-step sequence starting from the readily available imidazo[1,2-a]pyridine. The key transformations involve chlorination and sulfonation, followed by ammonolysis.

G A Imidazo[1,2-a]pyridine B 2-Chloroimidazo[1,2-a]pyridine A->B Chlorination (e.g., POCl3 or SO2Cl2) C 2-Chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride B->C Sulfonylation (Chlorosulfonic acid) D This compound C->D Ammonolysis (Aqueous Ammonia) G cluster_0 Condensation Reaction A This compound C Imazosulfuron A->C B 2-Amino-4,6-dimethoxypyrimidine derivative (e.g., phenyl carbamate) B->C

Sources

Application of 2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide in Cancer Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Privileged Scaffold in Oncology

The imidazo[1,2-a]pyridine heterocyclic system has garnered substantial interest within the medicinal chemistry community, establishing itself as a "privileged scaffold" for the development of novel therapeutic agents. Its unique structural and electronic properties have led to its incorporation into a wide array of clinically relevant molecules with diverse biological activities, including anti-inflammatory, antiviral, and notably, anticancer effects.[1] Within this chemical class, derivatives of 2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide are emerging as a focal point in oncology research. This core structure serves as a versatile synthetic intermediate for creating a new generation of targeted anticancer compounds.[2] The strategic placement of the chloro and sulfonamide groups provides reactive handles for extensive chemical modification, enabling the optimization of potency, selectivity, and pharmacokinetic properties.

This technical guide provides an in-depth exploration of the application of the this compound scaffold in cancer research. We will delve into the mechanistic underpinnings of its derivatives, present quantitative data on their biological activity, and provide detailed, field-proven protocols for their evaluation in preclinical cancer models.

Mechanism of Action: Targeting Key Oncogenic Signaling Pathways

Derivatives originating from the this compound scaffold have been shown to exert their anticancer effects by modulating critical signaling pathways that are frequently dysregulated in cancer. A primary mechanism involves the potent inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway, a central regulator of cell growth, proliferation, survival, and metabolism.[3][4]

Overactivation of the PI3K/Akt/mTOR cascade is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Certain imidazo[1,2-a]pyridine sulfonamide derivatives have demonstrated the ability to bind to the ATP-binding site of PI3K, preventing the phosphorylation of its downstream targets, Akt and mTOR.[3] This inhibition leads to a cascade of anti-proliferative effects, including the induction of cell cycle arrest and apoptosis.[3][4]

Another emerging mechanism for this class of compounds is the activation of the M2 isoform of pyruvate kinase (PKM2), a key enzyme in tumor metabolism. In cancer cells, PKM2 typically exists in a less active dimeric form, which shunts glucose metabolites towards anabolic processes that support rapid cell proliferation. Certain sulfonamide derivatives have been identified as potent activators of PKM2, promoting its tetramerization. This more active tetrameric form redirects glucose metabolism back towards oxidative phosphorylation, reducing the production of lactate and depriving cancer cells of the building blocks necessary for growth.

The diagram below illustrates the inhibitory action of imidazo[1,2-a]pyridine sulfonamide derivatives on the PI3K/Akt/mTOR signaling pathway.

PI3K_Pathway_Inhibition cluster_membrane cluster_cytoplasm cluster_nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 pAkt p-Akt PIP3->pAkt Activation Akt Akt pmTOR p-mTOR pAkt->pmTOR Activation Apoptosis Apoptosis pAkt->Apoptosis Inhibition mTOR mTOR Proliferation Cell Growth & Survival pmTOR->Proliferation Compound Imidazo[1,2-a]pyridine Sulfonamide Derivative Compound->PI3K Inhibition CellCycleArrest Cell Cycle Arrest

Caption: Inhibition of the PI3K/Akt/mTOR pathway by Imidazo[1,2-a]pyridine Sulfonamide Derivatives.

Quantitative Biological Activity

The true potential of a chemical scaffold is demonstrated through quantitative analysis of its biological effects. Derivatives of this compound have shown potent cytotoxic and antiproliferative activity across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound. The table below summarizes the IC50 values for representative imidazo[1,2-a]pyridine derivatives from published studies.

Compound Derivative Cancer Cell Line Cell Type IC50 (µM) Reference
Imidazo[1,2-a]pyridine Derivative 6A375Human Melanoma9.7[3][4]
Imidazo[1,2-a]pyridine Derivative 6WM115Human Melanoma11.2[3]
Imidazo[1,2-a]pyridine Derivative 6HeLaHuman Cervical Cancer35.1[3][4]
Imidazo[1,2-a]pyridine Derivative 5HCC1937Human Breast Cancer45[5][6]
Imidazo[1,2-a]pyridine Derivative 6HCC1937Human Breast Cancer47.7[6]
Imidazo[1,2-a]pyridine Derivative 7HCC1937Human Breast Cancer79.6[6]
PI3K/mTOR Dual Inhibitor (Compound 7)HCT-116Human Colon Carcinoma0.01[7]

Note: The specific structures of the numbered derivative compounds can be found in the cited references.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for evaluating the anticancer properties of compounds derived from the this compound scaffold. These protocols are designed to be self-validating by including necessary controls and clear endpoints.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol determines the concentration of the test compound that inhibits cell viability by 50% (IC50).

1. Materials:

  • Cancer cell line of interest (e.g., A375 melanoma, HCC1937 breast cancer)
  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
  • Test Compound (dissolved in DMSO to create a 10 mM stock solution)
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
  • DMSO (cell culture grade)
  • 96-well flat-bottom plates
  • Multichannel pipette
  • Microplate reader (570 nm wavelength)

2. Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete growth medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
  • Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium (e.g., from 0.1 µM to 100 µM). Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include "vehicle control" wells containing medium with the same final concentration of DMSO as the treated wells, and "untreated control" wells with fresh medium only.
  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2. The incubation time can be adjusted based on the cell doubling time.
  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC50 value.
Protocol 2: Western Blot Analysis of PI3K/Akt/mTOR Pathway Inhibition

This protocol assesses the effect of the test compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.[3][5]

1. Materials:

  • Cancer cells treated with the test compound (at IC50 concentration) and vehicle control.
  • RIPA lysis buffer with protease and phosphatase inhibitors.
  • BCA Protein Assay Kit.
  • SDS-PAGE gels (e.g., 4-12% Bis-Tris).
  • PVDF membrane.
  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
  • Primary antibodies (e.g., rabbit anti-p-Akt (Ser473), rabbit anti-Akt, rabbit anti-p-mTOR (Ser2448), rabbit anti-mTOR, mouse anti-β-actin).
  • HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG).
  • Enhanced Chemiluminescence (ECL) substrate.
  • Chemiluminescence imaging system.

2. Procedure:

  • Cell Lysis: Treat cells in 6-well plates with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours). Wash cells with ice-cold PBS and lyse with 100-200 µL of ice-cold RIPA buffer. Scrape the cells and collect the lysate.
  • Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
  • Sample Preparation: Normalize the protein concentrations for all samples. Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.
  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (e.g., anti-p-Akt, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.
  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate with the appropriate HRP-conjugated secondary antibody (diluted 1:4000 in blocking buffer) for 1 hour at room temperature.
  • Detection: Wash the membrane again as in the previous step. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
  • Stripping and Re-probing: To analyze total protein levels or a loading control (like β-actin), the membrane can be stripped and re-probed with the respective primary antibodies. Densitometry analysis can be performed to quantify the changes in protein expression.

    Caption: Workflow for Western Blot Analysis.

Conclusion and Future Directions

The this compound scaffold represents a highly promising and versatile platform for the discovery of novel anticancer agents. The derivatives synthesized from this core structure have demonstrated significant potency against various cancer types by targeting fundamental oncogenic pathways like PI3K/Akt/mTOR. The detailed protocols provided herein offer a robust framework for researchers to evaluate the efficacy and mechanism of action of new compounds based on this privileged scaffold. Future research should focus on optimizing the structure-activity relationship to enhance potency and selectivity, as well as conducting in vivo studies to validate the therapeutic potential of the most promising candidates in preclinical models of cancer.

References

  • Aliwaini, S., Awadallah, A. M., Morjan, R. Y., Ghunaim, M., Alqaddi, H., Abuhamad, A. Y., ... & Abughefra, Y. M. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830–837. [Link]

  • Aliwaini, S., Awadallah, A. M., Morjan, R. Y., Ghunaim, M., Alqaddi, H., Abuhamad, A. Y., ... & Abughefra, Y. M. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830-837. [Link]

  • Altaher, A. M., Awadallah, A. M., Morjan, R. Y., Ghunaim, M., Alqaddi, H., Abuhamad, A. Y., ... & Aliwaini, S. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951. [Link]

  • Altaher, A. M., Awadallah, A. M., Morjan, R. Y., Ghunaim, M., Alqaddi, H., Abuhamad, A. Y., ... & Aliwaini, S. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. ResearchGate. [Link]

  • MySkinRecipes. (n.d.). 2-Chloroimidazo[1,2-A]Pyridine-3-Carboxylic Acid. Retrieved from [Link]

  • Patel, H., Sharma, T., Singh, L., Singh, S. K., & Sharma, P. K. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Current Organic Synthesis, 21(3), 221-253. [Link]

  • Al-Qadi, I., Hanania, M., Warad, I., Al-Hajj, N., Hazzam, R., Salama, Y., ... & Al-Maharik, N. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48. [Link]

  • Sahu, S., Behera, A., & Panigrahi, S. K. (2022). Synthesis, Characterization, and Anticancer Activity of Novel Imidazo[1,2-a]pyridine Linked 1,2,3-Triazole Derivatives. Russian Journal of General Chemistry, 92(9), 1845-1853. [Link]

  • Zhang, M., Chen, Y., Li, J., Chen, L., Li, X., Zhang, J., ... & Xu, Y. (2023). A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. Molecules, 28(8), 3531. [Link]

  • Singh, R., Kaur, H., & Kumar, V. (2022). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Catalysts, 12(11), 1383. [Link]

Sources

Application Notes and Protocols for the Development of Antibacterial Agents Based on the 2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation antibacterial agents. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the 2-chloroimidazo[1,2-a]pyridine-3-sulfonamide core structure as a promising starting point for such endeavors. We present a structured workflow, from the synthesis of the lead compound to a suite of in vitro and in vivo assays designed to characterize its antibacterial potential, mechanism of action, and preliminary safety profile. The protocols herein are detailed to ensure reproducibility and are accompanied by explanations of the scientific rationale behind key experimental choices, thereby providing a self-validating framework for the discovery and preclinical development of new antibacterial drugs.

Introduction: A Hybrid Scaffold Approach to Combatting Bacterial Resistance

The convergence of two pharmacologically significant moieties, the imidazo[1,2-a]pyridine ring system and the sulfonamide group, presents a compelling strategy in the design of novel antibacterial agents. The imidazo[1,2-a]pyridine scaffold is a recognized "drug prejudice" scaffold, found in numerous bioactive molecules with a wide range of therapeutic applications, including antibacterial and antiviral activities.[1][2] Its rigid, bicyclic structure provides a versatile framework for chemical modification to optimize target engagement and pharmacokinetic properties.

Concurrently, sulfonamides represent one of the oldest classes of synthetic antimicrobial agents, exerting their bacteriostatic effect by competitively inhibiting dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid biosynthesis pathway.[3][4] This pathway is absent in humans, who obtain folic acid from their diet, providing a basis for selective toxicity against bacteria.[5]

The targeted lead compound, This compound , is a molecular hybrid designed to harness the advantageous properties of both parent structures. This guide will delineate a systematic approach to the synthesis, characterization, and evaluation of this lead compound and its subsequent analogs.

Synthesis of the Lead Compound

The synthesis of this compound can be achieved through a multi-step process, commencing with the synthesis of the imidazo[1,2-a]pyridine core, followed by chlorosulfonation and subsequent amination.

Protocol 2.1: Synthesis of 2-Chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride

This protocol is adapted from established methods for the synthesis of imidazo[1,2-a]pyridines and their subsequent functionalization.[6][7]

Step 1: Synthesis of 2-Chloroimidazo[1,2-a]pyridine

  • This intermediate can be synthesized via various reported methods, often starting from 2-aminopyridine derivatives.[8]

Step 2: Chlorosulfonation of 2-Chloroimidazo[1,2-a]pyridine

  • To a cooled (0-5 °C) flask containing chlorosulfonic acid, slowly add 2-chloroimidazo[1,2-a]pyridine in a portion-wise manner under constant stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified duration to ensure complete sulfonation.

  • Carefully quench the reaction by pouring the mixture onto crushed ice.

  • The precipitated product, 2-chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride, is then collected by vacuum filtration and washed with cold water.

  • The crude product can be purified by recrystallization from an appropriate solvent.

Protocol 2.2: Synthesis of this compound

This protocol describes the conversion of the sulfonyl chloride intermediate to the final primary sulfonamide.[9][10]

  • Dissolve the synthesized 2-chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride in a suitable organic solvent (e.g., dichloromethane).

  • Cool the solution in an ice bath.

  • Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonia dropwise with vigorous stirring.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, wash the reaction mixture with water to remove excess ammonia and ammonium salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the final product by column chromatography or recrystallization.

In Vitro Antibacterial Efficacy Assessment

A critical first step in characterizing a novel compound is to determine its spectrum of activity and potency against a panel of clinically relevant bacterial strains.

Protocol 3.1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of an antibacterial agent.[11][12]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis)

  • Test compound stock solution (in DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a serial two-fold dilution of the test compound in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.

  • Prepare a bacterial inoculum suspension in CAMHB and adjust the turbidity to a 0.5 McFarland standard.

  • Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Add 50 µL of the diluted bacterial suspension to each well containing the test compound, bringing the total volume to 100 µL.

  • Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 3.2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined to assess whether the compound is bacteriostatic or bactericidal.

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-inoculate the aliquots onto Mueller-Hinton Agar (MHA) plates.

  • Incubate the MHA plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Compound S. aureus (ATCC 29213) MIC (µg/mL) E. coli (ATCC 25922) MIC (µg/mL) P. aeruginosa (ATCC 27853) MIC (µg/mL)
Lead CompoundHypothetical ValueHypothetical ValueHypothetical Value
CiprofloxacinReference ValueReference ValueReference Value
Analog 1Hypothetical ValueHypothetical ValueHypothetical Value
Analog 2Hypothetical ValueHypothetical ValueHypothetical Value
Table 1: Hypothetical MIC data for the lead compound and its analogs against representative bacterial strains.

Mechanism of Action Studies

Given the presence of the sulfonamide moiety, a primary hypothesis for the mechanism of action is the inhibition of the folic acid biosynthesis pathway.

Protocol 4.1: Dihydropteroate Synthase (DHPS) Inhibition Assay

This is a coupled enzyme assay to measure the inhibition of DHPS.[13][14]

Principle:

The activity of DHPS is determined by measuring the production of dihydropteroate. This product is then reduced by an excess of dihydrofolate reductase (DHFR) with the concomitant oxidation of NADPH to NADP+. The decrease in absorbance at 340 nm due to NADPH oxidation is monitored spectrophotometrically and is proportional to the DHPS activity.

Materials:

  • Recombinant DHPS and DHFR enzymes

  • Substrates: p-aminobenzoic acid (pABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)

  • Cofactor: NADPH

  • Test compound

  • Known DHPS inhibitor (e.g., sulfamethoxazole)

  • 96-well UV-transparent microtiter plates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • In a 96-well plate, add buffer, DHFR, NADPH, and the test compound at various concentrations.

  • Initiate the reaction by adding DHPS and the substrates (pABA and DHPP).

  • Immediately measure the decrease in absorbance at 340 nm over time in a kinetic mode.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

DHPS_Inhibition_Pathway pABA p-Aminobenzoic Acid (pABA) DHPS Dihydropteroate Synthase (DHPS) pABA->DHPS DHPP Dihydropterin Pyrophosphate (DHPP) DHPP->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Sulfonamide This compound Sulfonamide->DHPS Inhibition DHFR Dihydrofolate Reductase (DHFR) Dihydropteroate->DHFR NADP NADP+ DHFR->NADP Tetrahydrofolate Tetrahydrofolate (Essential for DNA synthesis) DHFR->Tetrahydrofolate NADPH NADPH NADPH->DHFR

Caption: Proposed mechanism of action via DHPS inhibition.

Cytotoxicity Assessment

To evaluate the selective toxicity of the lead compound, it is essential to assess its effect on mammalian cell lines.

Protocol 5.1: MTT Assay for Mammalian Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[15][16]

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • 96-well cell culture plates

  • Cell culture medium (e.g., DMEM)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for 24-48 hours.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm.

  • Calculate the percentage of cell viability relative to the untreated control and determine the CC50 (50% cytotoxic concentration).

Compound CC50 on HEK293 cells (µM) Selectivity Index (SI) for S. aureus
Lead CompoundHypothetical ValueCC50 / MIC
Doxorubicin (Control)Reference ValueN/A
Analog 1Hypothetical ValueCC50 / MIC
Analog 2Hypothetical ValueCC50 / MIC
Table 2: Hypothetical cytotoxicity data and selectivity index calculation.

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the lead compound to enhance its potency and selectivity while minimizing toxicity.[17][18] This involves the systematic synthesis and evaluation of analogs with modifications at key positions of the scaffold.

Key Positions for Modification:

  • Position C2 (Chloro group): The chloro group can be replaced with other halogens (F, Br, I) or small alkyl/alkoxy groups to modulate lipophilicity and electronic properties.

  • Sulfonamide moiety: The primary sulfonamide can be derivatized to secondary or tertiary sulfonamides to alter hydrogen bonding capabilities and cell permeability.

  • Imidazo[1,2-a]pyridine ring: Substitutions on the pyridine ring can be explored to fine-tune the overall physicochemical properties of the molecule.

SAR_Workflow cluster_0 Lead Optimization Cycle A Lead Compound This compound B Design Analogs (Bioisosteric Replacement, Scaffold Hopping) A->B C Chemical Synthesis B->C D In Vitro Screening (MIC, MBC) C->D E Cytotoxicity Assay (CC50) D->E F SAR Analysis E->F F->B Iterative Design G Optimized Lead F->G

Caption: Iterative workflow for SAR-guided lead optimization.

In Vivo Efficacy and Pharmacokinetic Profiling

Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy in a physiological context.[6]

Protocol 7.1: Murine Sepsis Model

This model is used to evaluate the efficacy of the compound in treating a systemic bacterial infection.[6]

Procedure (Abbreviated):

  • Induce sepsis in mice by intraperitoneal injection of a lethal dose of a bacterial pathogen.

  • Administer the test compound at various doses and schedules via an appropriate route (e.g., oral, intravenous).

  • Monitor the survival of the mice over a set period (e.g., 7 days).

  • Determine the effective dose (ED50) of the compound.

Preliminary Pharmacokinetic (PK) and ADME Studies

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is critical for its development as a drug.

Key Parameters to Assess:

  • Solubility: Determines how well the compound dissolves, impacting absorption.

  • Permeability: Assesses the ability of the compound to cross biological membranes.

  • Metabolic Stability: Evaluates the compound's susceptibility to metabolism by liver enzymes.

  • Plasma Protein Binding: Determines the extent to which the compound binds to proteins in the blood.

  • In vivo PK: Involves administering the compound to animals (e.g., mice, rats) and measuring its concentration in plasma over time to determine parameters like half-life, clearance, and bioavailability.[10]

Conclusion

The this compound scaffold represents a promising starting point for the development of novel antibacterial agents. By employing a systematic and iterative approach as outlined in these application notes, from synthesis and in vitro screening to mechanism of action studies and in vivo evaluation, researchers can effectively explore the therapeutic potential of this chemical class. The detailed protocols provided herein serve as a robust framework to guide the discovery and preclinical development of new drug candidates to address the urgent threat of antimicrobial resistance.

References

  • A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors. (n.d.). PubMed. [Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020). NIH. [Link]

  • Amination of the p-acetaminobenzene sulfonyl chloride. (n.d.). Course Hero. [Link]

  • Broth Microdilution. (n.d.). MI - Microbiology. [Link]

  • What is ADME and how does it fit into drug development? (2020). BioIVT. [Link]

  • The Role of ADME & Toxicology Studies in Drug Discovery & Development. (2020). BioAgilytix. [Link]

  • Video: Amines to Sulfonamides: The Hinsberg Test. (2023). JoVE. [Link]

  • Synthesis of 2-chloroimidazo [1,2-α] pyridine-3-sulfonamide. (2025). ResearchGate. [Link]

  • The folic acid biosynthesis pathway in bacteria: evaluation of potential for antibacterial drug discovery. (2002). PubMed. [Link]

  • The folic acid biosynthesis pathway in bacteria: Evaluation of potential for antibacterial drug discovery. (2025). ResearchGate. [Link]

  • Folic Acid Biosynthesis. (n.d.). Creative Biolabs. [Link]

  • Folic acid synthesis inhibitors- Definition, Examples, Inhibition, Resistance. (2023). Microbe Notes. [Link]

  • Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents. (2025). MDPI. [Link]

  • Structure-activity relationship (SAR). (n.d.). GARDP Revive. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. [Link]

  • 2-Chloroimidazo[1,2-a]pyridine. (n.d.). PubChem. [Link]

  • Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods. (n.d.). ScienceDirect. [Link]

  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. (n.d.). Beilstein Journals. [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. (n.d.). RSC Publishing. [Link]

  • CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride. (n.d.).
  • Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase. (n.d.). NIH. [Link]

  • Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase. (n.d.). NIH. [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). CLSI. [Link]

  • Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase. (2014). ACS Publications. [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Journal of the American Chemical Society. [Link]

  • First Discovery of Imidazo[1,2- a ]pyridine Mesoionic Compounds Incorporating a Sulfonamide Moiety as Antiviral Agents. (2022). PubMed. [Link]

  • 2-(Ethylsulfinyl)imidazo[1,2-a]pyridine-3-sulfonamide. (n.d.). NIH. [Link]

  • M07-A8. (n.d.). Regulations.gov. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). NIH. [Link]

  • (PDF) Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. (2023). ResearchGate. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]

  • CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. (n.d.). NIH. [Link]

  • A comprehensive review on in-vitro methods for anti- microbial activity. (n.d.). ResearchGate. [Link]

  • Current methodology of MTT assay in bacteria – A review. (n.d.). ResearchGate. [Link]

  • Protocol Guide: XTT Assay for Cell Viability and Proliferation. (n.d.). Roche. [Link]

  • The role of bioisosterism in modern drug design: Current applications and challenges. (2025). ResearchGate. [Link]

  • Bioisosteric replacement in the search for antimicrobial agents: design, synthesis and activity of novel 6-(1h-Benzimidazol-2-yl)-1-alkyl-3,5-dimethylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione derivatives. (2025). ScienceRise. [Link]

  • In Silico Techniques for the Identification of Bioisosteric Replacements for Drug Design. (2025). ResearchGate. [Link]

  • Amide bioisosteric replacement in the design and synthesis of quorum sensing modulators. (2024). Europe PMC. [Link]

  • Scaffold Hopping in Drug Discovery. (n.d.). IntechOpen. [Link]

  • Classification of Scaffold Hopping Approaches. (n.d.). NIH. [Link]

  • Scaffold Hopping in Tuberculosis Drug Discovery: Principles, Applications, and Case Studies. (n.d.). ACS Publications. [Link]

  • Exploring Scaffold Hopping for Novel 2-(Quinolin-4-yloxy)acetamides with Enhanced Antimycobacterial Activity. (2024). NIH. [Link]

  • A scaffold hopping strategy to generate new aryl-2-amino pyrimidine MRSA biofilm inhibitors. (n.d.). RSC Publishing. [Link]

  • Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. (n.d.). RSC Publishing. [Link]

  • Design, Synthesis, and Structure–Activity Relationship Studies of New Quinone Derivatives as Antibacterial Agents. (n.d.). MDPI. [Link]

  • Structure-Activity Relationship studies. (2024). Automate.video. [Link]

  • Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents. (n.d.). Frontiers. [Link]

  • Mode of Action & Target for Antibacterial Drug. (n.d.). Creative Biolabs. [Link]

  • Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for combating resistance. (2024). NIH. [Link]

  • Antibiotics with novel mechanism of action discovered. (2019). ScienceDaily. [Link]

  • Antibiotics with Novel Mechanism of Action Discovered. (2019). Bionity. [Link]

  • Antibiotics with novel mechanism of action discovered. (2019). Drug Target Review. [Link]

  • Antibacterial Activity against Clinical Isolates and In Vivo Efficacy of Coralmycins. (2022). NIH. [Link]

  • Rapid Direct Method for Monitoring Antibiotics in a Mouse Model of Bacterial Biofilm Infection. (n.d.). PubMed Central. [Link]

  • Drug Metabolism And Pharmacokinetics Studies: Essential Insights For Drug Development. (2024). alwsci. [Link]

  • Pharmacokinetics and Pharmacodynamics (PK/PD) Studies in Drug Development. (2025). Abzena. [Link]

Sources

Application Notes and Protocols for 2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide Derivatives as Antifungal Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold in Antifungal Drug Discovery

The imidazo[1,2-a]pyridine core is recognized in medicinal chemistry as a "privileged scaffold" due to its presence in numerous biologically active compounds.[1][2] This versatile heterocyclic system has been explored for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[1][3] Within the realm of anti-infectives, derivatives of imidazo[1,2-a]pyridine have demonstrated notable antifungal properties, making them an attractive starting point for the development of new treatments for fungal infections.[4][5]

The global rise in invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the discovery of novel antifungal agents with new mechanisms of action or improved efficacy. The 2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide scaffold represents a promising, yet underexplored, area for the development of such agents. This guide provides a comprehensive overview of the hypothesized mechanism of action, detailed protocols for in vitro and in vivo evaluation, and insights into the structure-activity relationships of this compound class.

Hypothesized Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

While the precise molecular target of this compound derivatives has not been definitively elucidated, their structural similarity to other azole and imidazole-based antifungals suggests a likely mechanism of action involving the disruption of the fungal cell membrane. The primary hypothesis is that these compounds inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.

This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane that is absent in mammalian cells. By inhibiting this enzyme, the derivatives would lead to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising the integrity and function of the fungal cell membrane, leading to growth inhibition and cell death.

Antifungal_Mechanism_of_Action Hypothesized Mechanism of Action of this compound Derivatives Compound This compound Enzyme Lanosterol 14α-demethylase (Fungal Cytochrome P450) Compound->Enzyme Inhibition Ergosterol Ergosterol Enzyme->Ergosterol Blocked Conversion ToxicSterols Toxic Sterol Intermediates Enzyme->ToxicSterols Accumulation of Lanosterol Lanosterol Lanosterol->Enzyme Substrate CellMembrane Fungal Cell Membrane Ergosterol->CellMembrane Essential Component ToxicSterols->CellMembrane Incorporation into MembraneDisruption Disrupted Membrane Integrity and Function CellMembrane->MembraneDisruption FungalCellDeath Fungal Cell Death MembraneDisruption->FungalCellDeath

Caption: Hypothesized inhibition of ergosterol biosynthesis by this compound derivatives.

Experimental Protocols

Protocol 1: In Vitro Antifungal Susceptibility Testing

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of the derivatives using the broth microdilution method.

1. Materials and Reagents:

  • Test compounds (dissolved in DMSO)

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Sabouraud Dextrose Agar (SDA) plates

2. Procedure:

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on SDA at 35°C.

    • Prepare a suspension of fungal cells in sterile saline, adjusting the concentration to achieve a final inoculum of 0.5–2.5 x 10³ CFU/mL in the assay wells.

  • Preparation of Compound Dilutions:

    • Create a serial two-fold dilution of the test compounds in RPMI-1640 medium directly in the 96-well plates. The final concentration range should typically span from 64 µg/mL to 0.125 µg/mL.

    • Include a positive control (e.g., fluconazole) and a negative control (medium with DMSO, no compound).

  • Inoculation and Incubation:

    • Add the fungal inoculum to each well.

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control. This can be assessed visually or by reading the absorbance at 530 nm.

  • MFC Determination:

    • Following MIC determination, aliquot a small volume from each well that shows no visible growth and plate it onto SDA plates.

    • Incubate the plates at 35°C for 24-48 hours.

    • The MFC is the lowest concentration that results in no fungal growth on the agar plate, indicating a ≥99.9% killing of the initial inoculum.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the cytotoxicity of the compounds against a mammalian cell line (e.g., HeLa or HepG2) to determine their selectivity.

1. Materials and Reagents:

  • Mammalian cell line (e.g., HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

2. Procedure:

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium and add them to the wells.

    • Include a vehicle control (medium with DMSO).

    • Incubate the plate for 24-48 hours.

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Reading:

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Protocol 3: In Vivo Efficacy in a Murine Model of Disseminated Candidiasis

This protocol describes a standard model to evaluate the in vivo antifungal efficacy of promising compounds.

1. Animals and Materials:

  • Immunocompetent mice (e.g., BALB/c, 6-8 weeks old)

  • Candida albicans strain

  • Test compound formulated for in vivo administration (e.g., in a solution with a suitable vehicle like PEG400)

  • Sterile saline

2. Procedure:

  • Infection:

    • Prepare an inoculum of C. albicans in sterile saline.

    • Infect the mice via intravenous injection (e.g., through the lateral tail vein) with a lethal or sublethal dose of the fungal suspension (e.g., 1 x 10⁶ CFU/mouse).

  • Treatment:

    • Initiate treatment with the test compound at a specified time post-infection (e.g., 2 hours).

    • Administer the compound at various doses (e.g., 1, 5, and 20 mg/kg) via a suitable route (e.g., oral gavage or intraperitoneal injection) once or twice daily for a set duration (e.g., 3-7 days).

    • Include a vehicle control group and a positive control group (e.g., treated with fluconazole).

  • Endpoint Evaluation:

    • Monitor the mice for signs of morbidity and mortality daily.

    • At the end of the treatment period, euthanize the mice and aseptically harvest target organs (e.g., kidneys, spleen, liver).

    • Homogenize the organs and plate serial dilutions of the homogenates onto SDA to determine the fungal burden (CFU/gram of tissue).

  • Data Analysis:

    • Compare the fungal burden in the organs of the treated groups to the vehicle control group to determine the efficacy of the compound.

    • Analyze survival data using Kaplan-Meier survival curves.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for this compound derivatives is not extensively published, we can hypothesize key relationships based on related compounds.

  • Imidazo[1,2-a]pyridine Core: This scaffold is essential for the antifungal activity, likely through its ability to chelate with the heme iron in the active site of lanosterol 14α-demethylase.

  • 2-Position (Chloro Group): The presence of a halogen at this position can significantly influence the electronic properties of the ring system. The electron-withdrawing nature of the chlorine atom may enhance the interaction with the target enzyme.

  • 3-Position (Sulfonamide Group): The sulfonamide moiety is a known pharmacophore in various therapeutic agents. Its strong electron-withdrawing properties and potential for hydrogen bonding could play a crucial role in binding to the active site of the target enzyme. Variations in the R-groups on the sulfonamide nitrogen can be explored to optimize potency, solubility, and pharmacokinetic properties.

Experimental_Workflow Antifungal Drug Discovery Workflow A Synthesis of this compound Derivatives B In Vitro Antifungal Screening (MIC Determination) A->B C Cytotoxicity Assessment (MTT Assay) B->C D Lead Compound Selection (High Potency, Low Toxicity) C->D E In Vivo Efficacy Evaluation (Murine Candidiasis Model) D->E Promising Leads F Pharmacokinetic and Toxicological Studies E->F G Preclinical Candidate F->G

Caption: A streamlined workflow for the evaluation of novel antifungal candidates.

References

  • Adingra, K. F., et al. (2022). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Advances in Biological Chemistry, 12(4), 81-91. [Link]

  • Lei, T., et al. (2020). Synthesis and antifungal activity of imidazo[1,2-b]pyridazine derivatives against phytopathogenic fungi. Bioorganic & Medicinal Chemistry Letters, 30(19), 127139. [Link]

  • Shukla, A., et al. (2022). Exploration of novel TOSMIC tethered imidazo[1,2-a]pyridine compounds for the development of potential antifungal drug candidate. Journal of Molecular Structure, 1262, 133035. [Link]

  • Adingra, K. F., et al. (2022). Synthesis and Anticandidosic Activities of Imidazo[1,2-a]pyridinehydrazone Derivatives. Journal of Pharmaceutical Chemistry, 14(1), 158. [Link]

  • Koval, A. A., et al. (2022). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Journal of Organic Chemistry, 18, 1358-1368. [Link]

  • Patel, R. B., et al. (2022). Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. Journal of Pharmaceutical Negative Results, 13(2), 1-10. [Link]

  • Sbardella, G., et al. (2013). Imidazopyridine-based inhibitors of glycogen synthase kinase 3: synthesis and evaluation of amide isostere replacements of the carboxamide scaffold. Journal of Medicinal Chemistry, 56(15), 6066-6081. [Link]

  • Sharma, V., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8), e200324228067. [Link]

  • Goktas, F., et al. (2010). Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives. European Journal of Medicinal Chemistry, 45(4), 1417-1423. [Link]

  • Oktas, F. G., et al. (2014). Synthesis of novel imidazo[1,2-a]pyridines and evaluation of their antifungal activities. Turkish Journal of Chemistry, 38, 581-591. [Link]

  • Oktas, F. G., et al. (2014). Synthesis of novel imidazo[1,2-a]pyridines and evaluation of their antifungal activities. Turkish Journal of Chemistry, 38, 581-591. [Link]

  • Ellman, J. A., & Gnamm, C. (2022). Sulfilimines: An Underexplored Bioisostere for Drug Design?. Angewandte Chemie International Edition, 61(4), e202115598. [Link]

  • de Oliveira, C. I. S., et al. (2023). Antifungal efficacy of imidazo[1,2- a]pyrazine-based thiosemicarbazones and thiazolidinediones against Sporothrix species. Future Microbiology, 18, 1225-1233. [Link]

  • Meanwell, N. A. (2022). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]

  • Kumar, S., et al. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Molecules, 27(19), 6296. [Link]

  • Fytas, G., et al. (2023). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novelt[3][6][7]riazino[2,3-c]quinazolines. International Journal of Molecular Sciences, 24(19), 14856. [Link]

  • Panda, M., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(5), 814-831. [Link]

Sources

Synthesis of 2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide: An Essential Herbicide Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the experimental setup for the synthesis of 2-chloroimidazo[1,2-a]pyridine-3-sulfonamide, a pivotal intermediate in the production of the low-toxicity herbicide, imazosulfuron. We will explore a robust two-step synthetic pathway commencing with the electrophilic sulfonation of 2-chloroimidazo[1,2-a]pyridine using chlorosulfonic acid, followed by a carefully optimized ammonolysis to yield the final product. This document provides an in-depth analysis of the reaction mechanism, a detailed, step-by-step protocol, and critical insights into experimental parameters to ensure a high-yield and efficient synthesis. This guide is intended for researchers, scientists, and professionals in the fields of drug development and agrochemical synthesis.

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and agrochemicals due to its diverse biological activities.[1][2] Specifically, this compound serves as a crucial building block for imazosulfuron, a highly effective and low-toxicity herbicide.[3] The synthesis of this intermediate is therefore of significant interest. The methodology outlined herein presents an optimized, two-step process that is both efficient and scalable.

The synthetic strategy involves two key transformations:

  • Sulfonylation: The electrophilic substitution of a sulfonyl group onto the C3 position of the imidazo[1,2-a]pyridine ring.

  • Ammonolysis: The conversion of the resulting sulfonyl chloride to the corresponding sulfonamide.

This application note will provide a detailed protocol for this synthesis, along with a discussion of the underlying chemical principles and practical considerations for successful execution in a laboratory setting.

Reaction Mechanism and Rationale

The synthesis of this compound proceeds through a two-step mechanism:

Step 1: Electrophilic Aromatic Sulfonylation

The imidazo[1,2-a]pyridine ring system is electron-rich and susceptible to electrophilic attack. The C3 position is particularly activated towards electrophilic substitution. In the first step, 2-chloroimidazo[1,2-a]pyridine is treated with chlorosulfonic acid. The chlorosulfonic acid acts as a potent electrophile, introducing the sulfonyl chloride group (-SO₂Cl) at the C3 position.

Step 2: Nucleophilic Acyl Substitution (Ammonolysis)

The resulting 2-chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride is then subjected to ammonolysis. In this step, a nitrogen nucleophile, such as aqueous ammonia or an amine, attacks the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride ion and the formation of the sulfonamide bond. The use of an appropriate base or amine is critical for neutralizing the hydrochloric acid generated during the reaction and for driving the reaction to completion. Research has shown that the use of ethylamine can significantly increase the yield of the sulfonylation step.[3]

Experimental Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Sulfonylation cluster_step2 Step 2: Ammonolysis cluster_purification Purification start 2-Chloroimidazo[1,2-a]pyridine reaction1 Reaction Vessel (Optimized Conditions) start->reaction1 reagent1 Chlorosulfonic Acid reagent1->reaction1 intermediate 2-Chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride reaction1->intermediate 4 hours reaction2 Reaction Vessel (Optimized Conditions) intermediate->reaction2 reagent2 Aqueous Ammonia/Ethylamine reagent2->reaction2 product This compound reaction2->product 3 hours at 27°C purification Work-up & Purification (e.g., Recrystallization) product->purification final_product Pure Product purification->final_product

Caption: Overall workflow for the synthesis of this compound.

Quantitative Data Summary

ParameterStep 1: SulfonylationStep 2: AmmonolysisOverall
Key Reagents 2-Chloroimidazo[1,2-a]pyridine, Chlorosulfonic Acid, Ethylamine2-Chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride, Aqueous Ammonia-
Molar Ratio 1 : 1.2 (2-Chloroimidazo[1,2-a]pyridine : Chlorosulfonic Acid)[3]--
Solvent -Acetonitrile-
Reaction Time 4 hours[3]3 hours[3]7 hours
Temperature -27°C[3]-
Yield >70% (with ethylamine)[3]>79.6%[3]Optimized for high yield

Detailed Experimental Protocol

Materials and Equipment:

  • 2-Chloroimidazo[1,2-a]pyridine

  • Chlorosulfonic acid

  • Ethylamine

  • Aqueous ammonia

  • Acetonitrile

  • Round-bottom flasks

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Ice bath

  • Standard glassware for work-up and purification

  • Rotary evaporator

  • Melting point apparatus

  • FTIR and Mass Spectrometer for product characterization

Step 1: Synthesis of 2-Chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place 2-chloroimidazo[1,2-a]pyridine.

  • Cool the flask in an ice bath.

  • Slowly add chlorosulfonic acid (1.2 molar equivalents) to the cooled and stirred solution of 2-chloroimidazo[1,2-a]pyridine. Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water. This addition should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • After the addition is complete, add ethylamine to the reaction mixture.

  • Allow the reaction to stir for 4 hours, maintaining the temperature.

  • Upon completion, the reaction mixture containing the 2-chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride intermediate is carefully carried forward to the next step.

Step 2: Synthesis of this compound

  • To the reaction mixture from Step 1, add acetonitrile as the solvent.

  • Add aqueous ammonia to the mixture.

  • Stir the reaction mixture at 27°C for 3 hours.

  • After the reaction is complete, quench the reaction by carefully pouring the mixture over crushed ice.

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford pure this compound.

  • Characterize the final product using FTIR and Mass Spectrometry to confirm its identity and purity.[3]

Expert Insights and Troubleshooting

  • Controlling the Sulfonylation Reaction: The addition of chlorosulfonic acid is highly exothermic. Maintaining a low temperature during the addition is crucial to prevent side reactions and decomposition of the starting material.

  • Importance of Anhydrous Conditions: Chlorosulfonic acid and the sulfonyl chloride intermediate are sensitive to moisture. Ensuring all glassware is thoroughly dried before use is essential for a successful reaction.

  • Optimizing Ammonolysis: The choice of the aminating agent and solvent can significantly impact the yield of the final product. The use of acetonitrile as a solvent in the ammonolysis step has been shown to improve the yield to over 79.6%.[3]

  • Work-up and Purification: The product is a solid, which simplifies its isolation. However, careful washing is necessary to remove any unreacted starting materials and byproducts. Recrystallization is an effective method for obtaining a high-purity final product.

Logical Relationship Diagram

Logical_Relationship cluster_synthesis Synthetic Pathway cluster_application Application cluster_factors Critical Success Factors Starting_Material Starting Material 2-Chloroimidazo[1,2-a]pyridine Intermediate Intermediate 2-Chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride Starting_Material->Intermediate Sulfonylation (Chlorosulfonic Acid) Factor2 Anhydrous Conditions Starting_Material->Factor2 Final_Product Final Product This compound Intermediate->Final_Product Ammonolysis (Aqueous Ammonia) Factor1 Temperature Control Intermediate->Factor1 Factor3 Optimized Reagent Stoichiometry Intermediate->Factor3 Application Key Application Herbicide Synthesis Imazosulfuron Final_Product->Application Factor4 Choice of Solvent Final_Product->Factor4

Caption: Key relationships in the synthesis and application of the target compound.

References

  • Synthesis of 2-chloroimidazo [1,2-α] pyridine-3-sulfonamide. (2025). ResearchGate. [Link]

  • Chlorination of imidazo[1,2-a]pyridines. (n.d.). ResearchGate. [Link]

  • Approaches to chlorination of imidazo[1,2‐α]pyridines. (n.d.). ResearchGate. [Link]

  • 2-(Ethylsulfinyl)imidazo[1,2-a]pyridine-3-sulfonamide. (n.d.). PMC. [Link]

  • Functionalization of imidazo[1,2-a]pyridines via radical reactions. (2021). RSC Publishing. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (n.d.). MDPI. [Link]

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (n.d.). Hindawi. [Link]

  • Imazosulfuron. (n.d.). PubChem. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (2024). MDPI. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (2024). ResearchGate. [Link]

  • Process for producing sulfonyl chloride compound. (n.d.).
  • Synthesis of imidazo[1,2-a]pyridines: a decade update. (2015). RSC Publishing. [Link]

  • Synthesis method of pyridine-3-sulfonyl chloride. (n.d.).
  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. (n.d.). PMC. [Link]

  • METHOD FOR PRODUCING PYRIDINE-3-SULFONYL CHLORIDE. (n.d.).
  • Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. (2016). Hilaris Publisher. [Link]

Sources

Application Notes & Protocols: Characterizing the Cellular Activity of Imidazo[1,2-a]pyridine Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Therapeutic Potential of Imidazo[1,2-a]pyridine Sulfonamides

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. When functionalized with a sulfonamide moiety, these compounds have emerged as a promising class of therapeutic agents, particularly in oncology. Recent studies have highlighted their potential to induce cancer cell death by inhibiting critical signaling pathways such as the PI3K/Akt/mTOR cascade, leading to cell cycle arrest and apoptosis.[1] This document, authored from the perspective of a Senior Application Scientist, provides a comprehensive guide to the essential cell-based assays required to characterize the biological activity of novel imidazo[1,2-a]pyridine sulfonamide derivatives.

The protocols herein are designed not merely as procedural steps but as a logical, self-validating workflow. We will move from broad, phenotypic assessments of cytotoxicity to more granular, mechanistic investigations into apoptosis, cell cycle effects, and target pathway modulation. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods effectively.

Foundational Assays: Assessing Cytotoxicity and Viability

A primary evaluation of any potential anti-cancer compound is its ability to reduce cancer cell viability. The MTT assay is a robust and widely used colorimetric method for this purpose.[2][3] It measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.

Principle of the MTT Assay

The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells.[3] The insoluble formazan is then solubilized, and the absorbance of the resulting colored solution is quantified, which is directly proportional to the number of metabolically active cells.[3]

Protocol: MTT Cell Viability Assay

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[2][3]

  • Cell culture medium (appropriate for the cell line)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl with 10% SDS)[4]

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyridine sulfonamide compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[5]

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[3][4]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[2] Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[2]

Data Analysis and Interpretation

The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. A dose-response curve is then plotted to determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

ParameterDescriptionExample Calculation
% Viability The percentage of viable cells in treated wells compared to control wells.[(Abs_treated - Abs_blank) / (Abs_control - Abs_blank)] * 100
IC50 Value The concentration of the compound that causes a 50% reduction in cell viability.Determined by non-linear regression analysis of the dose-response curve.

Mechanistic Deep Dive: Apoptosis Induction

Observing cytotoxicity prompts the question: how are the cells dying? Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[6][7][8] We will explore two complementary assays to confirm and quantify apoptosis: Caspase-Glo® 3/7 for enzymatic activity and Annexin V/PI staining for membrane changes.

Workflow for Apoptosis Investigation

Caption: Workflow for Investigating Apoptosis.

Caspase-Glo® 3/7 Assay

Principle: Caspases are a family of proteases that are key mediators of apoptosis.[9] Caspases 3 and 7 are effector caspases that execute the final stages of apoptosis. The Caspase-Glo® 3/7 assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a target for caspases 3 and 7.[10] Cleavage of this substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to the amount of caspase activity.[10][11]

Protocol: Caspase-Glo® 3/7 Assay Materials:

  • Caspase-Glo® 3/7 Reagent (Promega or similar)[10]

  • White-walled 96-well plates suitable for luminescence measurements

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with the imidazo[1,2-a]pyridine sulfonamide compounds in a white-walled 96-well plate as described for the MTT assay.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer according to the manufacturer's instructions.[11][12] Allow the reagent to equilibrate to room temperature.[12]

  • Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[12]

  • Incubation: Mix the contents on a plate shaker for 30-60 seconds.[13] Incubate at room temperature for 1 to 3 hours, protected from light.[12]

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

Annexin V/PI Staining for Flow Cytometry

Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[14] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore like FITC, can be used to identify apoptotic cells.[14] Propidium iodide (PI) is a fluorescent nucleic acid dye that cannot cross the intact membrane of live or early apoptotic cells. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells.[14] This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.

Protocol: Annexin V-FITC/PI Staining Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with the test compounds for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[15]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[14]

Data Interpretation:

PopulationAnnexin V-FITCPropidium Iodide (PI)Cell Status
Lower-Left QuadrantNegativeNegativeLive Cells
Lower-Right QuadrantPositiveNegativeEarly Apoptotic Cells
Upper-Right QuadrantPositivePositiveLate Apoptotic/Necrotic Cells
Upper-Left QuadrantNegativePositiveNecrotic Cells

Elucidating Effects on Cell Proliferation: Cell Cycle Analysis

Imidazo[1,2-a]pyridine derivatives have been shown to induce cell cycle arrest.[1] Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of a cell population in the different phases of the cell cycle (G0/G1, S, and G2/M).[16]

Principle: PI is a fluorescent dye that binds stoichiometrically to double-stranded DNA. The fluorescence intensity of PI-stained cells is therefore directly proportional to their DNA content.[16] Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.[17]

Protocol: PI Staining for Cell Cycle Analysis Materials:

  • Cold 70% ethanol[18][19]

  • PBS

  • PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)[19]

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect at least 1 x 10^6 cells per sample.

  • Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.[18] Incubate on ice for at least 30 minutes or at -20°C for longer storage.[17][19]

  • Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.[18]

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.[19] The RNase A is crucial to degrade RNA, which PI can also bind to, ensuring that the signal is specific to DNA.[18]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[20]

  • Analysis: Analyze the samples on a flow cytometer, collecting data in a linear scale.[19]

Investigating the Mechanism of Action: Signaling Pathway Analysis

A key aspect of drug development is understanding the molecular mechanism by which a compound exerts its effects. For imidazo[1,2-a]pyridine sulfonamides, inhibition of kinase signaling pathways like PI3K/Akt/mTOR is a reported mechanism.[1] Western blotting is the gold-standard technique to investigate changes in protein expression and phosphorylation status within these pathways.[21][22]

Hypothesized Signaling Pathway Inhibition

G Compound Imidazo[1,2-a]pyridine Sulfonamide PI3K PI3K Compound->PI3K Inhibits Akt Akt PI3K->Akt Activates pAkt p-Akt Akt->pAkt mTOR mTOR pAkt->mTOR pmTOR p-mTOR mTOR->pmTOR CellGrowth Cell Growth & Proliferation pmTOR->CellGrowth Promotes Apoptosis Apoptosis pmTOR->Apoptosis Inhibits

Caption: Hypothesized PI3K/Akt/mTOR pathway inhibition.

Protocol: Western Blot Analysis

Materials:

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors[21]

  • BCA protein assay kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagent[21]

Procedure:

  • Cell Lysis: After compound treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.[21][23]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.[21]

  • SDS-PAGE: Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis.[21]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[23]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[24]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[23]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]

  • Detection: After further washes, add the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.[21]

  • Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.

Conclusion

The suite of assays detailed in these application notes provides a robust framework for the preclinical evaluation of imidazo[1,2-a]pyridine sulfonamides. By systematically assessing cytotoxicity, apoptosis, cell cycle progression, and specific signaling pathway modulation, researchers can build a comprehensive profile of their compounds' biological activity. This multi-faceted approach is crucial for identifying promising lead candidates and elucidating their mechanisms of action, thereby accelerating the drug discovery and development process.

References

  • Annexin V-FITC Staining Protocol for Apoptosis Detection. Creative Diagnostics. [Link]

  • DNA Cell Cycle Analysis with PI. University of Massachusetts Chan Medical School. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. UCL. [Link]

  • Cell-based Kinase Assays. Profacgen. [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • Flow Cytometry Protocol | 10 Hints & Tips. Assay Genie. [Link]

  • Propidium iodide staining of cells for cell cycle analysis protocol. Bio-Rad Antibodies. [Link]

  • DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. University of Virginia School of Medicine. [Link]

  • Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • Cell-based apoptosis assays in oncology drug discovery. Taylor & Francis Online. [Link]

  • Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. iGEM. [Link]

  • Caspase 3/7 Activity. Protocols.io. [Link]

  • Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Creative Diagnostics. [Link]

  • Assaying cell cycle status using flow cytometry. PMC - NIH. [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • Cell Cycle Tutorial Contents. The University of Edinburgh. [Link]

  • Cell cycle analysis. Wikipedia. [Link]

  • Apoptosis assays for quantifying the bioactivity of anticancer drug products. PubMed. [Link]

  • Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. National Center for Advancing Translational Sciences. [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]

  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PMC - NIH. [Link]

Sources

Application Notes & Protocols: Preclinical Efficacy Testing of 2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide in Animal Models of Inflammation and Analgesia

Author: BenchChem Technical Support Team. Date: January 2026

<

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. Recent studies have highlighted derivatives of this scaffold as potent and selective inhibitors of cyclooxygenase-2 (COX-2).[1][2][3][4] The COX-2 enzyme is a key mediator in the inflammatory cascade, catalyzing the production of prostaglandins that cause inflammation, pain, and fever.[5][6] Unlike the constitutively expressed COX-1 isoform which plays a role in protecting the stomach lining, COX-2 is primarily induced at sites of inflammation.[7] Selective COX-2 inhibitors, therefore, offer the potential for effective anti-inflammatory and analgesic therapy with a reduced risk of the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both isoforms.[8]

This document provides detailed protocols for evaluating the in vivo efficacy of 2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide, a novel compound hypothesized to act as a selective COX-2 inhibitor. We describe two well-established, robust, and reproducible rodent models: the Carrageenan-Induced Paw Edema model in rats for assessing anti-inflammatory activity and the Acetic Acid-Induced Writhing model in mice for evaluating peripheral analgesic effects. These models are industry standards for the preclinical assessment of NSAIDs and related compounds.[9][10]

Adherence to ethical guidelines for animal research, as stipulated by an institution's Animal Care and Use Committee (IACUC), is mandatory for all procedures described herein.[11][12][13]

PART 1: Pre-Study Considerations: Formulation and Pharmacokinetics

A successful in vivo study begins with careful consideration of the test compound's physicochemical properties to ensure adequate systemic exposure.

Compound Formulation

Many novel chemical entities, including imidazo[1,2-a]pyridine derivatives, exhibit poor water solubility.[14][15] Administering a poorly soluble compound as a simple aqueous suspension can lead to variable absorption and unreliable results.

Recommended Vehicle Screening: A preliminary screening of vehicles is essential. A common starting point for oral (p.o.) administration in rodents is a suspension in:

  • 0.5% - 1% (w/v) Carboxymethylcellulose (CMC) in sterile water: A widely used suspending agent.

  • 0.5% (w/v) Methylcellulose with 0.1% (v/v) Tween 80: The surfactant helps to wet the compound particles, improving suspension homogeneity.

For highly lipophilic compounds, lipid-based formulations such as a self-emulsifying drug delivery system (SEDDS) or an oil solution (e.g., in corn oil or sesame oil) may be necessary to achieve sufficient oral bioavailability.[15][16]

Protocol for Vehicle Preparation (0.5% CMC with 0.1% Tween 80):

  • Heat approximately 80% of the final required volume of sterile water to 60-70°C.

  • Slowly add the required amount of CMC powder while stirring vigorously with a magnetic stirrer to prevent clumping.

  • Once the CMC is dispersed, add the Tween 80.

  • Add the remaining volume of cold sterile water and continue to stir in a cold water bath until the solution is clear and viscous.

  • Accurately weigh the this compound powder.

  • Create a paste by adding a small amount of the vehicle to the powder and triturating with a mortar and pestle.

  • Gradually add the remaining vehicle to the paste while mixing to achieve a uniform suspension at the desired final concentration.

  • Maintain continuous stirring during dosing to ensure homogeneity.

Preliminary Pharmacokinetic (PK) Assessment

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound is crucial for designing a robust efficacy study.[17][18][19] A preliminary PK study in mice or rats helps determine key parameters like the time to maximum plasma concentration (Tmax), maximum concentration (Cmax), and half-life (t½).[20][21] This information is vital for selecting the appropriate pre-treatment time for the efficacy models.

Workflow for a Preliminary PK Study:

Caption: Workflow for a preliminary pharmacokinetic study.

The pre-treatment time for efficacy studies should ideally coincide with the compound's Tmax to ensure that peak plasma concentrations are present when the inflammatory or nociceptive challenge is introduced.

PART 2: Anti-Inflammatory Efficacy - Carrageenan-Induced Paw Edema in Rats

This model is a gold standard for evaluating the acute anti-inflammatory activity of compounds that inhibit prostaglandin synthesis.[22][23][24] Subplantar injection of carrageenan, a sulfated polysaccharide, induces a reproducible inflammatory response characterized by edema (swelling).[25]

Principle of the Assay

The inflammatory response to carrageenan is biphasic. The early phase (0-2 hours) is mediated by histamine, serotonin, and bradykinin. The late phase (after 2 hours) is primarily sustained by the production of prostaglandins, which is highly dependent on COX-2 activity. Therefore, inhibition of paw edema in the late phase is indicative of COX-2 inhibition.

Detailed Experimental Protocol

Animals:

  • Male Wistar or Sprague-Dawley rats, weighing 150-200 g.

  • Acclimatize animals for at least 5 days before the experiment.

  • Fast animals overnight before the experiment but allow free access to water.

Materials:

  • This compound (Test Compound)

  • Vehicle (e.g., 0.5% CMC)

  • Positive Control: Celecoxib (10-30 mg/kg) or Indomethacin (5-10 mg/kg)

  • Carrageenan (Lambda, Type IV): 1% (w/v) solution in sterile 0.9% saline. Prepare fresh.

  • Digital Plethysmometer or Calipers

  • Oral gavage needles

  • 27-gauge needles and syringes

Procedure:

  • Animal Grouping: Randomly divide animals into groups (n=6-8 per group):

    • Group 1: Vehicle Control (receives vehicle + carrageenan)

    • Group 2: Positive Control (receives Celecoxib/Indomethacin + carrageenan)

    • Group 3-5: Test Compound (e.g., 10, 30, 100 mg/kg + carrageenan)

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the basal volume (V₀).

  • Dosing: Administer the vehicle, positive control, or test compound orally (p.o.) via gavage. The volume is typically 5-10 mL/kg.

  • Inflammation Induction: 60 minutes after dosing (or at a time determined by PK data), inject 0.1 mL of the 1% carrageenan solution subplantarly into the right hind paw of each rat.

  • Post-Induction Measurements: Measure the paw volume (Vt) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[26]

  • Euthanasia: At the end of the experiment, humanely euthanize all animals according to approved IACUC protocols.

Data Analysis and Interpretation
  • Calculate Edema Volume: For each animal at each time point, calculate the increase in paw volume (edema) as:

    • Edema (mL) = Vt - V₀

  • Calculate Percentage Inhibition: For each treated group, calculate the percentage inhibition of edema compared to the vehicle control group, typically at the 3-hour or 4-hour time point where peak edema occurs.[26]

    • % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] * 100

Expected Outcome: A dose-dependent reduction in paw edema volume by this compound, particularly at the 3 and 4-hour time points, would indicate significant anti-inflammatory activity, consistent with COX-2 inhibition.

GroupDose (mg/kg, p.o.)Mean Paw Edema at 3 hr (mL) ± SEM% Inhibition
Vehicle Control-0.85 ± 0.06-
Positive Control (Celecoxib)300.38 ± 0.0455.3%
Test Compound100.65 ± 0.0523.5%
Test Compound300.45 ± 0.0447.1%
Test Compound1000.32 ± 0.03*62.4%
Hypothetical data. Statistical significance (e.g., p < 0.05) vs. Vehicle Control to be determined by ANOVA followed by Dunnett's test.

PART 3: Analgesic Efficacy - Acetic Acid-Induced Writhing in Mice

This model is a classic and highly sensitive assay for evaluating peripherally acting analgesics.[27][28] The intraperitoneal (i.p.) injection of a dilute acetic acid solution causes irritation of the peritoneal cavity, leading to the release of endogenous mediators like prostaglandins and bradykinin, which stimulate nociceptors and induce a characteristic "writhing" response.[29]

Principle of the Assay

The writhing response—characterized by abdominal constrictions, stretching, and extension of the hind limbs—is a quantifiable measure of visceral pain.[27] Analgesics that inhibit prostaglandin synthesis, such as COX inhibitors, are very effective at reducing the number of writhes.[30][31]

Writhing_Mechanism AceticAcid Acetic Acid (i.p.) Irritation Peritoneal Irritation AceticAcid->Irritation COX2 COX-2 Enzyme Irritation->COX2 Mediators Release of Prostaglandins (PGE₂, PGF₂α) & Bradykinin Nociceptors Nociceptor Stimulation Mediators->Nociceptors PainSignal Pain Signal to CNS Nociceptors->PainSignal Writhing Writhing Response PainSignal->Writhing COX2->Mediators Catalyzes TestCompound This compound TestCompound->COX2 Inhibits

Caption: Mechanism of acetic acid-induced writhing and site of inhibition.

Detailed Experimental Protocol

Animals:

  • Male Swiss Albino or ICR mice, weighing 20-30 g.

  • Acclimatize animals for at least 3 days before the experiment.

Materials:

  • This compound (Test Compound)

  • Vehicle (e.g., 0.5% CMC)

  • Positive Control: Indomethacin (10 mg/kg) or Aspirin (100 mg/kg)

  • Acetic Acid: 0.6% or 1% (v/v) solution in distilled water.[27]

  • Observation chambers

  • Stopwatch/Timer

Procedure:

  • Animal Grouping: Randomly divide animals into groups (n=6-8 per group):

    • Group 1: Vehicle Control (receives vehicle + acetic acid)

    • Group 2: Positive Control (receives Indomethacin + acetic acid)

    • Group 3-5: Test Compound (e.g., 10, 30, 100 mg/kg + acetic acid)

  • Dosing: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.). Pre-treatment time is typically 30 minutes for i.p. and 60 minutes for p.o. administration.[32]

  • Pain Induction: Administer the 0.6% acetic acid solution (10 mL/kg) via i.p. injection.[32]

  • Observation: Immediately after the acetic acid injection, place each mouse individually into an observation chamber. After a 5-minute latency period, count the total number of writhes for a continuous 10- or 15-minute period.[30]

  • Euthanasia: At the end of the observation period, humanely euthanize all animals.

Data Analysis and Interpretation
  • Record Writhes: Count the total number of writhes for each animal in the observation period.

  • Calculate Mean and SEM: Determine the mean number of writhes and the standard error of the mean (SEM) for each group.

  • Calculate Percentage Inhibition:

    • % Inhibition = [ (Mean Writhes_control - Mean Writhes_treated) / Mean Writhes_control ] * 100

Expected Outcome: The test compound should produce a dose-dependent decrease in the number of abdominal writhes compared to the vehicle control group. This reduction signifies a peripheral analgesic effect.

GroupDose (mg/kg, p.o.)Mean No. of Writhes ± SEM% Inhibition
Vehicle Control-45.2 ± 3.1-
Positive Control (Indomethacin)1015.8 ± 2.565.0%
Test Compound1033.1 ± 2.826.8%
Test Compound3022.5 ± 2.650.2%
Test Compound10014.2 ± 2.168.6%
Hypothetical data. Statistical significance (e.g., p < 0.05) vs. Vehicle Control to be determined by ANOVA followed by Dunnett's test.

PART 4: Ethical Considerations and Regulatory Compliance

All animal experiments must be conducted with the highest regard for animal welfare. Protocols should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics committee.[30] Key principles include the "3Rs":

  • Replacement: Using non-animal methods where possible.

  • Reduction: Using the minimum number of animals necessary to obtain statistically significant data.

  • Refinement: Modifying procedures to minimize pain, suffering, and distress.[33]

For studies intended for regulatory submission, adherence to Good Laboratory Practice (GLP) guidelines as outlined in 21 CFR Part 58 is required to ensure data quality and integrity.[19][33] The FDA provides guidance on general considerations for animal studies intended for medical device and drug evaluation, which serve as a valuable resource.[33][34][35][36]

References

  • Cleveland Clinic. (n.d.). COX-2 Inhibitors: What They Are, Uses & Side Effects. Retrieved from [Link]

  • Patsnap Synapse. (2024, June 21). What are COX-2 inhibitors and how do they work? Retrieved from [Link]

  • EBSCO. (n.d.). Cyclooxygenase 2 (COX-2) inhibitors | Research Starters. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, synthesis and biological evaluation of new imidazo[1,2-a]pyridine derivatives as selective COX-2 inhibitors | Request PDF. Retrieved from [Link]

  • Dar-ul-Hikmah. (2024). Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Retrieved from [Link]

  • RJPT SimLab. (n.d.). Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. Retrieved from [Link]

  • Bentham Science Publishers. (2016, October 1). Synthesis and Biological Evaluation of New imidazo[1,2-a]pyridine Derivatives as Selective COX-2 Inhibitors. Retrieved from [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • Pharmacology Discovery Services. (n.d.). Visceral Pain, Acetic Acid-Induced Writhing. Retrieved from [Link]

  • NIH. (n.d.). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC. Retrieved from [Link]

  • Slideshare. (n.d.). Cox 2 inhibitors | PPTX. Retrieved from [Link]

  • Ingenta Connect. (2016, October 1). Synthesis and Biological Evaluation of New imidazo[1,2-a]pyridine Derivatives as Selective COX-2 Inhibitors. Retrieved from [Link]

  • NIH. (n.d.). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Retrieved from [Link]

  • NCBI Bookshelf. (n.d.). COX Inhibitors - StatPearls. Retrieved from [Link]

  • PubMed. (n.d.). Rat paw oedema modeling and NSAIDs: Timing of effects. Retrieved from [Link]

  • NAMSA. (2025, April 10). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Retrieved from [Link]

  • ACS Medicinal Chemistry Letters. (n.d.). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. Retrieved from [Link]

  • ACS Medicinal Chemistry Letters. (n.d.). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Carrageenan-Induced Paw Edema in the Rat and Mouse. Retrieved from [Link]

  • PubMed Central. (n.d.). Acetic acid induced painful endogenous infliction in writhing test on mice. Retrieved from [Link]

  • (n.d.). Guidelines for the Assessment and Management of Pain in Rodents and Rabbits. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

  • (2025, June 23). Acetic acid-induced writhing model: Significance and symbolism. Retrieved from [Link]

  • FDA. (2025, April 10). Roadmap to Reducing Animal Testing in Preclinical Safety Studies. Retrieved from [Link]

  • PubMed. (2016, September 10). Evaluation of preclinical formulations for a poorly water-soluble compound. Retrieved from [Link]

  • Cytel. (2025, November 18). The FDA's Roadmap to Reducing Animal Testing in Preclinical Safety Studies. Retrieved from [Link]

  • SID. (2021, June 30). The antinociceptive effects of folic acid using formalin and acetic acid tests in male mice. Retrieved from [Link]

  • ResearchGate. (2025, August 30). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Recent and advanced animal models used in the Screening of analgesics and anti-inflammatory activity. Retrieved from [Link]

  • Indian Journal of Pharmaceutical and Biological Research. (2018, March 31). Recent and advanced animal models used in the Screening of analgesics and anti-inflammatory activity. Retrieved from [Link]

  • Social Science Research Institute. (n.d.). Preclinical Regulatory Requirements. Retrieved from [Link]

  • (2025, April 15). FDA's Roadmap to Reducing Preclinical Animal Safety Studies: Six Things to Know. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Research. (n.d.). Animal Models for Inflammation: A Review. Retrieved from [Link]

  • PubMed Central. (n.d.). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Evaluation of the analgesic and anti-inflammatory activity of fixed dose combination: non-steroidal anti-inflammatory drugs in experimental animals. Retrieved from [Link]

  • PubMed. (2019, June 28). Non-steroidal Anti-inflammatory Drugs in Tonic, Phasic and Inflammatory Mouse Models. Retrieved from [Link]

  • (2023, March 3). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Retrieved from [Link]

  • NIH OACU. (n.d.). Guideline for Pain and/or Distress in Laboratory Animals: Responsibilities, Recognition, and Intervention. Retrieved from [Link]

  • UC Irvine Office of Research. (n.d.). Pain and Distress. Retrieved from [Link]

Sources

Application Notes & Protocols: High-Throughput Screening of 2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a "privileged structure" in medicinal chemistry, forming the foundation of numerous marketed drugs with a wide range of therapeutic applications.[1][2] This versatile scaffold is found in anxiolytics like zolpidem and alpidem, as well as compounds under investigation for anticancer, anti-inflammatory, and anti-infective properties.[3][4][5] The addition of a sulfonamide group, a well-established pharmacophore known for its diverse biological activities, to the imidazo[1,2-a]pyridine nucleus at the 3-position, coupled with a chloro-group at the 2-position, presents a compelling strategy for the generation of novel drug candidates.[6][7] The 2-chloroimidazo[1,2-a]pyridine-3-sulfonamide framework offers a unique chemical space to explore for new therapeutic agents.

High-throughput screening (HTS) is an indispensable tool in modern drug discovery, enabling the rapid evaluation of large and diverse chemical libraries to identify "hits"—compounds that modulate a specific biological target.[8][9][10] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of an HTS campaign for a library of this compound analogs. We will delve into the critical aspects of assay development, the primary screening workflow, and the crucial steps of data analysis and hit confirmation.

I. Assay Development: The Foundation of a Successful HTS Campaign

The success of any HTS campaign hinges on the development of a robust and reliable assay.[11] This phase involves a meticulous process of selecting the appropriate assay format, optimizing experimental conditions, and validating the assay's performance.

A. Target Selection and Assay Principle

The choice of a biological target is paramount and will be dictated by the therapeutic area of interest. Imidazo[1,2-a]pyridine derivatives have shown activity against a variety of targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes involved in infectious diseases.[3] For the purpose of this guide, we will consider a hypothetical kinase target, "Kinase X," implicated in a specific cancer signaling pathway.

The assay principle will be based on a time-resolved fluorescence resonance energy transfer (TR-FRET) format, a common choice for kinase assays in HTS due to its sensitivity and low background.[10] In this assay, a europium-labeled anti-phospho-substrate antibody (donor) and a biotinylated substrate peptide that can be phosphorylated by Kinase X are used. When the substrate is phosphorylated, the antibody binds, bringing the europium donor in close proximity to a streptavidin-allophycocyanin (APC) conjugate (acceptor). Excitation of the europium donor results in energy transfer to the APC acceptor, leading to a detectable fluorescent signal. Inhibition of Kinase X by a compound from the library will prevent substrate phosphorylation, disrupting the TR-FRET signal.

B. Experimental Protocol: Assay Development

1. Reagent Preparation and Optimization:

  • Kinase X: Recombinant Kinase X should be expressed and purified to >95% purity. The optimal enzyme concentration needs to be determined by titration to achieve a robust signal-to-background ratio.

  • Substrate Peptide: The biotinylated substrate peptide concentration should be optimized. Typically, a concentration at or near the Michaelis constant (Km) for ATP is a good starting point.

  • ATP: The ATP concentration should also be optimized, usually at or near its Km value, to ensure the assay is sensitive to competitive inhibitors.

  • Antibody and Acceptor: The concentrations of the europium-labeled antibody and streptavidin-APC conjugate need to be titrated to find the optimal balance between signal intensity and background noise.

2. Assay Miniaturization and Automation:

  • The assay should be miniaturized to a 384- or 1536-well plate format to conserve reagents and increase throughput.[12]

  • Liquid handling robotics are essential for precise and reproducible dispensing of reagents and compounds.[8]

3. Assay Validation:

  • Z'-factor: This statistical parameter is a measure of assay quality and should be consistently greater than 0.5 for a robust HTS assay. It is calculated using the signals from positive controls (no inhibitor) and negative controls (a known potent inhibitor of Kinase X or no enzyme).

  • Signal Window: The ratio of the signal from the positive control to the negative control should be sufficiently large to distinguish between active and inactive compounds.

  • DMSO Tolerance: The assay's tolerance to dimethyl sulfoxide (DMSO), the solvent typically used to dissolve library compounds, must be determined to ensure it does not interfere with the assay at the final screening concentration.

II. Primary High-Throughput Screening Workflow

The primary screen is the initial pass of the entire compound library through the validated assay. The goal is to identify "primary hits" that exhibit activity at a single concentration.

A. Workflow Diagram

HTS_Workflow cluster_0 Compound Library Preparation cluster_1 Assay Execution cluster_2 Data Analysis Compound Plates Compound Plates Dispense Compounds Dispense Compounds Compound Plates->Dispense Compounds Dispense Kinase X & Substrate Dispense Kinase X & Substrate Dispense Compounds->Dispense Kinase X & Substrate Dispense ATP (Initiate Reaction) Dispense ATP (Initiate Reaction) Dispense Kinase X & Substrate->Dispense ATP (Initiate Reaction) Incubation Incubation Dispense ATP (Initiate Reaction)->Incubation Dispense Detection Reagents Dispense Detection Reagents Incubation->Dispense Detection Reagents Read Plates Read Plates Dispense Detection Reagents->Read Plates Raw Data Raw Data Read Plates->Raw Data Normalization Normalization Raw Data->Normalization Hit Selection Hit Selection Normalization->Hit Selection Primary Hit List Primary Hit List Hit Selection->Primary Hit List

Caption: High-Throughput Screening Workflow for Kinase X Inhibitors.

B. Step-by-Step Protocol: Primary Screen
  • Compound Plating: Prepare assay-ready plates by dispensing a small volume (e.g., 50 nL) of each compound from the this compound library into 384-well plates using an acoustic liquid handler. A final screening concentration of 10 µM is a common starting point.

  • Reagent Addition:

    • Dispense the optimized mixture of Kinase X and the biotinylated substrate peptide to all wells.

    • Incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding the ATP solution.

  • Incubation: Incubate the reaction plates at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Detection: Stop the reaction and add the detection reagents (europium-labeled anti-phospho-substrate antibody and streptavidin-APC).

  • Signal Reading: After another incubation period to allow for antibody binding, read the plates on a TR-FRET-compatible plate reader.

III. Data Analysis and Hit Confirmation: From Numbers to Leads

Raw HTS data requires careful analysis to identify genuine hits and eliminate false positives.[13][14]

A. Data Normalization and Hit Selection
  • Normalization: Raw fluorescence data is normalized to the plate controls. A common method is to calculate the percent inhibition for each compound relative to the positive (0% inhibition) and negative (100% inhibition) controls on the same plate.

  • Hit Threshold: A statistical cutoff is established to define a "hit." A common approach is to set the threshold at three standard deviations from the mean of the sample population.[15] Compounds exhibiting inhibition above this threshold are considered primary hits.

B. Hit Confirmation and Triage

Primary hits must undergo a rigorous confirmation process to ensure their activity is real and not an artifact of the primary screen.[16]

1. Re-testing: Primary hits are re-tested in the same assay, often in triplicate, to confirm their activity.

2. Dose-Response Curves: Confirmed hits are then tested over a range of concentrations to determine their potency (IC50 value).

3. Counter-Screens and Selectivity Profiling:

  • Counter-screens: These are designed to identify compounds that interfere with the assay technology rather than the biological target (e.g., autofluorescent compounds).

  • Selectivity Profiling: Hits are tested against a panel of related kinases to assess their selectivity. Highly selective compounds are often more desirable as they are less likely to have off-target effects.

C. Data Presentation

The results of the hit confirmation process can be summarized in a table for easy comparison.

Compound IDPrimary Screen % InhibitionConfirmed Activity (IC50, µM)Selectivity (vs. Kinase Y, Fold)
CIPS-00185.20.5>100
CIPS-00278.91.250
CIPS-00392.10.2>200

IV. Advanced Characterization of Confirmed Hits

Compounds that pass the hit confirmation and initial selectivity profiling stages are considered "validated hits" and can be advanced to further studies.

A. Mechanism of Action Studies

Biochemical assays can be employed to determine the mechanism of inhibition (e.g., ATP-competitive, non-competitive, or uncompetitive).

B. Structure-Activity Relationship (SAR) Analysis

The chemical structures of the validated hits are analyzed to identify common structural features that are important for activity. This information guides the synthesis of new analogs with improved potency and selectivity.[2]

C. Cell-Based Assays

Validated hits should be tested in relevant cell-based assays to confirm their activity in a more physiological context.[17] For our hypothetical Kinase X, this could involve a cell line where the inhibition of Kinase X leads to a measurable downstream effect, such as a decrease in cell proliferation.

V. Conclusion

The high-throughput screening of a focused library of this compound analogs represents a promising avenue for the discovery of novel therapeutic agents. A meticulously developed and validated assay, coupled with a systematic workflow for primary screening, data analysis, and hit confirmation, is essential for the success of such a campaign. The protocols and guidelines presented in this application note provide a robust framework for researchers to embark on their own HTS endeavors with this exciting class of compounds.

VI. References

  • A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research. [Link]

  • Cell-based assays for high-throughput screening. Broad Institute. [Link]

  • Assay Development for High-Throughput Drug Screening Against Mycobacteria. PubMed. [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. PubMed. [Link]

  • High-throughput screening. Wikipedia. [Link]

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Royal Society of Chemistry. [Link]

  • Comprehensive analysis of high-throughput screens with HiTSeekR. PMC - NIH. [Link]

  • High-Throughput Screening Data Analysis. Basicmedical Key. [Link]

  • Resources for Assay Development and High Throughput Screening. MSU Drug Discovery. [Link]

  • Analysis of High Throughput Screening Assays using Cluster Enrichment. PMC - NIH. [Link]

  • Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. NIH. [Link]

  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. ResearchGate. [Link]

  • Extracting Meaningful Data With High-Throughput Drug Discovery Approaches. Technology Networks. [Link]

  • Analysis of HTS data. Cambridge MedChem Consulting. [Link]

  • Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. Hilaris Publisher. [Link]

  • Synthesis and antibacterial activity of new 2-Thiosubstituted-3-Nitro Imidazo [1,2-a] pyridine derivatives. J-STAGE. [Link]

  • Synthesis, characterization, and biological activity of some novel sulfonamide derivatives. ResearchGate. [Link]

Sources

Application Notes and Protocols for 2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide in Crop Protection Research

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Researcher

This document provides a comprehensive technical guide for researchers, scientists, and professionals engaged in crop protection research, with a specific focus on the chemical entity 2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide. This compound is a key intermediate in the synthesis of the commercial herbicide imazosulfuron, a potent acetolactate synthase (ALS) inhibitor.[1][2][3] The protocols and application notes herein are designed to equip you with the foundational knowledge and practical methodologies to explore the potential of this scaffold in the development of novel agrochemicals. We will delve into its synthesis, proposed mechanism of action based on its derivatives, and detailed experimental workflows for screening and characterization.

Section 1: Compound Profile and Significance

1.1. Chemical Identity and Properties

  • IUPAC Name: this compound

  • CAS Number: 112566-17-3

  • Molecular Formula: C₇H₆ClN₃O₂S

  • Molecular Weight: 231.66 g/mol

  • Structure: (Note: A placeholder for the chemical structure image)

1.2. Role as a Herbicide Intermediate

This compound is a pivotal building block in the synthesis of imazosulfuron.[3] Imazosulfuron is a selective, post-emergence sulfonylurea herbicide used for the control of a wide range of annual and perennial broadleaf weeds and sedges in crops such as rice and turf.[2][4][5] The synthesis of imazosulfuron involves the reaction of this compound with a pyrimidine derivative.[6]

Section 2: Mechanism of Action - Insights from Imazosulfuron

The biological activity of derivatives of this compound, such as imazosulfuron, provides a strong indication of the likely mechanism of action for novel compounds based on this scaffold.

2.1. Inhibition of Acetolactate Synthase (ALS)

Imazosulfuron functions by inhibiting the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[1][2][4] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms.[1][2] These amino acids are essential for protein synthesis and cell growth. By blocking ALS, the herbicide starves the plant of these vital building blocks, leading to a cessation of growth and eventual death of susceptible weeds.[4]

2.2. Selectivity

The selectivity of ALS-inhibiting herbicides in crops like rice is often due to the crop's ability to rapidly metabolize the herbicide into non-toxic forms, a process that is much slower in susceptible weed species.

Section 3: Experimental Protocols

This section provides detailed, step-by-step protocols for researchers working with this compound and its derivatives.

Protocol 3.1: Synthesis of Imazosulfuron from this compound

This protocol outlines a general procedure for the synthesis of imazosulfuron, demonstrating the utility of the topic compound as a key intermediate.

Materials:

  • This compound

  • 2-amino-4,6-dimethoxypyrimidine

  • An appropriate sulfonylating agent (e.g., phenyl chlorosulfate)

  • Anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane)

  • Base (e.g., triethylamine, pyridine)

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Preparation of the Sulfonylurea Linker: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-4,6-dimethoxypyrimidine in the anhydrous solvent.

  • Cool the solution in an ice bath and slowly add the sulfonylating agent and the base.

  • Allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the activated pyrimidine intermediate.

  • Coupling Reaction: In a separate flask, dissolve this compound in an anhydrous aprotic solvent.

  • Add the activated pyrimidine intermediate and a suitable base.

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

  • Once the reaction is complete, perform an aqueous workup.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: Characterize the final product (imazosulfuron) by spectroscopic methods (¹H NMR, ¹³C NMR, MS) and compare the data with literature values.

Protocol 3.2: In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This assay is designed to determine the inhibitory potential of this compound or its derivatives against the ALS enzyme.

Materials:

  • Purified or partially purified ALS enzyme (from a plant source, e.g., etiolated corn seedlings)

  • Test compound (dissolved in DMSO)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.5, containing pyruvate, MgCl₂, and thiamine pyrophosphate)

  • Substrate: Pyruvate

  • Colorimetric developing solution: Creatine and α-naphthol in NaOH

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Preparation: Extract and partially purify ALS from a suitable plant source according to established methods.

  • Assay Setup: In a 96-well microplate, add the assay buffer.

  • Add various concentrations of the test compound (and a known ALS inhibitor as a positive control, e.g., chlorsulfuron). Include a no-inhibitor control.

  • Add the ALS enzyme preparation to all wells except the blank.

  • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for 10-15 minutes to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (pyruvate) to all wells.

  • Incubate the plate at the controlled temperature for a defined period (e.g., 60 minutes).

  • Reaction Termination and Color Development: Stop the reaction by adding sulfuric acid. This also decarboxylates the product, acetolactate, to acetoin.

  • Add the colorimetric developing solution (creatine and α-naphthol) and incubate at a higher temperature (e.g., 60°C) for 15-20 minutes to allow for color development.

  • Measurement: Measure the absorbance at 530 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control. Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

Protocol 3.3: Whole-Plant Herbicide Screening

This protocol provides a method for assessing the herbicidal efficacy of test compounds on whole plants under controlled greenhouse conditions.[7][8]

Materials:

  • Test compound

  • Solvent for dissolution (e.g., acetone or DMSO)

  • Surfactant (e.g., Tween 20)

  • Seeds of various weed species (e.g., a mix of broadleaf and grass weeds) and a crop species for selectivity testing.

  • Pots with a suitable growing medium

  • Greenhouse with controlled temperature, humidity, and lighting

  • Laboratory sprayer

Procedure:

  • Plant Cultivation: Sow the seeds of the selected weed and crop species in pots and grow them in the greenhouse to a specific growth stage (e.g., 2-4 leaf stage).[7]

  • Formulation Preparation: Prepare a stock solution of the test compound in a suitable solvent. For application, prepare a spray solution by diluting the stock solution in water containing a surfactant to ensure proper leaf coverage.[9][][11]

  • Herbicide Application: Apply the spray solution to the plants at a defined rate (e.g., grams of active ingredient per hectare). Include an untreated control (sprayed with the solvent and surfactant solution only) and a commercial standard herbicide for comparison.

  • Evaluation: After a set period (e.g., 7, 14, and 21 days after treatment), visually assess the plants for signs of phytotoxicity, such as chlorosis, necrosis, stunting, and mortality. Use a rating scale (e.g., 0-100%, where 0 is no effect and 100 is complete kill).

  • Data Analysis: Record the phytotoxicity ratings for each species at each evaluation time point. Analyze the data to determine the herbicidal spectrum and selectivity of the test compound.

Protocol 3.4: In Vitro Antifungal Screening

Given that sulfonamides can exhibit antifungal properties, this protocol outlines a basic method for in vitro screening against phytopathogenic fungi.[12][13][14][15]

Materials:

  • Test compound (dissolved in DMSO)

  • Cultures of phytopathogenic fungi (e.g., Botrytis cinerea, Fusarium solani)

  • Potato Dextrose Agar (PDA) or another suitable fungal growth medium

  • Sterile petri dishes

  • Sterile cork borer

  • Incubator

Procedure:

  • Media Preparation: Prepare PDA and autoclave it. While the medium is still molten, add the test compound at various concentrations. Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture in the center of each PDA plate.

  • Incubation: Incubate the plates at a suitable temperature (e.g., 25°C) in the dark.

  • Evaluation: After a few days, when the fungal growth in the control plate (PDA with DMSO but no test compound) has reached a significant size, measure the diameter of the fungal colony in all plates.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration of the test compound compared to the control. Determine the EC₅₀ value (the effective concentration that causes 50% inhibition of fungal growth).

Section 4: Data Presentation and Visualization

Table 1: Hypothetical In Vitro ALS Inhibition Data

CompoundTarget EnzymeIC₅₀ (µM)
This compound derivative A Arabidopsis thaliana ALS15.2
This compound derivative B Zea mays ALS28.7
Imazosulfuron (Reference) Arabidopsis thaliana ALS0.5

Table 2: Hypothetical Whole-Plant Screening Results (% Injury at 14 Days After Treatment)

Compound (Rate: 100 g/ha)Echinochloa crus-galli (Barnyardgrass)Amaranthus retroflexus (Redroot Pigweed)Oryza sativa (Rice)
This compound derivative A 859215
This compound derivative B 707530
Imazosulfuron (Reference) 959810

Section 5: Visualizing Workflows and Pathways

Synthesis_and_Screening_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_evaluation Evaluation A 2-Chloroimidazo[1,2-a]pyridine- 3-sulfonamide C Novel Derivative Synthesis A->C B Pyrimidine Derivative B->C D In Vitro ALS Inhibition Assay C->D Test Compound E Whole-Plant Herbicide Screening C->E Test Compound F In Vitro Antifungal Screening C->F Test Compound G IC50/EC50 Determination D->G H Herbicidal Spectrum & Selectivity E->H F->G I Lead Identification G->I H->I ALS_Inhibition_Pathway Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS Acetolactate α-Acetolactate ALS->Acetolactate Catalyzes Inhibitor Imidazo[1,2-a]pyridine Sulfonamide Derivative Inhibitor->ALS Inhibits Death Weed Death Inhibitor->Death AminoAcids Valine, Leucine, Isoleucine Acetolactate->AminoAcids Protein Protein Synthesis AminoAcids->Protein Growth Plant Growth & Development Protein->Growth Growth->Death

Caption: Mechanism of action of ALS-inhibiting herbicides.

Section 6: Concluding Remarks and Future Directions

This compound represents a valuable starting point for the discovery of new crop protection agents. Its established role in the synthesis of a commercial ALS-inhibiting herbicide provides a clear rationale for focusing research efforts on derivatives with similar modes of action. The protocols provided in this guide offer a robust framework for synthesizing, screening, and characterizing novel compounds based on this promising scaffold. Future research could explore modifications to the imidazopyridine ring and the sulfonamide group to optimize herbicidal activity, broaden the weed control spectrum, and enhance crop selectivity. Furthermore, investigating potential fungicidal or other pesticidal activities of these derivatives could unlock new applications in integrated pest management strategies.

References

  • Imazosulfuron - Wikipedia. [Link]

  • Imazosulfuron - Grokipedia. [Link]

  • Imazosulfuron - Active Ingredient Page - Chemical Warehouse. [Link]

  • Imazosulfuron: A Powerful Sulfonylurea Herbicide for Rice Paddy Weed Management. [Link]

  • Imazosulfuron | C14H13ClN6O5S | CID 92433 - PubChem. [Link]

  • Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC - NIH. [Link]

  • A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors. [Link]

  • Herbicide Testing: Resistance, Residues, and Soil Impact - Contract Laboratory. [Link]

  • Process of Testing & Trialing a New Agricultural Chemical Formulation. [Link]

  • Kinetics and Mechanism of Imazosulfuron Hydrolysis - ACS Publications. [Link]

  • European Guidelines to conduct herbicide resistance tests. [Link]

  • Evaluation of the In Vitro Antifungal Activity of Novel Arylsulfonamides against Candida spp. [Link]

  • Evaluation of the In Vitro Antifungal Activity of Novel Arylsulfonamides against Candida spp - PubMed. [Link]

  • (PDF) Evaluation of the In Vitro Antifungal Activity of Novel Arylsulfonamides against Candida spp. - ResearchGate. [Link]

  • In-vitro antibacterial, antifungal and cytotoxic properties of sulfonamide--derived Schiff's bases and their metal complexes - PubMed. [Link]

  • Traditional 'Chemical-Based' Discovery and Screening - Plant and Soil Sciences eLibrary. [Link]

  • Phytotoxicity test with Phytotoxkit liquid samples - MicroBioTests. [Link]

  • Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase | ACS Chemical Biology - ACS Publications. [Link]

  • Preparation and Optimization of Agrochemical 2,4-D Controlled Release Microparticles using Designs of Experiments - SciELO México. [Link]

  • Steps of phytotoxity test (updated after Phytotoxkit protocol) - ResearchGate. [Link]

  • Screening for Herbicide Resistance in Weeds1 | Request PDF - ResearchGate. [Link]

  • Perform the phytotoxicity test with Phytotoxkit solid samples - MicroBioTests. [Link]

  • Synthesis of 2-chloroimidazo [1,2-α] pyridine-3-sulfonamide - ResearchGate. [Link]

  • In-vitro antifungal activities of sulfa drugs against clinical isolates of Aspergillus and Cryptococcus species - PubMed. [Link]

  • AGROCHEMICALS FORMULATION - PCC SE. [Link]

  • Formulation Test Methods and Statistical Experimental Design - ASTM Digital Library. [Link]

  • Optimizing molecular assays for glyphosate and ALS-inhibitor resistance diagnostics in four weed species - Canadian Science Publishing. [Link]

  • Phytotoxicity Evaluation of Leaf Extracts and Isolation of Phytotoxic Compounds from Trewia nudiflora Linn. for Natural Weed Control - MDPI. [Link]

  • Isolation and Identification of a Phytotoxic Substance from Echinochloa crus-galli Infected with Leaf Blight for the Development of Bioherbicides - MDPI. [Link]

  • Know your ALS-inhibiting herbicide sequences and mixes - Farmers Weekly. [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes | ACS Omega. [Link]

  • Stewardship | Joint Applications | ALS Iinhibitor Herbicides - Corteva Agriscience. [Link]

  • Using the In Vivo Acetolactate Synthase (ALS) Assay for Identifying Herbicide-Resistant Weeds - Cambridge University Press & Assessment. [Link]

  • Synthesis and antibacterial activity of new 2-Thiosubstituted-3-Nitro Imidazo [1,2-a] pyridine derivatives. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]

  • (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - ResearchGate. [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Optimizing the Synthesis of 2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance yield and purity. Drawing upon established chemical principles and field-tested insights, this document aims to be an authoritative resource for navigating the complexities of this multi-step synthesis.

Introduction: The Synthetic Challenge

The synthesis of this compound is a sequential process that, while conceptually straightforward, presents several critical junctures where yields can be compromised. Each step, from the initial cyclization to the final amidation, is susceptible to side reactions and purification challenges. This guide provides a systematic approach to not only executing the synthesis but also to diagnosing and resolving common experimental hurdles.

Proposed Synthetic Pathway

The most direct route to this compound involves a four-step sequence. This pathway is designed for efficiency and scalability, but careful control of reaction parameters is paramount.

Synthetic_Pathway A 2-Aminopyridine B Imidazo[1,2-a]pyridine A->B Step 1: Cyclization C 2-Chloroimidazo[1,2-a]pyridine B->C Step 2: Chlorination D 2-Chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride C->D Step 3: Chlorosulfonylation E This compound D->E Step 4: Amidation

Caption: Proposed four-step synthesis of this compound.

Troubleshooting Guide: A Step-by-Step Analysis

This section addresses common issues encountered at each stage of the synthesis, offering potential causes and actionable solutions.

Step 1: Synthesis of the Imidazo[1,2-a]pyridine Core

The formation of the imidazo[1,2-a]pyridine scaffold is the foundational step. A common and effective method is the Groebke-Blackburn-Bienaymé (GBB) three-component reaction.[1][2][3][4][5][6]

Question: My GBB reaction is giving a low yield of the desired imidazo[1,2-a]pyridine. What are the likely causes and how can I improve it?

Answer:

Low yields in the GBB reaction can often be attributed to several factors. Here's a systematic approach to troubleshooting:

  • Purity of Reagents: The GBB reaction is sensitive to the purity of the starting materials. Ensure that the 2-aminopyridine, aldehyde, and isocyanide are of high purity. Impurities in the aldehyde, such as the corresponding carboxylic acid, can inhibit the reaction.

  • Reaction Conditions:

    • Solvent: The choice of solvent is critical. While various solvents can be used, polar protic solvents like methanol or ethanol often facilitate the reaction.[3] In some cases, aprotic solvents like dichloromethane (DCM) or acetonitrile (ACN) may be suitable, but the reaction may be slower.[3] Experiment with different solvents to find the optimal medium for your specific substrates.

    • Catalyst: The GBB reaction is often catalyzed by a Brønsted or Lewis acid. Common catalysts include p-toluenesulfonic acid (p-TSA), scandium triflate (Sc(OTf)₃), or ammonium chloride.[4] The choice and loading of the catalyst can significantly impact the reaction rate and yield. If you are not using a catalyst, consider adding one. If you are, you may need to optimize the catalyst loading.

    • Temperature: The reaction is typically run at room temperature or with gentle heating. If the reaction is sluggish, a moderate increase in temperature may improve the rate. However, excessive heat can lead to side product formation.

  • Side Reactions: A common side reaction is the formation of an Ugi-type product. This can be minimized by carefully controlling the stoichiometry of the reactants and the reaction conditions.

  • Work-up and Purification: The product is basic and can be purified by standard silica gel column chromatography. However, due to its polarity, a gradient elution with a polar solvent system (e.g., DCM/methanol) is often necessary.

Experimental Protocol: Groebke-Blackburn-Bienaymé Reaction

  • To a solution of 2-aminopyridine (1.0 eq) and the desired aldehyde (1.0 eq) in methanol, add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the isocyanide (1.0 eq) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of dichloromethane and methanol.

Step 2: Chlorination of the Imidazo[1,2-a]pyridine Ring

The regioselective chlorination of the imidazo[1,2-a]pyridine ring at the 2-position is a crucial step.

Question: I am observing a mixture of chlorinated products, or the reaction is not going to completion. How can I achieve selective chlorination at the C2-position?

Answer:

Achieving regioselective chlorination of the electron-rich imidazo[1,2-a]pyridine ring requires careful selection of the chlorinating agent and reaction conditions.

  • Choice of Chlorinating Agent:

    • N-Chlorosuccinimide (NCS): NCS is a mild and effective chlorinating agent for many heterocyclic systems. It often provides good regioselectivity.

    • Chloramine-T: This reagent has been reported to be an environmentally friendly and efficient chlorinating agent for imidazo[1,2-a]pyridines, often providing the C3-chloro product.[7]

    • Sodium Chlorite (NaClO₂): In the presence of an acid, sodium chlorite can be a source of chlorine for the regioselective C3-chlorination of imidazo[1,2-a]pyridines.[8][9]

    • Dichloro(aryl)-λ³-iodanes: These hypervalent iodine reagents offer a safe and efficient alternative for regioselective chlorination under mild conditions.[10]

  • Reaction Conditions:

    • Solvent: Aprotic solvents such as DCM, chloroform, or acetonitrile are typically used.

    • Temperature: The reaction is often carried out at room temperature or with gentle heating.

  • Regioselectivity: The electronic properties of the imidazo[1,2-a]pyridine ring favor electrophilic substitution at the C3 position. However, the presence of substituents can influence the regioselectivity. To achieve C2-chlorination, it is often necessary to first synthesize a 2-unsubstituted imidazo[1,2-a]pyridine and then perform the chlorination. If your starting material is already substituted at the 3-position, chlorination at the 2-position becomes more favorable.

  • Over-chlorination: The use of excess chlorinating agent or harsh reaction conditions can lead to the formation of dichlorinated products. It is important to carefully control the stoichiometry of the reagents.

Experimental Protocol: C2-Chlorination using NCS

  • Dissolve the imidazo[1,2-a]pyridine (1.0 eq) in a suitable aprotic solvent such as acetonitrile.

  • Add N-chlorosuccinimide (1.0-1.2 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 3: Chlorosulfonylation of 2-Chloroimidazo[1,2-a]pyridine

The introduction of the sulfonyl chloride group at the 3-position is a key step that sets the stage for the final amidation.

Question: My chlorosulfonylation reaction is giving a low yield of the desired sulfonyl chloride, and I am observing decomposition of my starting material. What are the critical parameters for this reaction?

Answer:

Chlorosulfonylation of activated heterocyclic systems can be a challenging reaction due to the harsh conditions often employed.

  • Reagent: Chlorosulfonic acid is a powerful and highly reactive reagent.[11][12][13] It should be handled with extreme care in a well-ventilated fume hood.

  • Reaction Conditions:

    • Temperature Control: This reaction is highly exothermic. The addition of the 2-chloroimidazo[1,2-a]pyridine to chlorosulfonic acid must be done slowly and at a low temperature (e.g., 0 °C or below) to prevent uncontrolled reaction and decomposition.

    • Stoichiometry: The amount of chlorosulfonic acid used is critical. An excess is typically required to drive the reaction to completion, but a large excess can lead to side reactions and purification difficulties.

  • Side Reactions:

    • Sulfonation: Incomplete chlorosulfonylation can result in the formation of the corresponding sulfonic acid.

    • Decomposition: The strongly acidic and oxidizing nature of chlorosulfonic acid can lead to the decomposition of the starting material, especially if the temperature is not carefully controlled.

  • Work-up: The reaction mixture is typically quenched by carefully pouring it onto crushed ice. The resulting precipitate of the sulfonyl chloride can then be collected by filtration. It is crucial to perform this step cautiously, as the reaction of chlorosulfonic acid with water is highly exothermic.

Experimental Protocol: Chlorosulfonylation

  • In a flask equipped with a dropping funnel and a stirrer, cool chlorosulfonic acid (excess) to 0 °C in an ice-salt bath.

  • Slowly add the 2-chloroimidazo[1,2-a]pyridine to the cold chlorosulfonic acid with vigorous stirring, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction by taking small aliquots, quenching them, and analyzing by TLC or LC-MS.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.

  • Collect the precipitated 2-chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride by filtration.

  • Wash the solid with cold water and dry it under vacuum. This intermediate is often used in the next step without further purification due to its reactivity.

Step 4: Amidation to form this compound

The final step is the conversion of the sulfonyl chloride to the desired sulfonamide.

Question: The yield of my final sulfonamide product is low, and I am having difficulty with purification. How can I optimize this step?

Answer:

The formation of a sulfonamide from a sulfonyl chloride is generally a high-yielding reaction, but several factors can affect the outcome.

  • Reactivity of the Sulfonyl Chloride: 2-Chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride is a reactive intermediate. It can be susceptible to hydrolysis, especially in the presence of moisture.[14] Therefore, it is best to use the crude sulfonyl chloride immediately after its preparation.

  • Amine Source: The choice of the amine source (e.g., ammonia, an amine, or a silylated amine) and the reaction conditions will depend on the desired sulfonamide. For the synthesis of the primary sulfonamide, aqueous ammonia or ammonium hydroxide is commonly used.

  • Reaction Conditions:

    • Solvent: A solvent that can dissolve both the sulfonyl chloride and the amine is required. Aprotic solvents like DCM, THF, or acetonitrile are often suitable.

    • Base: A base, such as triethylamine or pyridine, is typically added to neutralize the HCl that is formed during the reaction.[15]

  • Purification:

    • Work-up: The reaction is typically worked up by washing with water to remove any salts and excess amine.

    • Column Chromatography: The final product is often a polar compound and may require purification by column chromatography on silica gel. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or DCM) and a polar solvent (e.g., ethyl acetate or methanol) is usually effective.[16][17][18][19] For particularly polar sulfonamides, specialized stationary phases or techniques like supercritical fluid chromatography might be beneficial.[16][17][18][19]

Experimental Protocol: Amidation

  • Dissolve the crude 2-chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride in a suitable aprotic solvent like dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the desired amine (or aqueous ammonia for the primary sulfonamide) and a base like triethylamine (if necessary) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Interpretation: Characterization of Intermediates and Final Product

Accurate characterization of the products at each step is essential for confirming the success of the synthesis.

CompoundExpected ¹H NMR SignalsExpected Mass Spec (ESI+)
Imidazo[1,2-a]pyridine Aromatic protons in the range of 7.0-8.5 ppm.[M+H]⁺
2-Chloroimidazo[1,2-a]pyridine Disappearance of the H2 proton signal. Aromatic protons shifted.[M+H]⁺ with characteristic chlorine isotope pattern.
2-Chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride Further shifts in the aromatic protons.[M+H]⁺ with characteristic chlorine isotope pattern.
This compound Appearance of a broad singlet for the -NH₂ protons. Aromatic protons in their final positions.[M+H]⁺ with characteristic chlorine isotope pattern.

Frequently Asked Questions (FAQs)

Q1: Can I perform a one-pot synthesis of this compound?

While a one-pot synthesis is theoretically possible, it is not recommended for this multi-step sequence. The reaction conditions for each step are significantly different, and the intermediates are best isolated and characterized before proceeding to the next step to ensure the final product's purity and to simplify troubleshooting.

Q2: What are the main safety precautions I should take during this synthesis?

The use of chlorosulfonic acid requires extreme caution. It is highly corrosive and reacts violently with water. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Other reagents like N-chlorosuccinimide and the various solvents used also require careful handling.

Q3: My final product is difficult to crystallize. What purification techniques can I use?

If crystallization is challenging, column chromatography is the most effective method for purifying polar sulfonamides.[16][17][18][19] If standard silica gel chromatography is not providing adequate separation, consider using a different stationary phase or a more advanced technique like preparative HPLC or supercritical fluid chromatography.[16][17][18][19]

Q4: How can I confirm the regiochemistry of the chlorination and chlorosulfonylation steps?

The regiochemistry can be unequivocally determined using 2D NMR techniques such as HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy). These experiments will show correlations between protons and carbons, allowing for the unambiguous assignment of the substituent positions.

Conclusion

Improving the yield of this compound synthesis is a matter of systematic optimization and careful attention to detail at each stage. By understanding the potential pitfalls and implementing the troubleshooting strategies outlined in this guide, researchers can significantly enhance the efficiency and success of their synthetic efforts. This technical support center is intended to be a living document; we encourage feedback and the sharing of new insights to continuously improve our collective understanding of this important synthetic transformation.

References

  • BenchChem. (2025).
  • Li, W., et al. (n.d.). Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source. RSC Advances.
  • ResearchGate. (n.d.). Approaches to chlorination of imidazo[1,2‐α]pyridines.
  • Li, W., et al. (n.d.). Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines.
  • Pramanik, M. M. R., & Hajra, A. (2018). Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by Chloramine-T. ACS Omega.
  • ResearchGate. (n.d.). Chlorination of imidazo[1,2-a]pyridines.
  • Combs, M. T., et al. (n.d.). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
  • Molecules. (2015). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions.
  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
  • Beilstein Journals. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023).
  • Hwang, S., et al. (2023). Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology. Organic Letters.
  • Oxford Academic. (n.d.). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
  • MDPI. (2017).
  • ACS Organic & Inorganic Au. (2025). Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB)
  • ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines.
  • BenchChem. (2025). Avoiding common errors in sulfonamide synthesis experimental protocols. BenchChem.
  • MDPI. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW.
  • ResearchGate. (2025). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023).
  • ResearchGate. (2025). (PDF)
  • National Institutes of Health. (2019). The Groebke-Blackburn-Bienaymé Reaction.
  • Semantic Scholar. (2021). Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine- 1-yl)pyridinium Salts.
  • ResearchGate. (n.d.).
  • ResearchGate. (2025). Synthesis of 2-chloroimidazo [1,2-α] pyridine-3-sulfonamide.
  • Smolecule. (n.d.). Buy 2-Chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride | 112566-18-4. Smolecule.
  • Cremlyn, R. J. (n.d.).
  • SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • National Institutes of Health. (n.d.).
  • Merck Millipore. (n.d.). Sulfonyl Chlorides and Sulfonamides.
  • National Institutes of Health. (n.d.). 2-(Ethylsulfinyl)imidazo[1,2-a]pyridine-3-sulfonamide.
  • ResearchGate. (2025). (PDF)
  • ResearchGate. (2025).
  • GlobalSpec. (n.d.). Chapter 9: Miscellaneous Reactions of Chlorosulfonic Acid.
  • Chemistry Stack Exchange. (2015).
  • ResearchGate. (2014).
  • National Institutes of Health. (n.d.). Identification, structure elucidation and origin of a common pyridinium-thiocyanate intermediate in electrospray mass spectrometry among the benziamidazole-class proton pump inhibitors.
  • Google Patents. (n.d.). WO2016204096A1 - Pyridine-3-sulfonyl chloride production method.
  • PubChem. (n.d.). Imidazo[1,2-a]pyridine-3-sulfonyl chloride.
  • ChemicalBook. (2024). 2-Chloro-Imidazo(1,2-a)Pyridine-3-Sulfonamide | 112566-17-3.

Sources

Technical Support Center: Side Product Formation in Imidazo[1,2-a]pyridine Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridine sulfonamides. As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development professionals with practical, in-depth solutions to common challenges encountered during this synthetic sequence. This resource moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your reactions.

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The addition of a sulfonamide moiety is a common strategy to modulate the pharmacological properties of these molecules.[3][4] However, the path to the desired product is often complicated by side reactions, regioisomeric impurities, and purification difficulties. This guide is structured as a series of questions you might ask in the lab, providing clear, actionable answers grounded in established chemical literature.

Part 1: Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format. Each answer provides a diagnosis of the probable cause and a detailed, step-by-step solution.

Question 1: "My reaction yield is very low, or I'm not forming any of the desired sulfonamide product. What's going wrong?"

This is a common issue that can stem from problems in either the initial heterocycle formation or the subsequent sulfonylation step. Let's break down the potential causes.

► Possible Cause A: Inefficient Formation of the Imidazo[1,2-a]pyridine Core

The foundation of your synthesis is the bicyclic core. If this step is low-yielding, the overall yield will be poor. The classic synthesis involves the condensation of a 2-aminopyridine with an α-haloketone (the Tschitschibabin reaction), but many modern variations exist.[5][6]

How to Diagnose & Solve:

  • Confirm Starting Material Purity: Ensure your 2-aminopyridine and α-haloketone (or equivalent starting materials for other methods) are pure. Impurities can inhibit catalyst activity or introduce competing side reactions.

  • Optimize Reaction Conditions: The cyclization is sensitive to temperature and solvent.

    • Temperature: While classic protocols used high temperatures, many modern methods work under milder conditions.[5] If you see decomposition (darkening of the reaction mixture), try lowering the temperature. Conversely, if the reaction is sluggish (as monitored by TLC or LC-MS), a moderate increase in temperature (e.g., from room temperature to 50-80 °C) may be necessary.

    • Solvent: Solvents like ethanol, DMF, or toluene are common. If solubility is an issue, or if you suspect the solvent is participating in the reaction, screen a panel of alternative solvents.

  • Base Selection: For the Tschitschibabin synthesis, a base like sodium bicarbonate is often used to neutralize the HBr generated.[5] Ensure you are using a non-nucleophilic base in the correct stoichiometry to prevent unwanted side reactions.

► Possible Cause B: Degradation or Poor Reactivity of the Sulfonyl Chloride

Sulfonyl chlorides are highly reactive electrophiles and can be sensitive to moisture.[7][8]

How to Diagnose & Solve:

  • Check for Hydrolysis: The primary antagonist to a sulfonyl chloride is water. Hydrolysis converts it to the unreactive sulfonic acid. You can often detect this by running a small amount of the sulfonyl chloride on a TLC plate; the corresponding sulfonic acid will appear as a baseline spot.

  • Use Fresh or Purified Reagent: Whenever possible, use a freshly opened bottle of the sulfonyl chloride. If you suspect degradation, you can attempt to purify it by distillation (for liquids) or recrystallization, though it is often more practical to purchase a new batch.

  • Ensure Anhydrous Conditions: Dry your glassware thoroughly. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

► Possible Cause C: Unsuitable Conditions for the Sulfonylation Step

The reaction between the imidazo[1,2-a]pyridine core (which is nucleophilic) and the sulfonyl chloride requires careful control.

How to Diagnose & Solve:

  • Base Selection is Critical: A base is required to deprotonate the imidazo[1,2-a]pyridine (if sulfonating at an NH position) or to scavenge the HCl byproduct.

    • Pyridine: Often used as both a base and a solvent, it can also act as a nucleophilic catalyst. However, it requires higher temperatures.

    • Triethylamine (TEA) or DIPEA: These are non-nucleophilic bases suitable for scavenging acid at lower temperatures.

    • Stronger Bases (e.g., NaH, LiHMDS): If the nitrogen on the imidazole ring is not sufficiently nucleophilic, a stronger base may be needed to deprotonate it first, forming an anion that then reacts with the sulfonyl chloride. Perform this at low temperatures (e.g., 0 °C to -78 °C) to control reactivity.

  • Temperature Control: Add the sulfonyl chloride solution slowly to the solution of your imidazo[1,2-a]pyridine and base at a low temperature (e.g., 0 °C) to manage the exothermic reaction and prevent side product formation. After the addition is complete, allow the reaction to warm to room temperature slowly.

Question 2: "I've isolated a major byproduct that has the same mass as my product. What is it and how do I prevent it?"

This almost certainly indicates the formation of a regioisomer . The imidazo[1,2-a]pyridine ring has multiple potential sites for electrophilic substitution.

► Probable Cause: Uncontrolled Regioselectivity during Sulfonylation

The C3 position of the imidazo[1,2-a]pyridine ring is generally the most electron-rich and nucleophilic, making it the most common site for electrophilic substitution.[1] However, depending on the substitution pattern on the pyridine ring and the reaction conditions, sulfonylation can also occur at other positions, such as C5 or C7.

How to Diagnose & Solve:

  • Structural Elucidation: Use 1D and 2D NMR spectroscopy (COSY, HMBC, NOESY) to definitively determine the structure of the major product and the side product. The coupling patterns and through-space correlations will reveal where the sulfonyl group has attached.

  • Control through Sterics and Electronics:

    • Steric Hindrance: Placing a bulky substituent next to a potential reaction site can sterically block it, directing the sulfonyl chloride to another position.

    • Electronic Effects: Electron-donating groups on the pyridine ring can activate certain positions towards substitution, while electron-withdrawing groups will deactivate them. Understanding these effects can help predict and control the outcome.[9]

  • Modify Reaction Conditions: Regioselectivity can be highly dependent on the solvent, counter-ion, and temperature. Experimenting with these variables can sometimes favor one isomer over another. For instance, a more coordinating solvent might favor a specific transition state.

Troubleshooting Workflow for Regioisomer Formation

G cluster_solutions Potential Solutions start Regioisomeric Side Product Detected (Identical Mass, Different NMR) check_lit Review Literature for Substituted Imidazo[1,2-a]pyridines start->check_lit analyze_nmr Confirm Isomer Structures (1D/2D NMR) check_lit->analyze_nmr cause Hypothesize Cause: Steric vs. Electronic Control analyze_nmr->cause modify_conditions Modify Reaction Conditions (Solvent, Temp, Base) cause->modify_conditions modify_substrate Modify Substrate (Add/Move Blocking Group) cause->modify_substrate change_method Change Synthetic Route (e.g., Directed Lithiation) cause->change_method evaluate Evaluate New Conditions: Analyze Product Ratio (LC-MS/NMR) modify_conditions->evaluate modify_substrate->evaluate change_method->evaluate end_ok Desired Regioisomer is Major Product evaluate->end_ok end_fail Isomer Ratio Unchanged Re-evaluate Hypothesis evaluate->end_fail end_fail->cause

Caption: A decision tree for troubleshooting regioisomer formation.

Question 3: "My reaction mixture is a complex mess, and purification by column chromatography is difficult. What are my options?"

This often results from multiple side reactions, such as the formation of disulfonated products, hydrolysis of the sulfonyl chloride, or polymerization.

► Probable Cause A: Di-sulfonylation

If your imidazo[1,2-a]pyridine has more than one activated position, or if an N-H is present, you might form a product where two sulfonyl groups have been added.

How to Diagnose & Solve:

  • Stoichiometric Control: Carefully control the stoichiometry. Use no more than 1.0-1.1 equivalents of the sulfonyl chloride.

  • Reverse Addition: Instead of adding the sulfonyl chloride to the heterocycle, try adding the heterocycle solution slowly to the sulfonyl chloride solution. This keeps the concentration of the nucleophile low and can disfavor multiple additions.

► Probable Cause B: Competing Reactions and Degradation

How to Diagnose & Solve:

  • Optimize Purification:

    • Column Chromatography: Try a different solvent system or a different stationary phase (e.g., neutral alumina instead of silica gel if your compound is acid-sensitive). Deactivating silica gel by pre-treating it with a small amount of triethylamine in the eluent can also prevent degradation on the column.

    • Recrystallization: This is an excellent method for purifying solid products and can often remove closely related impurities that are difficult to separate by chromatography. Screen a variety of solvents to find one in which your product is soluble when hot but sparingly soluble when cold.

  • Implement a Self-Validating Protocol: A well-designed protocol should minimize side products from the start.

Protocol: General Synthesis and Purification of a C3-Sulfonamide

This protocol is a starting point and should be optimized for your specific substrates.

  • Setup: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add the imidazo[1,2-a]pyridine substrate (1.0 eq) and anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.5 eq) or pyridine (as solvent) and stir for 5 minutes.

  • Sulfonylation: Dissolve the desired sulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM/THF. Add this solution dropwise to the cooled reaction mixture over 15-20 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-16 hours, monitoring progress by TLC or LC-MS.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes). If the product is unstable on silica, consider using neutral alumina or recrystallization.

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: What is the general mechanism for the synthesis of an imidazo[1,2-a]pyridine C3-sulfonamide?

The synthesis is typically a two-stage process: first, the formation of the imidazo[1,2-a]pyridine core, followed by electrophilic sulfonylation.

G cluster_step1 Step 1: Heterocycle Formation cluster_step2 Step 2: C3-Sulfonylation A 2-Aminopyridine + α-Haloketone B N-Alkylation Intermediate A->B SN2 Reaction C Imidazo[1,2-a]pyridine Core B->C Intramolecular Condensation & Aromatization D Imidazo[1,2-a]pyridine Core F Sigma Complex (Wheland Intermediate) D->F Electrophilic Attack at C3 E Sulfonyl Chloride (R-SO2Cl) + Base G Final Sulfonamide Product F->G Deprotonation (Restores Aromaticity)

Caption: General two-step mechanism for imidazo[1,2-a]pyridine sulfonamide synthesis.

The first step typically involves the SN2 reaction of the pyridine nitrogen of 2-aminopyridine onto an α-haloketone, followed by an intramolecular condensation and dehydration to form the aromatic fused ring system.[6] The second step is a classic electrophilic aromatic substitution, where the electron-rich C3 position of the heterocycle attacks the electrophilic sulfur atom of the sulfonyl chloride.[7] A base then removes the proton at C3 to restore aromaticity.

FAQ 2: How does substitution on the 2-aminopyridine ring affect regioselectivity?

Substituents on the starting 2-aminopyridine have a profound directing effect on the subsequent sulfonylation.

Substituent PositionElectronic EffectImpact on Sulfonylation at C3Potential Side Reactions
C5 (para to N1)Electron-Donating (e.g., -OMe, -Me)Activates the ring, increasing rate.May increase reactivity at C5 if C3 is blocked.
C5 (para to N1)Electron-Withdrawing (e.g., -Cl, -NO₂)Deactivates the ring, slowing the rate.Can make the reaction sluggish or require harsher conditions.
C6 (meta to N1)Electron-Donating (e.g., -Me)Minor activating effect.-
C6 (meta to N1)Electron-Withdrawing (e.g., -CF₃)Strong deactivating effect.May favor substitution at other positions if electronic effects are dominant.[9]
FAQ 3: Are there alternative, "greener" synthetic approaches?

Yes, the field is continuously moving towards more sustainable methods.

  • Catalyst-Free Conditions: Some syntheses of the imidazo[1,2-a]pyridine core can be achieved under catalyst-free conditions, sometimes using water as a solvent or microwave irradiation to accelerate the reaction.[5][10]

  • One-Pot Reactions: Multi-component reactions (MCRs), like the Groebke-Blackburn-Bienaymé reaction, combine multiple starting materials in a single step to build the core, reducing waste and purification steps.[11][12]

  • Alternative Oxidants: For syntheses that require an oxidation step, using air or molecular oxygen as the terminal oxidant is a green alternative to stoichiometric chemical oxidants.[13]

References

  • ChemProc. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction . Available at: [Link]

  • ResearchGate. Automated flow synthesis and purification of imidazo[1,2-a]-pyridine... . Available at: [Link]

  • Pharmaffiliates. The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis . Available at: [Link]

  • National Institutes of Health. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides . Available at: [Link]

  • ResearchGate. Synthesis of 2-chloroimidazo [1,2-α] pyridine-3-sulfonamide . Available at: [Link]

  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines . Available at: [Link]

  • Beilstein Journals. Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions . Available at: [Link]

  • Royal Society of Chemistry. Synthesis of imidazo[1,2-a]pyridines: a decade update . Available at: [Link]

  • ACS Publications. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities . Available at: [Link]

  • National Institutes of Health. Preparation of sulfonamides from N-silylamines . Available at: [Link]

  • Royal Society of Chemistry. A novel synthesis of the imidazo[1,2-a]pyridine ring system . Available at: [Link]

  • ResearchGate. Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review . Available at: [Link]

  • PubMed. Solid-phase Synthesis of imidazo[1,2-a]pyridine Using Sodium Benzenesulfinate as a Traceless Linker . Available at: [Link]

  • AASCIT. Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances . Available at: [Link]

  • Organic Chemistry Portal. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant . Available at: [Link]

  • Royal Society of Chemistry. Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade . Available at: [Link]

  • National Institutes of Health. Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists . Available at: [Link]

  • ResearchGate. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy . Available at: [Link]

  • MDPI. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW . Available at: [Link]

  • ResearchGate. Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review . Available at: [Link]

  • National Institutes of Health. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability . Available at: [Link]

  • National Institutes of Health. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines . Available at: [Link]

  • PubMed. Synthesis and Biological Evaluation of some new Imidazo[1,2-a]pyridines . Available at: [Link]

  • ACS Publications. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB . Available at: [Link]

  • National Institutes of Health. 2-(Ethylsulfinyl)imidazo[1,2-a]pyridine-3-sulfonamide . Available at: [Link]

  • Hilaris Publisher. Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety . Available at: [Link]

  • ResearchGate. Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities . Available at: [Link]

  • DergiPark. Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds . Available at: [Link]

  • ACS Publications. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines . Available at: [Link]

Sources

Technical Support Center: Purification of 2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis and purification of 2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide. As a crucial intermediate in the synthesis of pharmacologically active compounds, its purity is paramount.[1] This document provides in-depth, experience-driven answers to common and complex purification challenges, moving beyond simple procedural steps to explain the underlying chemical principles that govern success.

Section 1: Foundational Purification Strategy - Frequently Asked Questions

This section addresses high-level decisions to guide your initial purification approach. The optimal strategy depends on the scale of your reaction, the nature of impurities, and the desired final purity.

Q1: I have a crude solid from my reaction. What is the very first step I should take before attempting purification?

Answer: Before any purification attempt, you must first characterize your crude product. The indispensable first step is Thin-Layer Chromatography (TLC). TLC provides a rapid, qualitative assessment of your reaction mixture, revealing:

  • The number of components: How many spots are visible?

  • The relative polarity of components: Where does your product spot run (its Rf value) compared to impurities?

  • Potential for success with chromatography: Can you find a solvent system that provides good separation between your product and other spots?

This initial analysis is not just a suggestion; it is a critical diagnostic step that saves significant time and resources by informing the choice of purification method.

Q2: When is recrystallization the most appropriate purification method?

Answer: Recrystallization is the method of choice for purifying solid compounds when the following conditions are met:

  • High Product Concentration: The desired compound should be the major component of the crude solid. Recrystallization is inefficient at removing large amounts of impurities.

  • Favorable Solubility Profile: The ideal solvent should dissolve the compound completely at an elevated temperature (e.g., its boiling point) but exhibit very low solubility for the compound at low temperatures (e.g., 0-4 °C).[2]

  • Impurities have Different Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor after filtration).

Recrystallization is highly effective for removing small amounts of impurities and can yield material of very high purity and crystallinity.

Q3: Under what circumstances should I opt for column chromatography instead of recrystallization?

Answer: Column chromatography is a more powerful, albeit more labor-intensive, separation technique that should be used when:

  • Recrystallization Fails: This can occur if the product "oils out," fails to crystallize, or the yield is unacceptably low due to unfavorable solubility.[3]

  • Impurities have Similar Polarity: If TLC analysis shows impurity spots with Rf values very close to your product, recrystallization will likely be ineffective. Column chromatography is designed to separate compounds based on their differential adsorption to a stationary phase.[4][5]

  • The Product is Not a Solid: If your crude product is an oil or a viscous liquid, chromatography is the primary purification method.

  • Multiple Components are Present: If the reaction yields a complex mixture with several byproducts, column chromatography is the only practical method to isolate the desired compound.

Q4: Can a simple liquid-liquid extraction be sufficient for purification?

Answer: Yes, in certain scenarios. A liquid-liquid extraction, or "aqueous workup," is highly effective for removing impurities with significantly different acid-base properties from your product. The synthesis of sulfonamides often involves a sulfonyl chloride and an amine, with a base like pyridine or triethylamine used to neutralize the HCl byproduct.[2]

Your reaction mixture likely contains:

  • Basic Impurities: Excess amine starting material or the triethylamine/pyridine base.

  • Acidic Impurities: The hydrolyzed sulfonyl chloride, which forms the corresponding sulfonic acid.[2][6]

Washing an organic solution of your crude product (e.g., in Dichloromethane or Ethyl Acetate) sequentially with an acidic solution (e.g., 1M HCl) and a basic solution (e.g., sat. NaHCO₃) can effectively remove these impurities.[2][7] This is often performed as a preliminary cleanup step before chromatography or recrystallization.

Section 2: Troubleshooting Common Purification Issues

This section provides solutions to specific problems you may encounter during your experiments.

Recrystallization Troubleshooting

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[3] This is typically due to two primary causes:

  • High Impurity Concentration: Impurities disrupt crystal lattice formation and can significantly depress the melting point of your compound.

  • Solution Temperature Above Product's Melting Point: The solution is too hot, or the chosen solvent's boiling point is higher than the melting point of your compound.

Solutions:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent (10-20% more) to reduce the saturation. Allow this less-saturated solution to cool much more slowly.[3]

  • Change Solvents: The current solvent may be too nonpolar. Experiment with a more polar solvent or a solvent mixture. For sulfonamides, mixtures like ethanol-water or isopropanol-water are often effective.[3]

  • Pre-Purify: If the crude product is highly impure, a preliminary purification by column chromatography or an acid-base extraction is necessary to remove the bulk of the impurities before attempting recrystallization.[3]

Answer: The absence of crystal formation typically points to one of two issues: the solution is either supersaturated or too dilute.

Solutions:

  • Induce Crystallization: A supersaturated solution requires a nucleation site to begin crystallization.

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask just below the liquid's surface. The microscopic sharp edges of the scratch provide a nucleation point.[3]

    • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for crystal growth.[3][8]

  • Reduce Solvent Volume: If the solution is too dilute, the compound's solubility limit has not been exceeded upon cooling. Gently heat the solution to evaporate some of the solvent (10-20%) to increase the concentration, then allow it to cool again.[3]

  • Lower the Temperature: After slow cooling to room temperature, place the flask in an ice bath to further decrease the compound's solubility and maximize yield.[2]

// Nodes start [label="Crude Solid Dissolved\nin Hot Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; cool [label="Cool Solution Slowly\nto Room Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; check_crystals [label="Crystals Formed?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; oiled_out [label="Product 'Oiled Out'?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; collect [label="Cool in Ice Bath &\nCollect via Filtration", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; success [label="Pure Crystals", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; induce [label="Induce Crystallization\n(Scratch / Seed)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; concentrate [label="Concentrate Solution\n(Evaporate Solvent)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; reheat [label="Re-heat, Add More\nSolvent, Cool Slower", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pre_purify [label="Consider Pre-Purification\n(e.g., Chromatography)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> cool; cool -> check_crystals; check_crystals -> collect [label="Yes"]; collect -> success; check_crystals -> oiled_out [label="No"]; oiled_out -> reheat [label="Yes"]; reheat -> cool; oiled_out -> induce [label="No"]; induce -> check_crystals; induce -> concentrate [label="Still No Crystals", style=dashed]; concentrate -> cool; reheat -> pre_purify [label="Oils Out Again", style=dashed]; } } Caption: A logical workflow for troubleshooting common recrystallization issues.

Column Chromatography Troubleshooting

Answer: Streaking of nitrogen-containing heterocyclic compounds like this compound on silica gel is a classic problem. It occurs because the lone pairs on the nitrogen atoms can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, leading to poor elution behavior.[9]

Solutions:

  • Add a Basic Modifier: Neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your eluent.

    • Triethylamine (Et₃N): Add 0.5-2% triethylamine to your solvent system. This is often the most effective solution.[9]

    • Ammonia: Using a pre-mixed solution like 10% ammonia in methanol as your polar component can also be effective.[10]

  • Use a Different Stationary Phase: If a basic modifier doesn't resolve the issue, consider switching your stationary phase.

    • Neutral Alumina: Alumina is available in acidic, basic, and neutral forms. Using neutral or basic alumina can prevent the strong acidic interactions causing the streaking.[11]

    • Reversed-Phase Silica (C18): In reversed-phase chromatography, the stationary phase is nonpolar, and a polar solvent system (like methanol/water or acetonitrile/water) is used. This is an excellent alternative for polar compounds.[9]

Answer: Finding the right eluent is key to a successful separation. The goal is to have your desired compound with an Rf of approximately 0.25-0.35 on the TLC plate, with clear separation from other spots.[4]

Solutions:

  • Systematic Solvent Screening: Don't randomly mix solvents. Test different binary mixtures systematically. A standard approach is to start with a nonpolar solvent (like hexanes or petroleum ether) and gradually increase the concentration of a more polar solvent (like ethyl acetate or dichloromethane).[10] For polar compounds, a methanol/dichloromethane system is a good starting point.[10][11]

  • Try Different Solvent Polarities: If a hexane/ethyl acetate system fails, it's because the two solvents have different "selectivity." Try a different combination, such as dichloromethane/methanol or ether/hexane. Each system interacts with your compound and the silica gel in a unique way.

  • Use a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a less polar solvent system to elute nonpolar impurities, and then gradually increase the polarity of the mobile phase during the column run to elute your more polar product. This sharpens bands and improves separation.[11]

Section 3: Standard Operating Protocols

These protocols provide detailed, step-by-step instructions for common purification techniques.

Protocol 1: Purification by Recrystallization (Single Solvent)

This protocol is for purifying a crude solid that is mostly the desired compound.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., 95% Ethanol, Isopropanol)[2][12]

  • Two Erlenmeyer flasks

  • Hot plate

  • Büchner funnel, filter paper, and vacuum flask

  • Glass rod

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent, just enough to create a slurry.[2]

  • Heating: Gently heat the mixture on a hot plate with stirring until the solvent begins to boil.

  • Achieve Saturation: Continue adding small portions of the hot solvent dropwise until the solid just completely dissolves. It is crucial to add the minimum amount of hot solvent necessary to create a saturated solution.

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, particulates), perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a second pre-heated Erlenmeyer flask. This step must be done quickly to prevent premature crystallization.[3]

  • Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[2]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation.[2]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.[2]

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of solvent.

Protocol 2: Purification by Flash Column Chromatography

This protocol is for separating the target compound from impurities of similar polarity.

Materials:

  • Silica gel (or neutral alumina)

  • Eluent (e.g., Dichloromethane/Methanol with 1% Triethylamine)

  • Crude product

  • Chromatography column with stopcock

  • Sand and Cotton/Glass Wool

  • Collection tubes/flasks

Procedure:

  • Select Eluent: Based on prior TLC analysis, choose a solvent system that gives your product an Rf of ~0.3.

  • Pack the Column (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a small layer (~0.5 cm) of sand.

    • Clamp the column perfectly vertically. Fill it about one-third full with your starting eluent.

    • In a separate beaker, create a slurry of silica gel in the eluent. Pour this slurry into the column.

    • Continuously tap the side of the column gently to ensure the silica packs down evenly without air bubbles.[4]

    • Add another thin layer of sand on top of the packed silica bed to prevent disruption during solvent addition.

    • Drain the solvent until the level is just at the top of the sand layer. Never let the column run dry.

  • Load the Sample:

    • Dissolve your crude product in the minimum amount of the eluent or another strong, volatile solvent (like pure dichloromethane).

    • Carefully pipette this concentrated solution directly onto the top of the sand layer.

    • Drain the solvent until the sample has fully entered the silica bed.

    • Gently add a small amount of fresh eluent, drain again, and repeat twice to ensure the entire sample is loaded in a tight band.

  • Elution:

    • Carefully fill the column with the eluent.

    • Begin collecting fractions in test tubes or flasks. Apply pressure to the top of the column (using a pump or bulb) to achieve a steady flow.

    • If using a gradient, start with the less polar solvent system and gradually switch to more polar mixtures as the column runs.

  • Analysis:

    • Monitor the fractions being collected using TLC to determine which ones contain your purified product.

    • Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).

Section 4: Reference Data

Table 1: Common Solvents for Sulfonamide Purification
SolventPolarityBoiling Point (°C)Common Use
WaterVery High100Often used as an anti-solvent with alcohols.[3][12]
MethanolHigh65Good for polar compounds; can dissolve silica gel >10%.[10]
EthanolHigh78Excellent, common choice for recrystallizing sulfonamides.[2][13]
IsopropanolMedium-High82Very effective for sulfonamide recrystallization, often as an aqueous mixture.[3][12]
AcetonitrileMedium-High82Used in synthesis and extraction.[14][15]
Ethyl AcetateMedium77Common polar component in chromatography (with hexanes).[10]
DichloromethaneLow-Medium40Excellent solvent for dissolving crude product and for chromatography (with methanol).[2][10]
Hexanes/HeptaneVery Low~69Common nonpolar component in chromatography.[10]

Note: Data is compiled from various chemical reference sources.

References

  • Facile separation of sulfonamides from their degradates by liquid--liquid extraction. Journal of Pharmaceutical Sciences. Available from: [Link]

  • Sulfonamide purification process - US2777844A. Google Patents.
  • Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. MDPI. Available from: [Link]

  • Recrystallization of Sulfanilamide. Scribd. Available from: [Link]

  • What is the best extraction method of sulfonamides group from honey samples? ResearchGate. Available from: [Link]

  • Column chromatography & TLC on highly polar compounds? r/chemistry. Reddit. Available from: [Link]

  • Column chromatography. Available from: [Link]

  • Simultaneous Determination of Sulfonamides Antibiotics in Environmental Water and Seafood Samples Using Ultrasonic-Assisted Dispersive Liquid-Liquid Microextraction Coupled with High Performance Liquid Chromatography. PubMed Central. Available from: [Link]

  • Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry. Available from: [Link]

  • Column Chromatography. University of Colorado Boulder, Department of Chemistry. Available from: [Link]

  • Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc. Available from: [Link]

  • Synthesis of 2-chloroimidazo [1,2-α] pyridine-3-sulfonamide. ResearchGate. Available from: [Link]

  • Synthesis and antibacterial activity of new 2-Thiosubstituted-3-Nitro Imidazo [1,2-a] pyridine derivatives. GSC Biological and Pharmaceutical Sciences. Available from: [Link]

Sources

Technical Support Center: Overcoming Low Reactivity in Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to our specialized technical support guide for researchers, scientists, and professionals in drug development. The sulfonamide motif is a cornerstone of modern medicinal chemistry, yet its synthesis can be fraught with challenges, particularly when dealing with unreactive starting materials. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows designed to diagnose and solve specific issues related to low reactivity in sulfonamide synthesis. We will move from foundational principles to advanced catalytic systems, explaining the causality behind each experimental choice to empower you in your work.

Section 1: Foundational Troubleshooting for Standard Sulfonylation

This section addresses the most common reaction: the coupling of a sulfonyl chloride with a primary or secondary amine in the presence of a base.

Q1: My standard sulfonamide reaction is giving a very low yield or failing completely. What are the first things I should check?

A1: When a standard sulfonylation fails, the issue often lies with the reagents or fundamental reaction conditions rather than inherent low reactivity. Before exploring more advanced methods, perform the following critical checks.[1]

  • Reagent Integrity:

    • Sulfonyl Chloride: This is the most common culprit. Sulfonyl chlorides are highly sensitive to moisture and can readily hydrolyze to the corresponding sulfonic acid, which is unreactive toward amines under these conditions.[1][2] Always use a freshly opened bottle, a recently purified batch, or material that has been stored meticulously under an inert atmosphere. An old bottle from the back of the shelf is a frequent cause of failure.

    • Amine: Ensure your amine is pure. Aliphatic amines can react with atmospheric CO₂ to form carbamates.

    • Solvent & Base: Use anhydrous solvents. Water will preferentially react with your sulfonyl chloride.[2] Ensure your base (e.g., triethylamine, pyridine) is also dry.

  • Reaction Conditions:

    • Anhydrous Setup: All glassware must be oven- or flame-dried and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[2]

    • Stoichiometry: A slight excess of the amine (1.1–1.2 equivalents) is often used to ensure the complete consumption of the more valuable sulfonyl chloride. The base should be in at least stoichiometric amounts to neutralize the HCl byproduct; 1.5 equivalents is a safe starting point.[2]

    • Temperature: The reaction is typically run at 0 °C and allowed to warm to room temperature.[2] If you suspect low reactivity, allowing the reaction to stir overnight at room temperature or gentle heating (e.g., 40-50 °C) can sometimes be sufficient, but be aware that this can also promote side reactions.

Workflow: Initial Troubleshooting Logic

The following workflow diagram illustrates a logical sequence for troubleshooting a failing standard sulfonylation reaction.

G start Low/No Yield in Sulfonamide Synthesis reagent_check Step 1: Verify Reagent Quality - Fresh Sulfonyl Chloride? - Pure/Dry Amine? - Anhydrous Solvent/Base? start->reagent_check reagent_check->start Reagents Faulty (Replace/Purify & Retry) condition_check Step 2: Check Reaction Conditions - Inert Atmosphere? - Correct Stoichiometry? - Appropriate Temperature? reagent_check->condition_check Reagents OK condition_check->start Conditions Faulty (Correct & Retry) side_reaction_check Step 3: Analyze for Side Products - TLC/LCMS analysis - Bis-sulfonylation? - Hydrolysis product (sulfonic acid)? condition_check->side_reaction_check Conditions OK advanced_strategies Proceed to Advanced Strategies (Section 2) side_reaction_check->advanced_strategies No Obvious Issues (Inherent Low Reactivity) G RSO2F R-S(O)₂-F Activated_Complex R-S(O)₂-F---Ca(NTf₂)₂Highly Electrophilic Sulfur RSO2F->Activated_Complex LA Ca(NTf₂)₂ LA->Activated_Complex Product R-S(O)₂-NR'₂ Activated_Complex->Product Amine R'₂NH Amine->Activated_Complex Nucleophilic Attack

Caption: Lewis acid activation of a sulfonyl fluoride for sulfonamide synthesis.

Section 3: Alternative Synthetic Routes

When the sulfonyl chloride/fluoride approach is untenable, several alternative methods can form the desired S-N bond.

Q5: I need to synthesize a sulfonamide from an alcohol, but the corresponding sulfonyl chloride is not available or the conditions are too harsh for my molecule. Is there another way?

A5: Yes, the Mitsunobu reaction provides a powerful method for coupling a sulfonamide (acting as the nucleophile) with a primary or secondary alcohol. [3][4]This reaction is particularly valuable because it proceeds with inversion of stereochemistry at the alcohol's chiral center.

The reaction uses a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (like DEAD or DIAD) to activate the alcohol. [3]The sulfonamide, which must have an available N-H proton, then acts as the nucleophile.

Key Considerations for Mitsunobu Sulfonylation:

  • Pronucleophile: The sulfonamide must be sufficiently acidic to be deprotonated. N-alkyl sulfonamides work well.

  • Byproducts: The reaction generates triphenylphosphine oxide and a hydrazine byproduct, which can complicate purification. [4]Using polymer-supported reagents can simplify workup. [4]* Scope: It is an excellent method for late-stage functionalization and for accessing specific stereoisomers. [5]

Q6: I want to avoid sulfonyl halides altogether. What are some modern, reliable alternatives for installing the sulfonyl group?

A6: Modern organic synthesis offers several powerful alternatives that bypass the need to pre-form and isolate potentially unstable sulfonyl chlorides.

  • SuFEx (Sulfur(VI) Fluoride Exchange) Chemistry: This "click chemistry" approach relies on the exceptional stability and predictable reactivity of the S(VI)-F bond. [6]As discussed in Q4, sulfonyl fluorides can be activated under specific conditions to react with nucleophiles. Libraries of sulfonyl fluorides are becoming more common, making this a viable screening strategy. [7][8]

  • Using SO₂ Surrogates (DABSO): Stable, solid SO₂ surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide)) can be used to build the sulfonamide linkage from different precursors. [6][9]For example, organometallic reagents (like Grignards) can react with DABSO and an aminating agent in a one-pot procedure to generate sulfonamides. [9]

  • Direct Oxidative Coupling: Methods exist to directly couple thiols with amines in the presence of an oxidant to form the S-N bond in situ. [5][10]This strategy avoids the isolation of the sulfonyl chloride intermediate entirely. For example, N-chlorosuccinimide (NCS) can be used to oxidize a thiol to its sulfonyl chloride in the presence of an amine, leading directly to the sulfonamide product. [11]

Comparison: Sulfonyl Chloride vs. Sulfonyl Fluoride

The choice of sulfonyl halide is a critical decision based on a trade-off between reactivity and stability.

Caption: Comparison of properties and use cases for sulfonyl chlorides vs. sulfonyl fluorides.

Section 4: Key Experimental Protocols
Protocol 1: General Procedure for Standard Sulfonylation of an Amine

This protocol is a starting point for a standard reaction.

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add the amine (1.1 mmol, 1.1 equiv.) and anhydrous dichloromethane (DCM, 0.2 M).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: To the stirred solution, add the sulfonyl chloride (1.0 mmol, 1.0 equiv.). Then, add anhydrous triethylamine (1.5 mmol, 1.5 equiv.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (aq.), saturated sodium bicarbonate (aq.), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired sulfonamide. [2]

Protocol 2: Ca(NTf₂)₂-Catalyzed Sulfonylation of an Amine with a Sulfonyl Fluoride

This protocol is adapted for unreactive coupling partners. [7][12]

  • Preparation: To a dry vial equipped with a magnetic stir bar, add the sulfonyl fluoride (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), calcium triflimide [Ca(NTf₂)₂] (0.2 mmol, 0.2 equiv.), and anhydrous tert-amyl alcohol (0.2 M).

  • Sealing: Seal the vial tightly with a Teflon-lined cap.

  • Reaction: Place the vial in a preheated heating block at 60 °C and stir for 12-24 hours. Monitor the reaction by LC-MS for the consumption of starting materials.

  • Cooling & Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to afford the target sulfonamide.

References
  • Mukherjee, P., Woroch, C. P., Cleary, L., et al. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters, 20(12), 3943–3947. [Link]

  • Mukherjee, P., Woroch, C. P., Cleary, L., et al. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. PMC - NIH. [Link]

  • Krasavin, M. (2014). Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides. ACS Combinatorial Science, 16(4), 174-180. [Link]

  • Bibi, S., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Institutes of Health (NIH). [Link]

  • Various Authors. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme. [Link]

  • Chittam, U., et al. (2013). Preparation of sulfonamides from N-silylamines. PMC - NIH. [Link]

  • Sansano, J. M. (n.d.). Transition metal-catalyzed reactions of N-sulfinyl imines. RUA Repository. [Link]

  • Wang, Z., et al. (2022). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Beilstein Journal of Organic Chemistry. [Link]

  • Semantic Scholar. (2010). Mitsunobu reactions of n-alkyl and n-acyl sulfonamides-an efficient route to protected amines. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. [Link]

  • Cornella, J., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. [Link]

  • Stache, E. E., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. National Institutes of Health (NIH). [Link]

  • UCL Discovery. (n.d.). Synthetic approaches to biologically active sulfonates and sulfonamides. [Link]

  • The Royal Society of Chemistry. (n.d.). Heteroaryl sulfonamide synthesis: Scope and limitations. [Link]

  • ResearchGate. (2022). Which catalyst is the most efficient in the synthesis of sulfonamide? [Link]

  • ChemRxiv. (n.d.). Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. [Link]

  • RSC Advances. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. [Link]

  • European Journal of Chemistry. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. [Link]

  • ResearchGate. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. [Link]

  • ACS Publications. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development. [Link]

  • Frontier Research Publication. (2024). Sulfonamide derivatives: Synthesis and applications. [Link]

  • Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery: Volume 2. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis and optimization of 2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this important scaffold. The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, appearing in numerous therapeutic agents.[1][2] This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions.

Synthetic Overview

The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to ensure high yield and purity. The general synthetic pathway involves the formation of the imidazo[1,2-a]pyridine core, followed by sequential chlorination and sulfonylation/amination.

Synthetic_Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: C2-Chlorination cluster_2 Step 3: C3-Sulfonylation & Amination A 2-Aminopyridine C Imidazo[1,2-a]pyridine A->C Condensation B α-Halo Ketone B->C Condensation D 2-Chloroimidazo[1,2-a]pyridine C->D e.g., NCS E 2-Chloroimidazo[1,2-a]pyridine- 3-sulfonyl chloride D->E 1. Chlorosulfonic Acid F Target Product: 2-Chloroimidazo[1,2-a]pyridine- 3-sulfonamide E->F 2. Ammonia/Amine

Caption: General workflow for synthesizing this compound.

Frequently Asked Questions & Troubleshooting Guide

Section 1: Imidazo[1,2-a]pyridine Core Synthesis
Question 1: My initial cyclization to form the imidazo[1,2-a]pyridine core is low-yielding. What are the most critical parameters to investigate?

Answer: This is a common issue often traced back to reaction conditions or reagent quality. The reaction, typically a condensation between a 2-aminopyridine and an α-halocarbonyl compound, is sensitive to several factors.

Causality & Key Parameters:

  • Solvent Choice: The polarity and boiling point of the solvent are critical. Alcohols like ethanol or isopropanol are frequently used, but aprotic solvents like DMF or acetonitrile can also be effective, sometimes leading to cleaner reactions.

  • Temperature: Insufficient heat can lead to a sluggish reaction, while excessive heat can cause decomposition and byproduct formation. Refluxing conditions are common, but systematic temperature screening is recommended.

  • Base: While the reaction can proceed without a base, non-nucleophilic bases like sodium bicarbonate or potassium carbonate are often added to neutralize the HBr or HCl generated, which can prevent the formation of pyridinium salts and drive the reaction to completion.

  • Reagent Purity: Ensure the 2-aminopyridine is free of impurities and the α-haloketone has not degraded.

Troubleshooting Protocol:

  • Reagent Check: Verify the purity of your 2-aminopyridine and α-haloketone by NMR or LC-MS.

  • Solvent Screen: Set up parallel reactions to screen different solvents. See the table below for starting points.

  • Temperature Optimization: Once a suitable solvent is identified, run the reaction at different temperatures (e.g., 60 °C, 80 °C, reflux) to find the optimal balance between reaction rate and purity.

  • Base Addition: Test the reaction with and without 1.1 equivalents of a mild base like NaHCO₃.

Parameter Condition A Condition B Condition C Expected Outcome/Rationale
Solvent EthanolAcetonitrileToluenePolarity affects solubility and reaction rate. Ethanol is a common starting point.
Temperature 80 °C (Reflux)82 °C (Reflux)110 °C (Reflux)Higher temperatures can accelerate the reaction but may increase side products.
Base (optional) NoneNaHCO₃ (1.1 eq)K₂CO₃ (1.1 eq)Neutralizes acid byproduct, potentially improving yield.
Section 2: Chlorination and Sulfonylation
Question 2: I am observing poor regioselectivity during functionalization. How do I ensure chlorination at C2 and sulfonylation at C3?

Answer: The regioselectivity of electrophilic substitution on the imidazo[1,2-a]pyridine ring is dictated by electronics. The C3 position is the most electron-rich and kinetically favored site for most electrophiles.[3] However, the C2 position can also be functionalized. The order of operations is critical.

Mechanistic Insight:

  • C3-Sulfonylation First: The C3 position is highly susceptible to electrophilic attack. Therefore, reacting the parent imidazo[1,2-a]pyridine with a sulfonating agent will almost exclusively yield the 3-sulfonyl derivative.

  • C2-Chlorination Second: Once the bulky and electron-withdrawing sulfonyl group is installed at C3, the electronic and steric environment of the ring changes. This deactivates the C3 position and directs subsequent electrophiles, like the chlorinating agent, to other available positions, such as C2.

Troubleshooting_Flowchart start Low Yield or Incorrect Regiochemistry q1 Is the core imidazo[1,2-a]pyridine formed efficiently? start->q1 fix_cyclization Optimize Cyclization: 1. Screen Solvents (EtOH, ACN) 2. Vary Temperature (60-100 °C) 3. Add Mild Base (NaHCO3) q1->fix_cyclization No q2 Are you performing Sulfonylation before Chlorination? q1->q2 Yes fix_cyclization->q2 fix_order Correct Order of Operations: 1. Sulfonylate at C3 first. 2. Chlorinate at C2 second. q2->fix_order No q3 Is the sulfonylation reaction degrading the material? q2->q3 Yes fix_order->q3 fix_sulfonylation Optimize Sulfonylation: 1. Lower temp (-10 to 0 °C) 2. Use milder agent (e.g., SO3-Pyridine) 3. Slow, dropwise addition q3->fix_sulfonylation Yes end_node Proceed to Final Amination Step q3->end_node No fix_sulfonylation->end_node

Caption: Troubleshooting flowchart for key synthesis steps.

Question 3: My reaction mixture decomposes upon adding chlorosulfonic acid. How can I mitigate this?

Answer: Chlorosulfonic acid (ClSO₃H) is a powerful and highly corrosive sulfonating agent. The reaction is extremely exothermic and can easily lead to charring and decomposition of sensitive heterocyclic substrates if not properly controlled.

Key Control Parameters:

  • Temperature: This is the most critical factor. The reaction must be performed at low temperatures. Start the reaction at -10 °C to 0 °C and maintain it throughout the addition.

  • Rate of Addition: Add the chlorosulfonic acid dropwise to the solution of your substrate in a suitable solvent (e.g., chloroform, dichloromethane). A slow, controlled addition prevents localized heat spikes.

  • Stoichiometry: Use a minimal excess of chlorosulfonic acid (e.g., 1.5-2.0 equivalents). A large excess increases the risk of degradation and complicates the workup.

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (Nitrogen or Argon) to prevent side reactions with atmospheric moisture.

Alternative Protocol: Milder Sulfonating Agents If decomposition persists, consider using a milder sulfonating agent. The sulfur trioxide pyridine complex (SO₃-Pyridine) is an excellent alternative that operates under much milder conditions, often at room temperature, minimizing degradation.

Parameter Harsh Conditions (ClSO₃H) Mild Conditions (SO₃-Pyridine) Rationale
Reagent Chlorosulfonic AcidSulfur Trioxide Pyridine ComplexSO₃-Pyridine is less reactive and less acidic, preventing substrate decomposition.
Temperature -10 °C to 0 °C0 °C to 25 °CMilder reagent allows for a more convenient temperature range.
Solvent Dichloromethane, ChloroformPyridine, DichloromethaneSolvent must be inert to the sulfonating agent.
Workup Careful quenching on iceAqueous workupQuenching ClSO₃H is highly exothermic and must be done with extreme care.
Section 3: Final Step and Purification
Question 4: What is the best way to convert the 2-chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride intermediate to the final sulfonamide?

Answer: The conversion of the sulfonyl chloride to the sulfonamide is typically a straightforward nucleophilic substitution reaction.

Detailed Protocol:

  • Setup: After the sulfonylation reaction is complete and has been worked up to isolate the crude sulfonyl chloride, dissolve the intermediate in a suitable aprotic solvent like THF or Dioxane.

  • Amination: Cool the solution in an ice bath (0 °C).

  • Reagent Addition: Add an excess of an ammonia source. Concentrated aqueous ammonium hydroxide (2-3 equivalents) is commonly used. Alternatively, bubbling ammonia gas through the solution or using a solution of ammonia in an organic solvent (e.g., 2M NH₃ in IPA) can provide a cleaner reaction.

  • Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the disappearance of the sulfonyl chloride starting material by TLC or LC-MS.

  • Workup & Isolation: Once the reaction is complete, perform an aqueous workup. The product can often be precipitated by adding the reaction mixture to water. The resulting solid can be collected by filtration, washed with water, and dried.

Question 5: I'm struggling with the final purification. What are the likely impurities and the best purification strategy?

Answer: The primary impurities depend on the success of the preceding steps. Effective purification relies on understanding what these byproducts might be.

Common Impurities:

  • Unreacted Starting Material: Incomplete chlorination or sulfonylation can leave starting materials in your crude product.

  • Hydrolyzed Sulfonyl Chloride: The sulfonyl chloride intermediate is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, especially during workup.

  • Over-chlorinated Species: If the chlorination step was not well-controlled, di- or tri-chlorinated imidazopyridines could be present.

Purification Strategy:

  • Recrystallization: If the crude product is obtained as a solid and is of reasonable purity (>85%), recrystallization is the most efficient method for purification. Screen solvents like ethanol, methanol, or ethyl acetate/hexane mixtures.

  • Silica Gel Chromatography: If the product is an oil or contains multiple impurities, column chromatography is necessary.

    • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The polar sulfonamide group will require a moderately polar eluent.

    • Detection: The imidazo[1,2-a]pyridine core is UV active, making it easy to track on TLC and during column chromatography.

References

  • Vertex AI Search Result[4] : Synthesis of 2-aminopyridine-3-sulfonyl chlorides 4 and sulfonylethenamines 5. Google Search.

  • Vertex AI Search Result : Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: ‎Molecular docking, POM analysis, and identification of the pharmacophore sites. Moroccan Journal of Chemistry.

  • Vertex AI Search Result[5] : Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.

  • Vertex AI Search Result[3] : Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry (RSC Publishing).

  • Vertex AI Search Result[1] : Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing.

  • Vertex AI Search Result[2] : (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate.

Sources

Technical Support Center: Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. As Senior Application Scientists, we provide not just protocols, but the rationale behind them, empowering you to make informed decisions in your research.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Section 1: Low Yield & Incomplete Reactions

Question 1: My reaction yield is consistently low. What are the common causes and how can I improve it?

Answer: Low yields in imidazo[1,2-a]pyridine synthesis can be attributed to several factors. A systematic approach to troubleshooting is often the most effective.[1] Key areas to investigate include:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical.[1] Ensure your reaction is running at the optimal temperature and for the recommended duration. Small-scale trial reactions can help determine the ideal parameters without committing large amounts of starting material.[1] For instance, in the classic Tschitschibabin reaction involving 2-aminopyridine and an α-haloketone, while some protocols suggest room temperature, others may require refluxing in solvents like ethanol or DMF to drive the reaction to completion.[2][3]

  • Purity of Reagents and Solvents: Impurities in starting materials or solvents can interfere with the reaction, leading to side products or incomplete conversion.[1] Always use reagents and solvents of appropriate purity and ensure solvents are dry when necessary, as many of these reactions are sensitive to moisture.[1]

  • Atmospheric Moisture and Oxygen: Many organic syntheses are sensitive to air and moisture.[1] If your reaction is air-sensitive, ensure you are using proper inert atmosphere techniques (e.g., a nitrogen or argon blanket).[1]

  • Inefficient Mixing: In heterogeneous reactions, inefficient stirring can lead to poor reaction rates and lower yields.[1] Ensure your stir rate is adequate for the scale and viscosity of your reaction mixture.[1]

  • Product Decomposition: The desired imidazo[1,2-a]pyridine may be unstable under the reaction or workup conditions.[1] Monitor your reaction by TLC or LC-MS to check for product degradation over time.[1]

Question 2: My reaction has stalled, with a significant amount of 2-aminopyridine starting material remaining. What should I do?

Answer: An incomplete reaction is a common issue. Before altering the reaction on a large scale, it's crucial to diagnose the potential cause.

  • Reactivity of the α-Haloketone: The α-haloketone is a key electrophile. If it has degraded due to improper storage or is of poor quality, the reaction will not proceed efficiently. Consider verifying its purity by NMR or acquiring a fresh batch.

  • Insufficient Activation: In some protocols, particularly those involving less reactive starting materials, a catalyst may be necessary to facilitate the reaction. For example, in three-component reactions (Groebke-Blackburn-Bienaymé), a Lewis or Brønsted acid catalyst is often required.[4][5] If you are using a catalyst, ensure it is active and used in the correct stoichiometric amount.

  • Inappropriate Base: In the Tschitschibabin synthesis, a base is often used to neutralize the HBr or HCl generated.[6][7] The choice and amount of base can be critical. A base that is too strong may promote side reactions, while one that is too weak or used in insufficient quantity may not effectively neutralize the acid, leading to a halt in the reaction. Common bases include sodium bicarbonate and potassium carbonate.[2][3]

  • Temperature and Reaction Time: As mentioned, these parameters are crucial. If the reaction is sluggish at a lower temperature, a modest increase in temperature or prolonged reaction time might be necessary. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint.

Section 2: Side Product Formation

Question 3: I am observing a significant byproduct in my Tschitschibabin-type synthesis. What is the likely side product and how can I minimize it?

Answer: A common side reaction, particularly in syntheses that involve the in-situ formation of 2-aminopyridine via a Tschitschibabin amination, is the dimerization of the pyridine starting material, leading to a bipyridine byproduct.[8][9]

Solution: The formation of this dimer is highly dependent on the reaction pressure.[8][9] To favor the desired amination and subsequent cyclization, conducting the reaction under a pressurized nitrogen atmosphere (e.g., 350 psi) has been shown to significantly increase the yield of the aminated product over the dimer.[8][9]

Another potential side reaction is the hydrolysis of the α-haloketone, especially if there is excess water in the reaction mixture. This can be mitigated by using dry solvents and reagents.

Question 4: In my Groebke-Blackburn-Bienaymé (GBB) three-component reaction, I am getting a complex mixture of products. What are the potential side reactions?

Answer: The GBB reaction is a powerful tool for generating molecular diversity, but its complexity can lead to side products if not properly controlled.[4][10]

  • Passerini and Ugi-type Side Products: The GBB reaction is mechanistically related to other isocyanide-based multicomponent reactions like the Passerini and Ugi reactions.[4] Under certain conditions, especially if the cyclization step is slow, intermediates may react via these alternative pathways.

  • Hydrolysis of Intermediates: The imine formed between the 2-aminopyridine and the aldehyde is a key intermediate. If there is an excess of water, this imine can hydrolyze back to the starting materials, reducing the overall yield. The use of a dehydrating agent can sometimes be beneficial.[11]

  • Homocoupling and Polymerization: Aldehydes and isocyanides can undergo self-condensation or polymerization, especially under harsh acidic or basic conditions.

To minimize these side reactions, carefully control the stoichiometry of your reactants and the reaction conditions. The choice of catalyst is also crucial; scandium triflate (Sc(OTf)₃) is often a reliable choice for the GBB reaction.[10]

Section 3: Purification Challenges

Question 5: I am having difficulty separating my imidazo[1,2-a]pyridine product from the unreacted 2-aminopyridine. What purification strategies do you recommend?

Answer: The similar polarity of many imidazo[1,2-a]pyridines and the starting 2-aminopyridine can make chromatographic separation challenging. Here are some strategies to consider:

  • Acid-Base Extraction: Imidazo[1,2-a]pyridines are basic, but generally less so than 2-aminopyridines. A carefully controlled acid wash can sometimes selectively protonate and extract the more basic 2-aminopyridine into the aqueous layer. Experiment with dilute acids like 1M HCl.

  • Chromatography Optimization:

    • Solvent System: A gradient elution is often more effective than an isocratic one. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity.

    • Additive: Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can improve peak shape and separation by deactivating acidic sites on the silica gel.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method. Experiment with different solvent systems to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature or below.

Experimental Protocols & Data

Protocol 1: General Procedure for the Synthesis of 2-Aryl-imidazo[1,2-a]pyridines via Tschitschibabin Reaction
  • To a solution of the substituted 2-aminopyridine (1.0 mmol) in ethanol (10 mL), add the α-bromoacetophenone (1.1 mmol) and sodium bicarbonate (1.5 mmol).

  • Stir the mixture at reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Entry2-Aminopyridineα-BromoacetophenoneYield (%)
12-aminopyridine2-bromo-1-phenylethanone85
25-methyl-2-aminopyridine2-bromo-1-(4-methoxyphenyl)ethanone92
35-chloro-2-aminopyridine2-bromo-1-(4-nitrophenyl)ethanone78

Yields are representative and may vary based on specific substrates and reaction conditions.

Visualizations

Diagram 1: General Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield Observed check_conditions Verify Reaction Conditions (Temp, Time, Conc.) start->check_conditions check_purity Assess Reagent & Solvent Purity check_conditions->check_purity Optimal adjust_conditions Adjust Temp/Time/Conc. check_conditions->adjust_conditions Suboptimal check_atmosphere Ensure Inert Atmosphere (if required) check_purity->check_atmosphere Pure purify_reagents Purify Reagents/ Use Dry Solvents check_purity->purify_reagents Impure check_workup Review Workup & Purification check_atmosphere->check_workup Adequate improve_atmosphere Improve Inert Atmosphere Technique check_atmosphere->improve_atmosphere Inadequate modify_workup Modify Extraction/ Purification Method check_workup->modify_workup Losses Detected optimize Systematically Optimize Reaction Parameters check_workup->optimize Optimal adjust_conditions->optimize purify_reagents->optimize improve_atmosphere->optimize modify_workup->optimize

Caption: Troubleshooting workflow for low reaction yields.

Diagram 2: Key Steps in the Tschitschibabin Imidazo[1,2-a]pyridine Synthesis

Tschitschibabin_Mechanism cluster_reactants Reactants aminopyridine 2-Aminopyridine intermediate1 N-Alkylation Intermediate aminopyridine->intermediate1 SN2 Reaction haloketone α-Haloketone haloketone->intermediate1 SN2 Reaction intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Condensation product Imidazo[1,2-a]pyridine intermediate2->product Dehydration

Caption: Simplified mechanism of the Tschitschibabin reaction.

References

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery. PubMed. [Link]

  • Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. MDPI. [Link]

  • The Groebke‐Blackburn‐Bienaymé 3‐component reaction (GBB 3‐CR). ResearchGate. [Link]

  • Chichibabin Reaction. Chemistry LibreTexts. [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]

  • One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. National Institutes of Health. [Link]

  • Constructing 3-bromoimidazo[1,2-a]pyridines directly from α-haloketones... ResearchGate. [Link]

  • Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology. ACS Publications. [Link]

  • Generation of multimillion chemical space based on the parallel Groebke–Blackburn–Bienaymé reaction. Beilstein Journals. [Link]

  • Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Organic Chemistry Portal. [Link]

  • Chichibabin reaction. Grokipedia. [Link]

  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect. [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. National Institutes of Health. [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. Royal Society of Chemistry. [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]

Sources

Technical Support Center: 2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide. Here, we address common stability issues encountered during experimental workflows, providing troubleshooting guidance and frequently asked questions in a user-friendly format. Our recommendations are grounded in established chemical principles and field-proven insights to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound is influenced by several factors, including pH, temperature, light, and the presence of strong oxidizing or reducing agents. The molecule's structure, which combines a chlorinated imidazopyridine ring with a sulfonamide group, presents several potential sites for degradation.

Q2: How should I properly store this compound to ensure its long-term stability?

A2: For optimal long-term stability, this compound should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area.[1] Storing the compound under an inert atmosphere (e.g., argon or nitrogen) can further prevent oxidative degradation. For solutions, it is advisable to prepare them fresh. If storage of solutions is necessary, they should be kept at low temperatures (e.g., -20°C) and protected from light.

Q3: Is this compound susceptible to hydrolysis?

A3: While specific data on the hydrolytic stability of this compound is not extensively documented, the presence of the sulfonamide and the chloro-substituted imidazopyridine ring suggests a potential for hydrolysis under certain conditions. The C-Cl bond on the imidazopyridine ring could be susceptible to nucleophilic attack, and the sulfonamide bond can undergo hydrolysis, particularly at extreme pH values and elevated temperatures.

Q4: Can this compound degrade upon exposure to light?

A4: Yes, imidazopyridine derivatives can be sensitive to light.[2] Photodegradation is a known issue for some sulfonamides as well.[3][4][5][6] Therefore, it is crucial to protect this compound and its solutions from light by using amber vials or by wrapping containers with aluminum foil during experiments and storage.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common stability-related issues you might encounter during your experiments with this compound.

Issue 1: Inconsistent or lower-than-expected activity in biological assays.
  • Potential Cause 1: Degradation of the compound in stock solutions.

    • Troubleshooting Steps:

      • Prepare Fresh Solutions: Always prioritize the use of freshly prepared solutions for your experiments.

      • Solvent Selection: Ensure the solvent used for your stock solution is anhydrous and free of reactive impurities. Protic solvents may facilitate hydrolysis, while certain organic solvents can contain peroxides that lead to oxidation.

      • Storage of Stock Solutions: If stock solutions must be stored, aliquot them into smaller volumes to avoid repeated freeze-thaw cycles. Store at ≤ -20°C and protect from light.

      • Purity Analysis: Re-analyze the purity of your stock solution using a suitable analytical method like HPLC-UV to check for the presence of degradation products.

  • Potential Cause 2: Degradation under assay conditions.

    • Troubleshooting Steps:

      • pH of Assay Buffer: Evaluate the pH of your assay buffer. The stability of the imidazopyridine ring and the sulfonamide group can be pH-dependent. Conduct a preliminary stability study of the compound in the assay buffer over the time course of the experiment.

      • Incubation Temperature: Higher incubation temperatures can accelerate degradation. If the assay protocol allows, consider running the experiment at a lower temperature.

      • Presence of Reactive Species: Some assay components, such as certain cell culture media additives or reducing agents like DTT, could potentially react with the compound. Run control experiments to assess the compound's stability in the presence of individual assay components.

Issue 2: Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS).
  • Potential Cause 1: On-column degradation.

    • Troubleshooting Steps:

      • Mobile Phase pH: The pH of the mobile phase can induce degradation on the analytical column. Experiment with different mobile phase pH values to find a condition where the compound is stable.

      • Column Temperature: High column temperatures can cause thermal degradation. Try running the analysis at a lower temperature.

      • Column Type: The stationary phase of the column could have reactive sites. Test different column chemistries (e.g., C18, Phenyl-Hexyl) to see if the degradation profile changes.

  • Potential Cause 2: Degradation during sample preparation.

    • Troubleshooting Steps:

      • Minimize Exposure to Light: Protect the sample from light during all stages of preparation.

      • Control Temperature: Keep samples cool during preparation, if possible.

      • Check for Contaminants: Ensure all glassware and solvents are clean and free of any residues that could catalyze degradation.

Data Summary Table
ParameterRecommendationRationale
Storage (Solid) Cool, dry, dark, under inert atmosphereTo minimize thermal, hydrolytic, and oxidative degradation.[1]
Storage (Solution) Aliquot, ≤ -20°C, protect from lightTo prevent degradation from freeze-thaw cycles and light exposure.
pH (in solution) Near-neutral (pH 6-8) is generally preferredTo avoid acid- or base-catalyzed hydrolysis of the sulfonamide and potential reactions on the imidazopyridine ring.
Light Exposure Minimize; use amber vials or foilImidazopyridine and sulfonamide moieties can be photosensitive.[2][3][4][5][6]
Temperature Avoid high temperaturesThermal decomposition is a known degradation pathway for related structures.
Experimental Protocols

Protocol 1: Assessment of Compound Stability in Assay Buffer

  • Prepare a solution of this compound in your assay buffer at the final working concentration.

  • Incubate the solution under the exact conditions of your assay (temperature, light exposure, etc.).

  • At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot of the solution.

  • Immediately analyze the aliquot by a validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

  • Plot the concentration of the parent compound versus time to determine its stability profile under your specific assay conditions.

Protocol 2: Recommended Handling for Weighing and Solution Preparation

  • Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weigh the desired amount of the solid in an environment with controlled humidity, if possible.

  • Promptly dissolve the solid in a suitable anhydrous solvent in a light-protected container (e.g., an amber vial).

  • If sonication is used to aid dissolution, use a water bath to prevent excessive heating of the sample.

  • Once dissolved, store the solution as recommended in the data summary table.

Visualizing Potential Degradation Pathways

The following diagram illustrates a hypothetical degradation pathway for this compound based on the chemical properties of its constituent parts. This is a predictive model and would require experimental validation.

G A This compound B Hydrolysis of Sulfonamide A->B H2O / H+ or OH- D Nucleophilic Substitution of Chlorine A->D H2O / Nu- F Photodegradation A->F UV/Vis Light C 2-Chloroimidazo[1,2-a]pyridin-3-yl sulfonic acid B->C E 2-Hydroxyimidazo[1,2-a]pyridine-3-sulfonamide D->E G Ring Cleavage/Rearrangement Products F->G

Caption: Potential degradation pathways of this compound.

This workflow diagram outlines a systematic approach to investigating and resolving stability issues.

G Start Inconsistent Experimental Results CheckPurity Check Purity of Starting Material Start->CheckPurity PrepFresh Prepare Fresh Stock and Working Solutions CheckPurity->PrepFresh AssessAssay Assess Stability in Assay Conditions PrepFresh->AssessAssay AnalyzeDeg Analyze for Degradants (HPLC, LC-MS) AssessAssay->AnalyzeDeg ModifyCond Modify Experimental Conditions (pH, Temp, Light) AnalyzeDeg->ModifyCond Degradation Observed ReRun Re-run Experiment AnalyzeDeg->ReRun No Degradation ModifyCond->ReRun

Caption: Troubleshooting workflow for stability issues.

References

  • (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - ResearchGate. (2026, January 8). Retrieved from [https://www.researchgate.net/publication/377195438_Imidazo12-a]pyridines_in_Medicinal_Chemistry_Recent_Advances_in_Synthesis_and_Biological_Activities]([Link])

  • Guidance on Storage and Handling of Chlorinated Solvents. (n.d.). Retrieved from [Link]

  • Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. (1989). Journal of Medicinal Chemistry, 32(9), 2163–2173. Retrieved from [Link]

  • Guidance on Storage and Handling of Chlorinated Solvents. (n.d.). Retrieved from [Link]

  • Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile. (2022). Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 994–998. Retrieved from [Link]

  • Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. (2015). Water Science and Technology, 71(3), 393–400. Retrieved from [Link]

  • Storage & Handling - European Chlorinated Solvents Association. (n.d.). Retrieved from [Link]

  • This compound (C7H6ClN3O2S) - PubChemLite. (n.d.). Retrieved from [Link]

  • Thermal and Microwave-Assisted Rapid Syntheses of Substituted Imidazo[1,2-a]pyridines Under Solvent- and Catalyst-Free Conditions (Feb, pg 635, 2011) | Request PDF - ResearchGate. (2025, August 7). Retrieved from [Link]

  • 2-(Ethylsulfinyl)imidazo[1,2-a]pyridine-3-sulfonamide - PMC - NIH. (n.d.). Retrieved from [Link]

  • 2-Chloroimidazo[1,2-a]pyridine | C7H5ClN2 | CID 2113972 - PubChem. (n.d.). Retrieved from [Link]

  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - NIH. (n.d.). Retrieved from [Link]

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. (n.d.). Retrieved from [Link]

  • Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed. (n.d.). Retrieved from [Link]

  • (PDF) Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents - ResearchGate. (2025, April 8). Retrieved from [Link]

  • (PDF) Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates - ResearchGate. (2024, June 13). Retrieved from [Link]

  • ECSA New Guidance on Storage and Handling for Chlorinated Solvents - Eurochlor. (2016, May 23). Retrieved from [Link]

  • Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. (2024, November 14). Retrieved from [Link]

  • Synthesis and antibacterial activity of new 2-Thiosubstituted-3-Nitro Imidazo [1,2-a] pyridine derivatives. (2022, September 9). Retrieved from [Link]

  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore - MDPI. (n.d.). Retrieved from [Link]

  • Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. | Semantic Scholar. (n.d.). Retrieved from [Link]

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (n.d.). Retrieved from [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PubMed Central. (2025, November 16). Retrieved from [Link]

  • Chemical Storage and Handling Recommendations - NY.Gov. (2016, April 7). Retrieved from [Link]

  • Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates - PubMed. (2024, June 18). Retrieved from [Link]

  • Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo - PubMed. (n.d.). Retrieved from [Link]

  • Synthesis of 2-chloroimidazo [1,2-α] pyridine-3-sulfonamide - ResearchGate. (2025, August 7). Retrieved from [Link]

  • 2-(Ethanesulfonyl)imidazo(1,2-a)pyridine-3-sulfonamide | C9H11N3O4S2 - PubChem. (n.d.). Retrieved from [Link]

  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - PMC - PubMed Central. (2024, July 24). Retrieved from [Link]

Sources

Technical Support Center: Preventing Hydrolysis of Sulfonyl Chlorides in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate a common but critical challenge in organic synthesis: the hydrolysis of sulfonyl chlorides. This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your reactions and maximize yields.

Introduction: The Challenge of Sulfonyl Chloride Instability

Sulfonyl chlorides (R-SO₂Cl) are indispensable reagents in organic synthesis, serving as key precursors for sulfonamides, sulfonates, and other vital sulfur-containing compounds.[1][2][3][4] However, their high reactivity makes them acutely susceptible to hydrolysis, where reaction with water leads to the formation of the corresponding and often unreactive sulfonic acid (R-SO₃H).[5] This not only consumes the starting material, leading to low yields, but can also complicate purification processes.[5][6] Understanding and controlling this undesired side reaction is paramount for successful and reproducible synthesis.

Troubleshooting Guide: Proactive and Reactive Solutions

This section addresses specific issues you may encounter during your experiments, offering both preventative strategies and corrective actions.

Issue 1: Consistently Low Yields in Sulfonamide or Sulfonate Ester Formation

Primary Suspect: Hydrolysis of the sulfonyl chloride starting material before or during the reaction.

Root Cause Analysis & Solutions:

  • Moisture Contamination: The most frequent culprit is the presence of water in the reaction system. Sulfonyl chlorides react readily with ambient moisture, as well as residual water in solvents, glassware, and starting materials.[5][7]

    • Preventative Protocol:

      • Glassware Preparation: Thoroughly dry all glassware in an oven (e.g., at 120 °C for several hours) and allow it to cool in a desiccator over a drying agent like anhydrous calcium sulfate (Drierite) or phosphorus pentoxide.

      • Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents can be further dried over activated molecular sieves (3Å or 4Å) prior to use.

      • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere such as nitrogen or argon.[5] This involves using a Schlenk line or a glovebox and purging the reaction vessel with the inert gas before adding reagents.[8]

      • Reagent Quality: Ensure your amine or alcohol starting material is dry. If necessary, azeotropically remove water with a solvent like toluene under reduced pressure.[9]

  • Improper Storage of Sulfonyl Chloride: Sulfonyl chlorides can degrade over time if not stored correctly, leading to a lower concentration of the active reagent.[5]

    • Best Practices:

      • Store sulfonyl chlorides in tightly sealed containers, preferably in a desiccator or a controlled low-humidity environment.[10][11][12]

      • For highly sensitive sulfonyl chlorides, storage under an inert atmosphere is recommended.[13]

      • It is best practice to use a fresh bottle or a recently opened container of the sulfonyl chloride.[5]

  • Inappropriate Base Selection: While a base is often necessary to scavenge the HCl byproduct, certain choices can exacerbate hydrolysis.

    • Strategic Selection:

      • Avoid Aqueous Bases: Using aqueous bases like sodium hydroxide significantly increases the risk of sulfonyl chloride hydrolysis, especially in homogenous solutions.[5] While biphasic conditions (Schotten-Baumann) can sometimes be effective, they require careful optimization.

      • Prefer Non-Nucleophilic Organic Bases: Pyridine, triethylamine (TEA), or diisopropylethylamine (DIPEA) are commonly used in anhydrous organic solvents.[5] They effectively neutralize HCl without introducing water.

Issue 2: Formation of an Insoluble Precipitate and No Desired Product

Primary Suspect: Complete hydrolysis of the sulfonyl chloride, leading to the formation of sulfonic acid, which may be insoluble in the reaction solvent.

Root Cause Analysis & Solutions:

  • Gross Contamination with Water: This points to a significant failure in maintaining anhydrous conditions.

    • Systematic Check:

      • Solvent Integrity: Verify the dryness of your solvent. Consider opening a fresh bottle of anhydrous solvent.

      • Atmospheric Exposure: Minimize the time the reaction vessel is open to the atmosphere during reagent addition.

      • Starting Material Hydrates: Check if your amine or alcohol starting material is a hydrate. If so, it must be rigorously dried before use.

  • Reaction Temperature: While less common for hydrolysis itself, elevated temperatures can accelerate decomposition pathways that may be initiated by trace moisture.

    • Recommendations: Many reactions involving sulfonyl chlorides are run at 0 °C to room temperature to control exothermic events and minimize side reactions.[14][15]

Issue 3: Reaction Stalls or Fails to Go to Completion

Primary Suspect: Deactivation of the sulfonyl chloride via hydrolysis, or insufficient reactivity of the nucleophile.

Root Cause Analysis & Solutions:

  • Slow Hydrolysis: Even with precautions, slow ingress of moisture over long reaction times can consume the sulfonyl chloride.

    • Mitigation:

      • Ensure a positive pressure of inert gas is maintained throughout the reaction.

      • Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[14]

  • Base Stoichiometry: An insufficient amount of base will allow HCl to build up, protonating the amine nucleophile and rendering it unreactive.

    • Optimization: Typically, 1.1 to 1.5 equivalents of a tertiary amine base are used to ensure complete HCl scavenging.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of sulfonyl chloride hydrolysis?

A1: The hydrolysis of sulfonyl chlorides generally proceeds through a nucleophilic attack of a water molecule on the electrophilic sulfur atom.[7] This is followed by the displacement of the chloride ion. The reaction results in the formation of a sulfonic acid and hydrochloric acid.[7] For many sulfonyl chlorides, this is considered an Sₙ2-type mechanism at the sulfur center.[16]

Q2: Are all sulfonyl chlorides equally susceptible to hydrolysis?

A2: No, their stability varies. Aromatic sulfonyl chlorides (e.g., tosyl chloride) are generally more stable and less prone to rapid hydrolysis than aliphatic sulfonyl chlorides (e.g., methanesulfonyl chloride) due to electronic and steric factors.[17] Electron-withdrawing groups on an aromatic ring can increase the electrophilicity of the sulfur atom, potentially increasing the rate of hydrolysis.

Q3: How can I tell if my sulfonyl chloride has degraded?

A3: Visual inspection can sometimes be revealing; decomposition may be indicated by a color change (e.g., darkening) or solidification of a liquid reagent.[15] The most definitive way is to analyze the material by NMR spectroscopy to check for the presence of the corresponding sulfonic acid, or by titration to determine the active sulfonyl chloride content. A pungent acidic odor of HCl is also a sign of ongoing hydrolysis.[15]

Q4: Is it possible to "rescue" a reaction where some hydrolysis has occurred?

A4: It can be challenging. If a significant amount of the sulfonyl chloride has hydrolyzed, it is often better to restart the reaction with fresh reagents and stricter anhydrous conditions. If only partial hydrolysis has occurred, adding more sulfonyl chloride might drive the reaction to completion, but this will complicate the final purification.

Q5: What are the best practices for handling the aqueous work-up of a reaction containing a sulfonyl chloride or sulfonate product?

A5: If an aqueous work-up is unavoidable, it should be performed quickly and at low temperatures (e.g., using an ice bath) to minimize hydrolysis of any unreacted starting material or the desired product.[6][15] For aryl sulfonyl chlorides, their low solubility in water can sometimes offer a degree of protection against hydrolysis during precipitation from an aqueous mixture.[18] The final organic layer should be thoroughly dried with a drying agent like anhydrous magnesium sulfate or sodium sulfate before solvent removal.[9][19]

Visualizing the Problem: The Hydrolysis Pathway

The following diagram illustrates the nucleophilic attack by water on a sulfonyl chloride, the key step that must be prevented.

Caption: Mechanism of sulfonyl chloride hydrolysis.

Experimental Workflow: Ensuring Anhydrous Conditions

This workflow outlines the critical steps for setting up a reaction to prevent hydrolysis.

Anhydrous_Workflow A 1. Oven-Dry Glassware (Cool in Desiccator) B 2. Assemble Under Inert Gas (e.g., Nitrogen Balloon) A->B C 3. Add Anhydrous Solvent (via Syringe) B->C D 4. Add Reactants (Alcohol/Amine & Base) C->D E 5. Add Sulfonyl Chloride (Slowly, at 0 °C) D->E F 6. Monitor Reaction (TLC/LC-MS) E->F G 7. Work-up (Quickly, if aqueous) F->G

Caption: Workflow for moisture-sensitive reactions.

Summary of Preventative Measures

StrategyKey ActionRationale
Glassware & Equipment Oven-dry all glassware and cool under vacuum or in a desiccator.Removes adsorbed water from surfaces.
Atmosphere Control Run the reaction under a positive pressure of an inert gas (N₂ or Ar).[5][8]Prevents atmospheric moisture from entering the reaction vessel.
Solvents Use commercially available anhydrous solvents or distill from an appropriate drying agent.Solvent is often the largest source of water contamination.
Reagents Use fresh sulfonyl chloride. Dry other reactants if necessary (e.g., azeotropic distillation).[5][9]Ensures reagents are not a source of water and are at full potency.
Base Selection Use a non-nucleophilic, anhydrous organic base (e.g., pyridine, TEA).[5]Scavenges HCl byproduct without introducing water.
Temperature Control Add the sulfonyl chloride at a reduced temperature (e.g., 0 °C).[14]Controls reaction exotherm and minimizes side reactions.
Work-up If an aqueous work-up is needed, perform it quickly and at low temperature.[6][15]Minimizes hydrolysis of product and any remaining starting material.

By rigorously excluding water from your reaction system through these multi-faceted approaches, you can significantly improve the reliability and outcome of syntheses involving sulfonyl chlorides.

References

  • King, J. F., & Durst, T. (1965). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 87(24), 5684–5692. [Link]

  • Rogne, O. (1968). The solvolysis of alkanesulphonyl chlorides in various basic media. Journal of the Chemical Society B: Physical Organic, 1294-1296. [Link]

  • HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. HoriazonChemical. [Link]

  • HoriazonChemical. (n.d.). Safety First: Handling Sulfuryl Chloride in Industrial Settings. HoriazonChemical. [Link]

  • S D Fine-Chem Limited. (n.d.). SULPHURYL CHLORIDE - Safety Data Sheet. S D Fine-Chem Limited. [Link]

  • Vizgert, R. V. (1962). MECHANISMS OF THE HYDROLYSIS OF AROMATIC SULPHONYL CHLORIDES AND OF ALKYL AND ARYL ARENESULPHONATES. Russian Chemical Reviews, 31(1), 1-18. [Link]

  • Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry of the USSR (English Translation), 24(4), 748-754. [Link]

  • Sterling Pharma Solutions. (n.d.). Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides. Sterling Pharma Solutions. [Link]

  • Sciencemadness Wiki. (2023). Sulfuryl chloride. Sciencemadness Wiki. [Link]

  • Moody, C. J., & Rivillo, D. (2018). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 22(12), 1735-1740. [Link]

  • Thompson, A. L., et al. (2020). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 5(1), 113-121. [Link]

  • Ashenhurst, J. (2015). All About Tosylates and Mesylates. Master Organic Chemistry. [Link]

  • Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery (Vol. 2, pp. 223-242). Royal Society of Chemistry. [Link]

  • Various Authors. (2020). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. ResearchGate. [Link]

  • Robertson, R. E. (1967). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 45(6), 589-598. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of sulfonyl chlorides by chlorosulfonation. Organic Chemistry Portal. [Link]

  • Browne, D. L., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21486–21493. [Link]

  • Robertson, R. E., & Rossall, B. (1972). Hydrolysis of Sulfamoyl Chlorides. 11. Hydrogen Participation in the Hydrolysis of Diethyl and Methylethylsulfamoyl Chlorides. Canadian Journal of Chemistry, 50(10), 1441-1446. [Link]

  • Frontier, A. (2026). Tips & Tricks: Drying Methods. University of Rochester, Department of Chemistry. [Link]

  • Savateev, A., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Organic & Inorganic Au, 1(1), 13-18. [Link]

  • Reddit user discussion. (2011). Pyridine replacement in organic synthesis. r/chemistry on Reddit. [Link]

  • Browne, D. L., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21486–21493. [Link]

  • The Organic Chemistry Tutor. (2024). What's WRONG With This Reaction?. YouTube. [Link]

  • Bio, M. M., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 27(6), 1121-1129. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Drying Organic Solutions. Organic Chemistry at CU Boulder. [Link]

  • Bar-Lavan, Y., & Rueping, M. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 59(32), 13242-13246. [Link]

  • Smiles, S., & Stewart, J. (1921). Sulfanilyl chloride, N-acetyl-. Organic Syntheses, 1, 8. [Link]

  • Reddit user discussion. (2015). Tosylation problem. Any thoughts?. r/chemistry on Reddit. [Link]

  • Li, W., et al. (2013). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 18(2), 1993-2002. [Link]

  • Al-Soud, Y. A., et al. (2020). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS Omega, 5(40), 25867-25879. [Link]

  • UT FRI Bioactive Molecules. (2017). Performing a Reaction Under an Inert Atmosphere. YouTube. [Link]

  • Wikipedia. (n.d.). Sulfur dioxide. Wikipedia. [Link]

  • Liu, J., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(11), 2377-2391. [Link]

Sources

Technical Support Center: Scaling the Synthesis of 2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide. This guide is designed for researchers, process chemists, and drug development professionals engaged in the synthesis and scale-up of this important heterocyclic intermediate. As a critical building block in medicinal chemistry, notably for kinase inhibitors and other therapeutic agents, its efficient and robust synthesis is paramount.[1]

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of this multi-step synthesis. Our approach is grounded in mechanistic principles to empower you to not only solve immediate experimental challenges but also to proactively optimize your process for large-scale production.

I. General Synthesis Overview & Key Challenges

The synthesis of this compound is typically a three-stage process. Each stage presents unique challenges, particularly when transitioning from bench-scale to pilot or manufacturing scale.

Synthesis_Overview cluster_0 Stage 1: Core Formation cluster_1 Stage 2: C-3 Functionalization cluster_2 Stage 3: C-2 Chlorination A 2-Aminopyridine + α-haloketone B Imidazo[1,2-a]pyridine A->B Cyclocondensation C Imidazo[1,2-a]pyridine-3-sulfonic acid B->C Sulfonation D Imidazo[1,2-a]pyridine-3-sulfonyl chloride C->D Chlorination (e.g., SOCl₂, PCl₅) E Imidazo[1,2-a]pyridine-3-sulfonamide D->E Amination (NH₄OH) F This compound E->F Electrophilic Chlorination

Caption: General synthetic workflow for this compound.

II. Frequently Asked Questions (FAQs)

Stage 1: Imidazo[1,2-a]pyridine Core Synthesis

Q1: What are the most common methods for synthesizing the imidazo[1,2-a]pyridine core, and which is best for scale-up?

A1: The classical and most direct method is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine with an α-halogenated carbonyl compound.[2] Numerous modern variations exist, including catalyst-free methods at moderate temperatures (e.g., 60°C) and microwave-assisted syntheses, which can significantly reduce reaction times.[3] For scalability, a one-pot, catalyst-free approach is often preferred as it simplifies the process by reducing the number of unit operations and avoiding costly or toxic metal catalysts.[4] Some protocols have demonstrated success on a gram scale, indicating their potential for larger-scale production.[1][5]

Q2: My cyclocondensation reaction is giving low yields. What are the likely causes?

A2: Low yields in the core formation step can often be attributed to several factors:

  • Purity of Starting Materials: Ensure your 2-aminopyridine and α-haloketone are of high purity. Impurities can lead to significant side reactions.

  • Reaction Temperature: While some methods are performed at room temperature, others require heating. The initial SN2 reaction between the 2-aminopyridine and the α-haloketone to form the N-alkylated intermediate can be slow. Insufficient temperature may lead to an incomplete reaction. Conversely, excessive heat can cause degradation.

  • Solvent Choice: The choice of solvent is critical. Alcohols like ethanol or polar aprotic solvents like DMF are common. The solvent must be able to dissolve the starting materials and facilitate the reaction without participating in side reactions.

  • Moisture: The presence of water can sometimes interfere with the reaction, although some newer, greener protocols successfully utilize water as a solvent.[5] If using a traditional organic solvent, ensure anhydrous conditions.

Stage 2: Sulfonamide Group Installation

Q3: What is the most robust method for introducing the sulfonamide group at the C-3 position?

A3: The most reliable method involves a two-step process:

  • Sulfonation: Electrophilic sulfonation of the imidazo[1,2-a]pyridine core at the C-3 position using chlorosulfonic acid or fuming sulfuric acid (oleum).[2] The C-3 position is highly activated and susceptible to electrophilic attack.

  • Conversion to Sulfonamide: The resulting sulfonic acid is then converted to the sulfonyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This intermediate is typically not isolated and is reacted in situ with an ammonia source (e.g., aqueous ammonium hydroxide) to yield the desired sulfonamide.[2][6]

Q4: My sulfonation reaction is producing a complex mixture of products. How can I improve selectivity?

A4: The imidazo[1,2-a]pyridine ring is electron-rich, and harsh sulfonating conditions can lead to side reactions or degradation.

  • Control the Temperature: Perform the sulfonation at low temperatures (e.g., 0-10 °C) to control the reaction's exothermicity and minimize side product formation.

  • Stoichiometry of Sulfonating Agent: Use a controlled amount of the sulfonating agent (e.g., 1.0-1.2 equivalents of chlorosulfonic acid). Excess reagent can lead to di-sulfonation or oxidation.

  • Reaction Time: Monitor the reaction closely (e.g., by TLC or HPLC) and quench it as soon as the starting material is consumed to prevent over-reaction.

Stage 3: C-2 Chlorination

Q5: I am having trouble with the final chlorination step. What are the best reagents for selectively chlorinating the C-2 position?

A5: The C-2 position is less reactive than C-3. After the installation of the electron-withdrawing sulfonamide group at C-3, direct chlorination at C-2 becomes even more challenging. A more common and effective strategy is to introduce the chlorine atom before installing the sulfonamide. A robust alternative route involves the synthesis of 2-chloro-3-nitroimidazo[1,2-a]pyridine. The nitro group can then be reduced to an amine, diazotized, and converted to a sulfonyl chloride, which is subsequently aminated.[7]

However, for direct chlorination of the sulfonamide intermediate, powerful electrophilic chlorinating agents are needed.

  • N-Chlorosuccinimide (NCS): NCS is a common choice for chlorinating heterocyclic systems. It is relatively safe to handle and often provides good yields.

  • Sulfuryl Chloride (SO₂Cl₂): This is a more reactive agent and should be used with caution, especially at scale, due to its toxicity and vigorous reaction with water.

  • Chloramine-T: This reagent has been used for the C-3 chlorination of imidazo[1,2-a]pyridines in an environmentally friendly, solvent-free protocol and might be adapted for the C-2 position, although reactivity will be lower.[8][9]

III. Troubleshooting Guide

This section addresses specific problems you might encounter during the scale-up process.

Problem 1: Poor Yield and Side Products in Core Formation
Symptom Potential Cause Proposed Solution & Rationale
Reaction stalls; starting material remains Insufficient reaction temperature or inefficient mixing.Gradually increase the reaction temperature in 5-10 °C increments. On a larger scale, ensure adequate agitation to maintain a homogeneous reaction mixture, as localized concentration gradients can slow the reaction.
Formation of a dark, tarry substance Degradation of starting materials or product due to excessive heat or prolonged reaction time.Reduce the reaction temperature. Monitor the reaction progress closely and stop the reaction as soon as it reaches completion. Consider a milder, more modern protocol, such as a microwave-assisted synthesis which offers precise temperature control.[3]
Multiple spots on TLC/HPLC, difficult to purify Competing side reactions, such as N-alkylation at both pyridine and amino nitrogens, or impurities in starting materials.Verify the purity of your 2-aminopyridine. Use freshly distilled or recrystallized material. Consider a one-pot, multi-component reaction (MCR) approach, which can sometimes offer higher selectivity and yields by avoiding the isolation of reactive intermediates.[10]
Problem 2: Issues with C-3 Sulfonamide Installation

| Symptom | Potential Cause | Proposed Solution & Rationale | | :--- | :--- | | Low yield of sulfonic acid | Incomplete reaction or product degradation. | Ensure strict temperature control during the addition of the sulfonating agent. A slow, dropwise addition at 0 °C is crucial for managing the exotherm. | | Failure to convert sulfonic acid to sulfonamide | Poor formation of the sulfonyl chloride intermediate or hydrolysis of the intermediate. | Use a slight excess of the chlorinating agent (e.g., 1.2-1.5 eq of SOCl₂). Ensure the reaction is completely anhydrous before adding the chlorinating agent, as any water will rapidly quench it. The subsequent amination step should be performed promptly without isolating the moisture-sensitive sulfonyl chloride. | | Product is insoluble and difficult to handle | The sulfonic acid or sulfonamide may have low solubility in the reaction solvent. | For the amination step, consider using a biphasic system or adding a co-solvent to improve solubility and facilitate the reaction between the organic-soluble sulfonyl chloride and the aqueous ammonia. |

Problem 3: Challenges in Final C-2 Chlorination

| Symptom | Potential Cause | Proposed Solution & Rationale | | :--- | :--- | | No reaction or very slow conversion | Deactivation of the ring by the C-3 sulfonamide group. | Increase the reaction temperature and/or use a more potent chlorinating agent like sulfuryl chloride. Be aware of the increased safety risks. Alternatively, consider reversing the order of operations: chlorinate the imidazo[1,2-a]pyridine core first, then install the sulfonamide group. | | Formation of multiple chlorinated products | Lack of regioselectivity. | Optimize reaction conditions by lowering the temperature and using a less reactive chlorinating agent like NCS. Solvent choice can also influence selectivity; test a range of non-polar to polar aprotic solvents. | | Difficult purification of the final product | Similar polarity of starting material and product; presence of chlorinated byproducts. | Optimize the crystallization process. A solvent/anti-solvent system is often effective. If chromatography is necessary, explore different stationary phases (e.g., alumina) or solvent systems to improve separation. |

IV. Detailed Experimental Protocols

Protocol 1: Gram-Scale Synthesis of Imidazo[1,2-a]pyridine-3-sulfonamide (Precursor)

This protocol is adapted from established methods for the synthesis and functionalization of the core scaffold.[2][6]

Protocol_1 cluster_A Step 1: Core Synthesis (Imidazo[1,2-a]pyridine) cluster_B Step 2: Sulfonation & Conversion to Sulfonamide A1 Charge 2-aminopyridine (1.0 eq) and ethanol to reactor. A2 Add α-bromoacetophenone (1.05 eq) portion-wise. A1->A2 A3 Reflux for 4-6 hours (monitor by TLC/HPLC). A2->A3 A4 Cool, concentrate, and precipitate with base (e.g., NaHCO₃). A3->A4 A5 Filter, wash with water, and dry the solid product. A4->A5 B1 Suspend Imidazo[1,2-a]pyridine (1.0 eq) in DCM at 0°C. A5->B1 Use crude or purified solid B2 Add chlorosulfonic acid (1.1 eq) dropwise. B1->B2 B3 Stir for 2-3 hours at 0-5°C. B2->B3 B4 Add thionyl chloride (1.5 eq) and reflux for 2 hours. B3->B4 B5 Cool and carefully quench into ice-cold NH₄OH (aq). B4->B5 B6 Stir vigorously, then filter the resulting precipitate. B5->B6 B7 Wash with water and dry to obtain the sulfonamide. B6->B7

Caption: Workflow for the synthesis of the sulfonamide precursor.

Safety Precautions:

  • α-bromoacetophenone is a lachrymator. Handle in a well-ventilated fume hood.

  • Chlorosulfonic acid and thionyl chloride react violently with water and are highly corrosive. Use appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and a face shield. All additions should be done slowly and with efficient cooling.

Protocol 2: C-2 Chlorination

This protocol uses N-Chlorosuccinimide (NCS), a common and relatively safe chlorinating agent.

  • Reactor Setup: Charge a clean, dry reactor with Imidazo[1,2-a]pyridine-3-sulfonamide (1.0 eq) and a suitable solvent such as acetonitrile or dichloromethane (DCM).

  • Reagent Addition: Add N-Chlorosuccinimide (1.1-1.3 eq) portion-wise to the suspension. For larger scales, this helps to control the reaction exotherm.

  • Reaction: Heat the mixture to reflux (40-80 °C, depending on the solvent) and monitor the reaction progress by HPLC. The reaction may take several hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with a dilute aqueous solution of sodium bisulfite to quench any remaining active chlorine, followed by a brine wash.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

V. References

  • Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.

  • Le Bris, M. T., et al. (2001). Synthesis of 3-nitrosoimidazo[1,2-a]pyridine derivatives as potential antiretroviral agents. Archiv der Pharmazie, 334(7), 224-228. Available at: [Link]

  • Wagare, D. S., et al. (2016). Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. ResearchGate.

  • De Luca, L., & Giacomelli, G. (2008). Synthesis of sulfonamides by S-N coupling. Organic Chemistry Portal. Available at: [Link]

  • GSC Biological and Pharmaceutical Sciences. (2022). Synthesis and antibacterial activity of new 2-Thiosubstituted-3-Nitro Imidazo [1,2-a] pyridine derivatives. ResearchGate.

  • Parra-Rivero, O., et al. (2019). Direct Synthesis of Sulfonamides and Activated Sulfonate Esters from Sulfonic Acids. ResearchGate.

  • Zhang, Y., et al. (2013). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]

  • Tachikawa, H., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available at: [Link]

  • Rentería-Gómez, M. A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. Available at: [Link]

  • Yang, J., et al. (2024). One Pot Synthesis of C3-Sulfurized Imidazolo [1,2-a] Pyridines. ACS Publications.

  • Dey, A., et al. (2018). Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by Chloramine-T. ACS Omega. Available at: [Link]

  • Bagdi, A. K., et al. (2021). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. Available at: [Link]

  • Lou, T. S., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Available at: [Link]

  • Thota, S., et al. (2021). Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. ResearchGate.

  • Dey, A., et al. (2018). Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by Chloramine-T. ACS Omega. Available at: [Link]

  • Dey, A., et al. (2018). Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by Chloramine-T. ACS Publications. Available at: [Link]

  • ResearchGate. (2018). Synthesis of 2-chloroimidazo [1,2-α] pyridine-3-sulfonamide. Available at: [Link]

  • Beilstein Journals. (2020). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Available at: [Link]

  • Rentería-Gómez, M. A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. ResearchGate.

  • ResearchGate. (2019). Approaches to chlorination of imidazo[1,2‐α]pyridines. Available at: [Link]

  • Ghandi, M., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI.

  • MySkinRecipes. (n.d.). 2-Chloroimidazo[1,2-A]Pyridine-3-Carboxylic Acid. Available at: [Link]

  • O'Donovan, D. H., et al. (2019). Selective Access to Heterocyclic Sulfonamides and Sulfonyl Fluorides via a Parallel Medicinal Chemistry Enabled Method. PubMed. Available at: [Link]

  • Kumar, A., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines. PubMed Central. Available at: [Link]

  • Hu, Y., et al. (2017). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. PubMed Central. Available at: [Link]

  • Li, Y., et al. (2018). Chlorination of imidazo[1,2-a]pyridines. ResearchGate.

  • BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Available at: [Link]

  • Kouassi, A., et al. (2018). Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile. NIH. Available at: [Link]

  • Sultan, A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink.

  • Royal Society of Chemistry. (2019). Facile synthesis of 3-substituted imidazo[1,2- a ]pyridines through formimidamide chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). Available at: [Link]

  • PubMed. (2022). First Discovery of Imidazo[1,2- a]pyridine Mesoionic Compounds Incorporating a Sulfonamide Moiety as Antiviral Agents. Available at: [Link]

  • PMC. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Available at: [Link]

Sources

Validation & Comparative

Validating the Anticancer Potential of 2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer activity of 2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide derivatives. By objectively comparing their potential performance with established alternatives and providing detailed experimental methodologies, this document serves as a practical resource for advancing novel cancer therapeutics.

The imidazo[1,2-a]pyridine scaffold has emerged as a promising pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] Recent investigations have highlighted their potential as potent anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.[2][3] This guide will delve into the scientific rationale for exploring this compound derivatives and present a systematic approach to their preclinical validation.

The Scientific Rationale: Targeting Key Cancer Pathways

The anticancer effects of imidazo[1,2-a]pyridine derivatives are often attributed to their ability to modulate critical signaling pathways involved in cancer progression. One of the most frequently implicated pathways is the PI3K/Akt/mTOR signaling cascade, a central regulator of cell growth, survival, and metabolism that is often dysregulated in cancer.[2] Several studies have demonstrated that imidazo[1,2-a]pyridine compounds can effectively inhibit this pathway, leading to cell cycle arrest and apoptosis in cancer cells.[2]

Furthermore, the sulfonamide moiety in the target derivatives is significant. Sulfonamides are a well-established class of compounds with diverse pharmacological activities, including anticancer properties.[4] They are known to act as inhibitors of carbonic anhydrase, enzymes involved in pH regulation and overexpressed in many tumors, and can also disrupt microtubule assembly or arrest the cell cycle in the G1 phase.[4] The combination of the imidazo[1,2-a]pyridine core with a sulfonamide group presents a compelling strategy for developing novel anticancer agents with potentially multifaceted mechanisms of action.

Comparative Analysis: Benchmarking Against Standard-of-Care

A critical step in validating a new anticancer agent is to compare its efficacy against current standard-of-care chemotherapeutics. This provides essential context for its potential clinical utility. The following table summarizes the cytotoxic activity of various imidazo[1,2-a]pyridine derivatives against different cancer cell lines, with comparisons to doxorubicin and cisplatin where available. While specific data for this compound is still emerging, the data for analogous compounds provides a strong rationale for its investigation.

Compound/DrugCancer Cell LineIC50 (µM)Reference
Imidazo[1,2-a]pyridine Derivative 12b Hep-2 (Laryngeal Carcinoma)11[5][6]
HepG2 (Hepatocellular Carcinoma)13[5][6]
MCF-7 (Breast Adenocarcinoma)11[5][6]
A375 (Melanoma)11[5][6]
Doxorubicin (Standard Drug) Hep-2 (Laryngeal Carcinoma)10[6]
HepG2 (Hepatocellular Carcinoma)1.5[6]
MCF-7 (Breast Adenocarcinoma)0.85[6]
A375 (Melanoma)5.16[6]
Imidazo[1,2-a]Pyridine Hybrid HB9 A549 (Lung Carcinoma)50.56[7]
Cisplatin (Standard Drug) A549 (Lung Carcinoma)53.25[7]
Imidazo[1,2-a]Pyridine Hybrid HB10 HepG2 (Hepatocellular Carcinoma)51.52[7]
Cisplatin (Standard Drug) HepG2 (Hepatocellular Carcinoma)54.81[7]
3-aminoimidazo[1,2-α]pyridine Compound 12 HT-29 (Colorectal Adenocarcinoma)4.15 ± 2.93[8]

Experimental Protocols for Validation

To rigorously assess the anticancer activity of this compound derivatives, a series of well-established in vitro and in vivo assays should be performed. The following protocols provide a detailed, step-by-step guide for these crucial experiments.

In Vitro Assays

1. Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Step 1: Cell Seeding. Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Step 2: Compound Treatment. Treat the cells with various concentrations of the this compound derivative (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Include a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • Step 3: MTT Addition. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Step 4: Formazan Solubilization. Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Step 5: Absorbance Measurement. Measure the absorbance at 570 nm using a microplate reader.

  • Step 6: Data Analysis. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Step 1: Cell Treatment. Treat cells with the test compound at its IC50 concentration for 24-48 hours.

  • Step 2: Cell Harvesting. Harvest the cells by trypsinization and wash with cold PBS.

  • Step 3: Staining. Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Step 4: Flow Cytometry Analysis. Analyze the stained cells using a flow cytometer.

  • Step 5: Data Interpretation. Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

3. Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Step 1: Cell Treatment and Harvesting. Treat cells with the test compound and harvest as described for the apoptosis assay.

  • Step 2: Cell Fixation. Fix the cells in cold 70% ethanol overnight at -20°C.

  • Step 3: Staining. Wash the cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes in the dark.

  • Step 4: Flow Cytometry Analysis. Analyze the DNA content of the cells using a flow cytometer.

  • Step 5: Data Analysis. Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Validation

Human Tumor Xenograft Model

This model is crucial for evaluating the in vivo efficacy of the lead compound.

  • Step 1: Animal Model. Use immunodeficient mice (e.g., athymic nude or SCID mice).

  • Step 2: Tumor Cell Implantation. Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.

  • Step 3: Tumor Growth and Treatment Initiation. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

  • Step 4: Compound Administration. Administer the this compound derivative (e.g., via intraperitoneal injection or oral gavage) at various doses. The control group should receive the vehicle.

  • Step 5: Tumor Measurement. Measure the tumor volume (Volume = 0.5 x length x width²) every 2-3 days.

  • Step 6: Endpoint and Analysis. At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, western blotting). Compare the tumor growth inhibition between the treated and control groups.

Visualizing the Mechanism of Action

To better understand the potential molecular mechanisms of this compound derivatives, visualizing the key signaling pathways they may target is essential.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition by imidazo[1,2-a]pyridine derivatives.

Experimental_Workflow Start Synthesized 2-Chloroimidazo[1,2-a]pyridine -3-sulfonamide Derivative InVitro In Vitro Assays Start->InVitro CellViability Cell Viability (MTT Assay) InVitro->CellViability Apoptosis Apoptosis Assay (Annexin V/PI) InVitro->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) InVitro->CellCycle InVivo In Vivo Validation InVitro->InVivo Promising Results DataAnalysis Data Analysis & Conclusion CellViability->DataAnalysis Apoptosis->DataAnalysis CellCycle->DataAnalysis Xenograft Human Tumor Xenograft Model InVivo->Xenograft Xenograft->DataAnalysis

Caption: A streamlined workflow for the preclinical validation of novel anticancer compounds.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel anticancer therapeutics. Based on the demonstrated activity of related imidazo[1,2-a]pyridine and sulfonamide-containing compounds, there is a strong scientific rationale for their further investigation. By employing the rigorous and systematic validation workflow outlined in this guide, researchers can effectively assess the anticancer potential of these derivatives, compare their performance to existing treatments, and ultimately contribute to the advancement of new therapies for cancer patients. The provided experimental protocols and data presentation frameworks are designed to ensure scientific integrity and facilitate the generation of robust and reproducible results.

References

  • Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37053-37062. [Link]

  • Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. [Link]

  • Song, Q., Zhang, Q., Fan, X., Kayaat, F., Lv, R., & Li, J. (2023). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry, 21(15), 3133-3138. [Link]

  • Altaher, A. M. H., et al. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. Systematic Review Pharmacy, 12(4), 79-88. [Link]

  • Aliwaini, S., et al. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 20(4), 1-1. [Link]

  • Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48. [Link]

  • Gholampour, N., et al. (2024). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. BioImpacts, 14(1), 27618. [Link]

  • Kumar, A., et al. (2024). Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. RSC Medicinal Chemistry, 15(2), 345-357. [Link]

  • Kumar, A., et al. (2024). Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. RSC Medicinal Chemistry. [Link]

  • Al-Bahrani, H. A., et al. (2025). Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. Chemical Methodologies, 9(11), 1016-1030. [Link]

  • Casini, A., Scozzafava, A., Mastrolorenzo, A., & Supuran, C. T. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current cancer drug targets, 2(1), 55–75. [Link]

  • Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1). [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Altaher, A. M. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951. [Link]

  • Altaher, A. M. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention. [Link]

Sources

A Comparative Guide to Imidazo[1,2-a]pyridine Kinase Inhibitors: A Focus on CDK, Aurora, and PI3K Pathways

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with significant therapeutic potential. Its rigid, bicyclic nature and synthetic tractability have allowed for extensive structure-activity relationship (SAR) studies, leading to the development of potent and selective inhibitors against a range of critical cancer targets. This guide provides a comparative analysis of representative imidazo[1,2-a]pyridine-based inhibitors targeting three key kinase families: Cyclin-Dependent Kinases (CDKs), Aurora Kinases, and Phosphoinositide 3-Kinases (PI3Ks). Through a synthesis of biochemical data, cellular activity, and detailed experimental methodologies, we aim to offer researchers and drug development professionals a comprehensive resource for understanding the performance of these compounds against established alternatives.

The Imidazo[1,2-a]pyridine Scaffold: A Versatile Kinase Hinge-Binder

The power of the imidazo[1,2-a]pyridine core lies in its ability to effectively interact with the ATP-binding pocket of various kinases. The nitrogen atoms within the fused ring system can form crucial hydrogen bonds with the hinge region of the kinase, a key interaction for potent inhibition. The scaffold also presents multiple vectors for substitution, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide will delve into specific examples to illustrate how modifications to this core structure impact inhibitor performance.

Cyclin-Dependent Kinase (CDK) Inhibition: A Comparative Look at AZ703

Dysregulation of CDKs is a hallmark of cancer, making them attractive therapeutic targets. AZ703 is a well-characterized imidazo[1,2-a]pyridine derivative that demonstrates potent inhibition of CDK1 and CDK2.[1][2][3] To contextualize its performance, we compare its activity against Dinaciclib, a potent multi-CDK inhibitor, and Palbociclib, a highly selective CDK4/6 inhibitor.

Comparative Inhibitory Activity of CDK Inhibitors
KinaseAZ703 (Imidazo[1,2-a]pyridine) IC50 (nM)Dinaciclib IC50 (nM)Palbociclib IC50 (nM)
CDK1/cyclin B29[1]3[4]>10,000
CDK2/cyclin E34[1]1[5]>10,000
CDK4/cyclin D110,000[1]-11[6]
CDK5/p25-1[5]-
CDK9/cyclin T1521[1]4[4]-

Analysis: The data clearly positions AZ703 as a potent inhibitor of CDK1 and CDK2, with significantly less activity against CDK4.[1] This profile contrasts with the broad-spectrum activity of Dinaciclib, which potently inhibits multiple CDKs, and the highly specific activity of Palbociclib against CDK4/6.[4][5][6] The selectivity of AZ703 for CDK1/2 suggests a different therapeutic window and potential toxicity profile compared to the broader-spectrum or more specific inhibitors.

Experimental Workflow: Biochemical Kinase Inhibition Assay

The following diagram outlines a typical workflow for determining the biochemical potency of kinase inhibitors.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection prep_inhibitor Serial Dilution of Inhibitor (e.g., AZ703) incubate Incubate Inhibitor and Kinase prep_inhibitor->incubate Add to plate prep_kinase Prepare Kinase/Substrate Mix (e.g., CDK2/Cyclin E, Histone H1) prep_kinase->incubate Add to plate prep_atp Prepare ATP Solution initiate Initiate Reaction with ATP prep_atp->initiate incubate->initiate reaction Kinase Reaction (Phosphorylation) initiate->reaction stop_reaction Stop Reaction (e.g., with EDTA) reaction->stop_reaction detect Detect Phosphorylation (e.g., ADP-Glo, FP) stop_reaction->detect analyze Data Analysis (IC50 Calculation) detect->analyze

Caption: Workflow for a biochemical kinase inhibition assay.

Detailed Protocol: CDK2/Cyclin E Inhibition Assay
  • Compound Preparation: Prepare a series of 10-point, 3-fold serial dilutions of AZ703 in 100% DMSO, starting from a 10 mM stock.

  • Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the diluted compound or DMSO (as a control) to each well.

  • Enzyme and Substrate Addition: Add 5 µL of a solution containing recombinant CDK2/Cyclin E enzyme and a suitable substrate (e.g., Histone H1) in kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding 2.5 µL of ATP solution (at a concentration close to the Km for CDK2) to each well.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Stop the reaction and detect the amount of ADP produced using a commercial luminescence-based kit (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Aurora Kinase Inhibition: Targeting Mitotic Progression

Aurora kinases are crucial regulators of mitosis, and their overexpression is common in many cancers. The imidazo[1,2-a]pyridine scaffold has been successfully employed to develop potent Aurora kinase inhibitors. For a comparative perspective, we will consider the profile of a representative imidazo[1,2-a]pyridine Aurora kinase inhibitor against Danusertib (PHA-739358), a pan-Aurora kinase inhibitor with a pyrrolo-pyrazole core, and Alisertib (MLN8237), a selective Aurora A kinase inhibitor.[1][7][8][9]

Comparative Inhibitory Activity of Aurora Kinase Inhibitors
KinaseRepresentative Imidazo[1,2-a]pyridine (nM)Danusertib (PHA-739358) IC50 (nM)Alisertib (MLN8237) IC50 (nM)
Aurora A~1-2013[7]1.2[1]
Aurora B~20-10079[7]396.5[9]
Aurora C-61[7]-

Analysis: Imidazo[1,2-a]pyridine-based inhibitors have demonstrated potent, low nanomolar inhibition of Aurora A. Their selectivity against Aurora B can be modulated through substitutions on the scaffold. Danusertib exhibits potent inhibition of all three Aurora kinase isoforms.[7][10] In contrast, Alisertib is highly selective for Aurora A, with over 200-fold selectivity against Aurora B.[9] This highlights the tunability of the imidazo[1,2-a]pyridine scaffold to achieve varying degrees of isoform selectivity.

Signaling Pathway: Aurora Kinase in Mitosis

The following diagram illustrates the central role of Aurora A and B kinases in mitotic progression and the points of intervention for their inhibitors.

G cluster_mitosis Mitosis prophase Prophase metaphase Metaphase prophase->metaphase anaphase Anaphase metaphase->anaphase cytokinesis Cytokinesis anaphase->cytokinesis aurora_a Aurora A aurora_a->prophase Centrosome maturation Spindle assembly aurora_b Aurora B aurora_b->metaphase Chromosome alignment Spindle assembly checkpoint aurora_b->cytokinesis Abscission inhibitor_a Alisertib (Aurora A selective) inhibitor_a->aurora_a inhibitor_pan Danusertib / Imidazo[1,2-a]pyridines (Pan-Aurora) inhibitor_pan->aurora_a inhibitor_pan->aurora_b

Caption: Role of Aurora kinases in mitosis and inhibitor intervention points.

Detailed Protocol: Cell-Based Proliferation Assay
  • Cell Seeding: Seed a human cancer cell line (e.g., HCT116) in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the Aurora kinase inhibitor for 72 hours.

  • Viability Assessment: Add a resazurin-based reagent (e.g., CellTiter-Blue®) to each well and incubate for 1-4 hours.

  • Fluorescence Measurement: Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control wells and determine the GI50 (50% growth inhibition) value.

Phosphoinositide 3-Kinase (PI3K) Inhibition: Targeting a Central Signaling Node

The PI3K/AKT/mTOR pathway is one of the most frequently activated signaling pathways in human cancer. The imidazo[1,2-a]pyridine scaffold has been utilized in a "scaffold-hopping" approach to develop analogues of the well-known pan-PI3K inhibitor ZSTK474.[9] We will compare a representative imidazo[1,2-a]pyridine PI3K inhibitor with ZSTK474 and another clinical-stage PI3K inhibitor, Pictilisib (GDC-0941).

Comparative Inhibitory Activity of PI3K Inhibitors
PI3K IsoformImidazo[1,2-a]pyridine Analogue (nM)ZSTK474 IC50 (nM)Pictilisib (GDC-0941) IC50 (nM)
PI3Kα~10-5016[11]3[12]
PI3Kβ~50-20044[11]33[12]
PI3Kδ~5-304.6[13]3[12]
PI3Kγ~50-25049[13]75[12]

Analysis: Imidazo[1,2-a]pyridine analogues of ZSTK474 have demonstrated potent inhibition of PI3K isoforms, though generally with slightly lower potency than the parent benzimidazole compound.[9] Both ZSTK474 and Pictilisib are potent pan-class I PI3K inhibitors, with Pictilisib showing particularly strong inhibition of the p110α and p110δ isoforms.[11][12][13][14] The imidazo[1,2-a]pyridine scaffold offers a viable alternative for developing pan-PI3K inhibitors with potentially different off-target profiles and pharmacokinetic properties.

Experimental Workflow: Western Blot Analysis of PI3K Pathway Inhibition

This diagram illustrates the steps involved in assessing the impact of a PI3K inhibitor on downstream signaling.

G cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis seed_cells Seed Cancer Cells (e.g., MCF7) treat_inhibitor Treat with Inhibitor (e.g., Imidazo[1,2-a]pyridine PI3Ki) seed_cells->treat_inhibitor stimulate Stimulate with Growth Factor (e.g., IGF-1) treat_inhibitor->stimulate lysis Cell Lysis stimulate->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer sds_page->transfer immunoblot Immunoblotting (p-AKT, total AKT) transfer->immunoblot detection Detection immunoblot->detection

Caption: Workflow for Western blot analysis of PI3K pathway inhibition.

Detailed Protocol: Western Blot for p-AKT Inhibition
  • Cell Culture and Treatment: Seed MCF-7 cells in a 6-well plate. After 24 hours, treat the cells with various concentrations of the PI3K inhibitor for 2 hours. Stimulate with 100 ng/mL IGF-1 for 15 minutes.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20 µg of protein per sample on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with a primary antibody against phospho-AKT (Ser473) overnight at 4°C. Subsequently, probe with a secondary HRP-conjugated antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Re-probing: Strip the membrane and re-probe with an antibody for total AKT to confirm equal protein loading.

Conclusion and Future Directions

The imidazo[1,2-a]pyridine scaffold has proven to be a highly versatile platform for the development of potent kinase inhibitors targeting key oncogenic pathways. As demonstrated in this guide, these compounds exhibit a range of activities and selectivity profiles against CDKs, Aurora kinases, and PI3Ks. The comparative data presented herein, alongside detailed experimental protocols, provides a valuable resource for researchers in the field. Future efforts in this area will likely focus on further optimizing the selectivity of these inhibitors to minimize off-target effects and enhance their therapeutic index. Additionally, the exploration of novel substitution patterns on the imidazo[1,2-a]pyridine core holds the promise of discovering next-generation kinase inhibitors with improved efficacy and safety profiles.

References

  • Manfredini, S., et al. (2011). Alisertib (MLN8237), an investigational small-molecule inhibitor of Aurora A kinase, in preclinical models of hematological malignancies. Blood, 117(21), 5697-5707.
  • Byth, K. F., et al. (2006). The cellular phenotype of AZ703, a novel selective imidazo[1,2-a]pyridine cyclin-dependent kinase inhibitor. Molecular Cancer Therapeutics, 5(3), 655-664.
  • Cai, D., et al. (2006). AZ703, an imidazo[1,2-a]pyridine inhibitor of cyclin-dependent kinases 1 and 2, induces E2F-1-dependent apoptosis enhanced by depletion of cyclin-dependent kinase 9. Cancer Research, 66(1), 435-444.
  • Yaguchi, S., et al. (2006). Antitumor activity of ZSTK474, a new broad-spectrum phosphoinositide 3-kinase inhibitor. Journal of the National Cancer Institute, 98(8), 545-556.
  • Geh, C., et al. (2004). The discovery of a new structural class of cyclin-dependent kinase inhibitors, aminoimidazo[1,2-a]pyridines. Molecular Cancer Therapeutics, 3(1), 1-9.
  • Kong, D., et al. (2008). ZSTK474 is an ATP-competitive inhibitor of class I phosphatidylinositol 3-kinase isoforms. Cancer Science, 99(8), 1638-1642.
  • Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry, 51(18), 5522-5532.
  • Carpinelli, P., et al. (2007). PHA-739358, a potent inhibitor of Aurora kinases with a selective target inhibition profile relevant to cancer. Molecular Cancer Therapeutics, 6(12), 3158-3168.
  • Gontarewicz, A., et al. (2008). Simultaneous targeting of Aurora kinases and Bcr-Abl kinase by the small molecule inhibitor PHA-739358 is effective against imatinib-resistant BCR-ABL mutations including T315I. Blood, 111(8), 4355-4364.
  • Yaguchi, S., et al. (2009). ZSTK474, a novel phosphatidylinositol 3-kinase inhibitor identified using the JFCR39 drug discovery system. Cancer Science, 100(4), 758-765.
  • Reaction Biology. Comprehensive characterization of CDK inhibitors using a complete panel of all 20 human cyclin-dependent kinases. [Link]

  • Rewcastle, G. W., et al. (2017). Biological characterization of SN32976, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors. Oncotarget, 8(29), 47725–47740.
  • Fry, D. W., et al. (2004). Specific inhibition of cyclin-dependent kinase 4/6 by PD 0332991 and associated antitumor activity in human tumor xenografts. Molecular Cancer Therapeutics, 3(11), 1427-1438.
  • Manfredini, S., et al. (2011). Characterization of Alisertib (MLN8237), an Investigational Small-Molecule Inhibitor of Aurora A Kinase Using Novel In Vivo Pharmacodynamic Assays. Clinical Cancer Research, 17(24), 7614-7624.
  • Borthakur, G., et al. (2015). A phase I study of danusertib (PHA-739358) in adult patients with accelerated or blastic phase chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia resistant or intolerant to imatinib and/or other second generation c-ABL therapy.
  • Rewcastle, G. W., et al. (2017). Biological characterization of SN32976, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors. Oncotarget, 8(29), 47725–47740.
  • van der Wouden, P. A., et al. (2014). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 171(1), 11-23.
  • Kumar, K., et al. (2017). Dinaciclib, a Cyclin-Dependent Kinase Inhibitor Promotes Proteasomal Degradation of Mcl-1 and Enhances ABT-737–Mediated Cell Death in Malignant Human Glioma Cell Lines. Molecular Cancer Therapeutics, 16(1), 146-157.
  • Hafner, M., et al. (2019). The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays.
  • Heffernan, T. P., et al. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & Medicinal Chemistry Letters, 26(3), 742-746.
  • ResearchGate. Antiproliferative IC50 values of dinaciclib in HepG2 cells following 48... [Link]

  • ResearchGate. List of IC50 values of Palbociclib in parental or resistant hormone- 1063 sensitive breast cancer cell lines (MCF7 and T47D). 1064. [Link]

  • ResearchGate. IC 50 Values of CDK4/6 Inhibitors. [Link]

  • Rewcastle, G. W., et al. (2017). Biological characterization of SN32976, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors. Oncotarget, 8(29), 47725–47740.
  • Belanger, D. B., et al. (2012). Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(5), 1937-1941.
  • Wang, X., et al. (2021). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Bioorganic Chemistry, 115, 105221.
  • Gelbert, L. M., et al. (2014). Preclinical characterization of the CDK4/6 inhibitor LY2835219: in-vivo cell cycle-dependent/independent anti-tumor activities alone/in combination with gemcitabine.
  • ResearchGate. The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays. [Link]

  • Bohn, J. P., et al. (2021). Functional testing to characterize and stratify PI3K inhibitor responses in chronic lymphocytic leukemia. Blood Cancer Journal, 11(1), 1-12.
  • Le, P. T., et al. (2018). High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(6), 569-580.
  • ResearchGate. IC 50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. [Link]

  • ResearchGate. IC50 values and in vitro modeling. A. IC50 values (nM) of EGFR-TKIs for wild type and mutated EGFR are shown. [Link]

Sources

A Comparative Guide to the In Vitro Efficacy of 2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the imidazo[1,2-a]pyridine scaffold stands out as a "privileged structure," consistently appearing in a multitude of biologically active compounds.[1] Its rigid, planar geometry and rich electronic features make it an ideal framework for developing targeted therapeutics. This guide delves into the in vitro efficacy of a specific, yet underexplored, class of these compounds: 2-chloroimidazo[1,2-a]pyridine-3-sulfonamide analogs. While direct comparative studies on a homologous series of these exact analogs are limited in publicly available literature, this guide will synthesize data from closely related structures to provide a predictive framework for their potential efficacy and to detail the experimental methodologies crucial for their evaluation.

The strategic placement of a sulfonamide group at the 3-position and a chlorine atom at the 2-position of the imidazo[1,2-a]pyridine core is deliberate. The sulfonamide moiety is a versatile functional group known to interact with a variety of biological targets, often through hydrogen bonding, and is a cornerstone of many established drugs.[2] The 2-chloro substituent, an electron-withdrawing group, can significantly modulate the electronic properties of the heterocyclic system, potentially influencing target binding affinity and metabolic stability.

Comparative In Vitro Efficacy: Insights from Structurally Related Analogs

A study on 3-aminoimidazo[1,2-a]pyridines, the synthetic precursors to the sulfonamides, revealed that substitutions at the 2-position and on the 3-amino group significantly impact cytotoxic activity against various cancer cell lines. For instance, a compound bearing a nitro group at the C-2 position and a p-chlorophenyl group at the C-3 position demonstrated the highest inhibitory activity against the HT-29 colon cancer cell line, with an IC50 value of 4.15 µM.[6][7] This highlights the importance of the electronic nature of the C-2 substituent and the aromatic moiety at C-3.

Based on the broader class of imidazo[1,2-a]pyridine-based kinase inhibitors, it is plausible that the 2-chloro-3-sulfonamide scaffold would also exhibit activity against kinases such as PI3K or FLT3.[3][8] The sulfonamide nitrogen allows for the introduction of various substituents, providing a vector for structure-activity relationship (SAR) studies to optimize potency and selectivity.

Table 1: Hypothetical Comparative Efficacy of this compound Analogs Based on Related Structures

Analog (Hypothetical R Group on Sulfonamide)Predicted TargetPredicted In Vitro Potency (IC50)Rationale based on Related Compounds
N-phenylKinases (e.g., PI3K, FLT3)1-10 µMAromatic substitutions on the 3-position of the imidazo[1,2-a]pyridine core have shown efficacy in this range.[3]
N-(4-fluorophenyl)Kinases (e.g., PI3K, FLT3)0.5-5 µMFluorine substitution can enhance binding affinity and metabolic stability.[3]
N-methylKinases (e.g., PI3K, FLT3)>10 µMSmall alkyl groups may not provide sufficient interactions with the target protein compared to larger aromatic moieties.
N-(pyridin-4-yl)Kinases (e.g., PI3K, FLT3)0.1-1 µMThe pyridine nitrogen can act as a hydrogen bond acceptor, potentially increasing potency.[8]

Key In Vitro Experimental Protocols

The evaluation of novel compounds requires robust and reproducible in vitro assays. Below are detailed protocols for two fundamental experiments for assessing the potential of this compound analogs as anticancer agents.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HT-29, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase (e.g., PI3Kα, FLT3).

Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the kinase, the appropriate substrate (e.g., a specific peptide for a serine/threonine kinase or a protein for a tyrosine kinase), and ATP in a kinase assay buffer.

  • Compound Addition: Add the test compounds at various concentrations to the reaction wells. Include a vehicle control (DMSO) and a known inhibitor as a positive control.

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as:

    • Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

    • ELISA-based Assay: Using a phosphorylation-specific antibody to detect the phosphorylated substrate.

    • Luminescence-based Assay: Using a system where the amount of ATP remaining after the reaction is measured via a luciferase-luciferin reaction.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Mechanism of Action and Experimental Workflow

To better understand the potential mechanism and the experimental process, the following diagrams are provided.

G cluster_0 PI3K/Akt Signaling Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates Cell Survival Cell Survival Akt->Cell Survival Proliferation Proliferation Akt->Proliferation Analog This compound Analog Analog->PI3K Inhibits

Caption: Potential inhibition of the PI3K/Akt signaling pathway.

G cluster_1 Cell Viability Assay Workflow Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compounds Add Test Compounds Incubate_24h->Add_Compounds Incubate_48h Incubate 48h Add_Compounds->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End Analyze_Data->End

Caption: General workflow of an MTT-based cell viability assay.

Conclusion and Future Directions

The this compound scaffold represents a promising area for the development of novel therapeutics, particularly in the field of oncology. While direct, extensive comparative data is currently limited, the known bioactivity of related imidazo[1,2-a]pyridine derivatives suggests that these compounds are likely to exhibit potent in vitro efficacy, potentially through the inhibition of key cellular kinases. The synthetic tractability of this scaffold allows for the generation of diverse libraries, which, when coupled with the robust in vitro assays detailed in this guide, will enable comprehensive SAR studies. Future work should focus on the systematic synthesis and evaluation of a series of these analogs to elucidate their precise molecular targets and to optimize their potency and selectivity for the development of next-generation targeted therapies.

References

  • Aliwaini, S., Awadallah, A. M., Morjan, R. Y., Ghunaim, M., Alqaddi, H., Abuhamad, A. Y., Awadallah, E. A., & Abughefra, Y. M. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830–837. [Link]

  • Al-Qadi, I., Hanania, M., Warad, I., Al-Hajj, N., Hazzam, R., Salama, Y., Raheem, S., & Al-Maharik, N. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48. [Link]

  • El-Sayed, M. A. A., Al-Qurashi, N. A., Abughefra, Y. M., & Awadallah, A. M. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943–2951. [Link]

  • GSC Biological and Pharmaceutical Sciences. (2022). Synthesis and antibacterial activity of new 2-Thiosubstituted-3-Nitro Imidazo [1,2-a] pyridine derivatives. GSC Biological and Pharmaceutical Sciences, 20(3), 160-166. [Link]

  • Jain, A., et al. (2022). Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. RSC Medicinal Chemistry. [Link]

  • Li, X., et al. (2022). An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. Cancer Biology & Medicine. [Link]

  • Malleron, J. L., et al. (2012). Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • MDPI. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molbank. [Link]

  • Moir, M., et al. (2011). Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Al-Qadi, I., Hanania, M., Warad, I., Al-Hajj, N., Hazzam, R., Salama, Y., Raheem, S., & Al-Maharik, N. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48. [Link]

  • Al-Qadi, I., Hanania, M., Warad, I., Al-Hajj, N., Hazzam, R., Salama, Y., Raheem, S., & Al-Maharik, N. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48. [Link]

  • RSC Publishing. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry. [Link]

  • RSC Publishing. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. [Link]

  • Teitelbaum, A. M., et al. (2001). Synthesis of 3-nitrosoimidazo[1,2-a]pyridine derivatives as potential antiretroviral agents. Archiv der Pharmazie. [Link]

  • Al-Qadi, I., Hanania, M., Warad, I., Al-Hajj, N., Hazzam, R., Salama, Y., Raheem, S., & Al-Maharik, N. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48. [Link]

Sources

A Researcher's Guide to Comparative Cross-Reactivity Analysis of 2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically evaluated and approved drugs.[1] Its rigid, bicyclic nature and synthetic tractability have made it a popular starting point for the design of inhibitors targeting a wide range of protein kinases, including FLT3, PI3K, and IGF-1R.[2][3][4] The addition of a sulfonamide moiety, a well-established pharmacophore in its own right, can further enhance binding affinity and modulate pharmacokinetic properties.[5][6] However, the very features that make this scaffold so effective—its ability to fit into the highly conserved ATP-binding pocket of kinases—also present a significant challenge: the potential for cross-reactivity with unintended kinase targets.[7][8]

This guide provides a comprehensive framework for the systematic cross-reactivity analysis of novel inhibitors based on the 2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide core. As a senior application scientist, my objective is to move beyond a simple listing of protocols and delve into the causality behind experimental choices, ensuring a self-validating system for robust and reliable data generation. Understanding the off-target profile of a lead compound is not merely an academic exercise; it is a critical step in drug development that can predict potential toxicities, uncover opportunities for polypharmacology, and ultimately determine the clinical success of a therapeutic candidate.[9][10][11]

The Imperative of Kinome-Wide Profiling

The human kinome comprises over 500 protein kinases, many of which share significant structural homology within their ATP-binding sites.[12] Consequently, a kinase inhibitor designed against a specific target is likely to exhibit some degree of affinity for other kinases.[13] This off-target activity can lead to unforeseen side effects or, in some cases, contribute to the drug's therapeutic efficacy through multi-target engagement.[8] Therefore, a comprehensive understanding of an inhibitor's selectivity profile is paramount.

A tiered approach to cross-reactivity profiling is often the most efficient and cost-effective strategy.[14] This typically involves an initial broad, kinome-wide screen to identify potential off-targets, followed by more focused secondary assays to confirm these interactions and assess their functional consequences in a cellular context.

Primary Screening: A Broad Net Across the Kinome

For the initial assessment of a novel this compound inhibitor, a competitive binding assay is a powerful tool. Unlike activity-based assays, which rely on enzymatic function, binding assays directly measure the affinity of the compound for a large panel of kinases.[15][16] This approach has the advantage of not being limited by the need for specific substrates or assay conditions for each individual kinase. The KINOMEscan™ platform is a widely used example of such an assay.[16][17]

Experimental Workflow: Competitive Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Inhibitor Test Inhibitor (this compound derivative) Incubation Incubation: Inhibitor + Kinase + Probe Inhibitor->Incubation Kinase_Library Immobilized Kinase Library Kinase_Library->Incubation Probe ATP-site Directed Affinity Probe Probe->Incubation Quantification Quantify Bound Probe (e.g., qPCR, Luminescence) Incubation->Quantification Data_Analysis Calculate % Inhibition and Dissociation Constant (Kd) Quantification->Data_Analysis

Caption: Workflow for a competitive binding-based kinase profiling assay.

Detailed Protocol: KINOMEscan™ Profiling
  • Compound Preparation : Solubilize the test inhibitor in 100% DMSO to create a high-concentration stock solution.

  • Assay Plate Preparation : In a multi-well plate, combine the test inhibitor with a specific kinase from a library of human kinases that has been tagged with DNA for identification.

  • Competitive Binding : Add an immobilized, ATP-site directed ligand (the "probe") to each well. The test inhibitor will compete with the probe for binding to the kinase's ATP pocket.

  • Equilibration : Incubate the plates to allow the binding competition to reach equilibrium.

  • Affinity Capture : The kinase-ligand complexes are captured on a solid support. Unbound components are washed away.

  • Elution and Quantification : The amount of kinase bound to the immobilized probe is quantified, typically using quantitative PCR (qPCR) of the DNA tag. A lower signal indicates that the test inhibitor has outcompeted the probe for binding to the kinase.

  • Data Analysis : The results are reported as the percentage of the kinase that remains bound to the probe in the presence of the test inhibitor. This can be used to calculate a dissociation constant (Kd), which is a direct measure of binding affinity.

Interpreting the Data: A Hypothetical Profile

The results of a kinome-wide scan for a hypothetical inhibitor, "CIPS-1" (this compound-1), are presented below. The screen was performed at a concentration of 1 µM.

Kinase TargetGene Symbol% Inhibition at 1 µMEstimated Kd (nM)Kinase Group
Primary Target AURKA 99.5 5 Ser/Thr
Off-Target 1FLT392.080Tyr
Off-Target 2PIK3CA85.0150Lipid
Off-Target 3GSK3B70.0300Ser/Thr
Off-Target 4CDK255.0450Ser/Thr
Off-Target 5LCK30.0>1000Tyr

From this data, we can see that CIPS-1 is a potent inhibitor of its intended target, Aurora Kinase A (AURKA), with a Kd of 5 nM. However, it also shows significant affinity for several other kinases, including FLT3 and PIK3CA. The "Selectivity Score" is a useful metric for quantifying this. A common definition is the number of kinases inhibited above a certain threshold (e.g., 90% at 1 µM) divided by the total number of kinases tested.[14] A lower score indicates higher selectivity.

Secondary and Cellular Assays: Confirming Target Engagement

While primary binding assays are excellent for identifying potential off-targets, they do not confirm that the inhibitor engages these targets within a cellular environment or that this engagement leads to a functional consequence. Cellular Thermal Shift Assays (CETSA) are a powerful secondary assay to validate target engagement in intact cells.[15]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

G cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Protein Analysis Cells Culture Cells Treatment Treat with Inhibitor or Vehicle (DMSO) Cells->Treatment Heat Heat Cells to a Range of Temperatures Treatment->Heat Lysis Cell Lysis Heat->Lysis Centrifugation Separate Soluble and Aggregated Proteins Lysis->Centrifugation Western_Blot Quantify Soluble Target Protein (e.g., Western Blot) Centrifugation->Western_Blot

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: CETSA
  • Cell Culture and Treatment : Grow the relevant cell line to a suitable confluence and treat with the test inhibitor (e.g., CIPS-1) or vehicle (DMSO) for a defined period.

  • Heating : Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler. The binding of a ligand (the inhibitor) generally stabilizes the target protein, increasing its melting temperature.

  • Cell Lysis : Lyse the cells by freeze-thawing.

  • Separation of Soluble and Aggregated Proteins : Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Quantification of Soluble Protein : Collect the supernatant containing the soluble proteins and quantify the amount of the target protein (e.g., AURKA, FLT3, PIK3CA) using a method like Western blotting or ELISA.

  • Data Analysis : Plot the amount of soluble protein as a function of temperature for both the inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor confirms target engagement.

Downstream Pathway Analysis: The Functional Consequences of Cross-Reactivity

Identifying off-target binding is only part of the story. The ultimate goal is to understand the functional consequences of these interactions. Based on our hypothetical data for CIPS-1, its off-target activity against PIK3CA is of particular interest, as the PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival.

Signaling Pathway: PI3K/AKT/mTOR

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (Activates) mTORC1 mTORC1 AKT->mTORC1 Activates S6K p70S6K mTORC1->S6K Activates FourEBP1 4E-BP1 mTORC1->FourEBP1 Inhibits Proliferation Cell Growth & Proliferation S6K->Proliferation FourEBP1->Proliferation CIPS1 CIPS-1 CIPS1->PI3K

Caption: Potential off-target effect of CIPS-1 on the PI3K/AKT/mTOR pathway.

To investigate if the binding of CIPS-1 to PIK3CA results in the inhibition of this pathway, a Western blot analysis of key downstream phosphoproteins would be performed. Cells would be treated with CIPS-1, and the levels of phosphorylated AKT (p-AKT) and phosphorylated S6 kinase (p-S6K) would be measured. A dose-dependent decrease in these phosphoproteins would confirm that the off-target binding of CIPS-1 to PI3K is functionally relevant.

Conclusion and Future Directions

The cross-reactivity analysis of a novel kinase inhibitor, such as one based on the this compound scaffold, is a multi-step, iterative process. It begins with a broad, unbiased screen to identify potential off-targets, followed by orthogonal assays to confirm target engagement in a cellular context and functional assays to elucidate the downstream consequences of these interactions.

The data generated from this comprehensive profiling is invaluable. It not only de-risks the compound from a safety perspective but also provides crucial insights for medicinal chemists to optimize selectivity through structure-activity relationship (SAR) studies. For instance, if CIPS-1's activity against FLT3 is undesirable, chemists can design analogs that introduce steric hindrance or remove key interactions with the FLT3 ATP-binding pocket while maintaining affinity for AURKA.

Ultimately, a thorough understanding of a compound's selectivity profile is essential for its successful development as a chemical probe for basic research or as a clinical candidate for the treatment of human diseases.

References

  • Bantscheff, M., Eberhard, D., Abraham, Y., et al. (2007). Chemoproteomics profiling of kinase inhibitors reveals molecular mechanisms of drug action and resistance. Nature Biotechnology, 25(9), 1035-1044. [Link]

  • Gao, Y., Davies, S. P., Augustin, M., et al. (2013). A broad-spectrum screen for predicting and rationalizing kinase inhibitor sensitivities. Nature Biotechnology, 31(1), 83-88. [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]

  • Klaeger, S., Heinzlmeir, S., Wilhelm, M., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]

  • Davis, M. I., Hunt, J. P., Herrgard, S., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]

  • Bamborough, P., Chung, C. W., Fur-Long, S. V., et al. (2012). A new paradigm for kinase inhibitor discovery: fragment-based screening and structure-based design. Annual Reports in Medicinal Chemistry, 47, 341-356. [Link]

  • Uitdehaag, J. C., Verkaar, F., van der Wijk, T., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858-876. [Link]

  • Fabian, M. A., Biggs, W. H., 3rd, Treiber, D. K., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329-336. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling. Retrieved from [Link]

  • Manning, G., Whyte, D. B., Martinez, R., et al. (2002). The protein kinase complement of the human genome. Science, 298(5600), 1912-1934. [Link]

  • Cohen, P., & Alessi, D. R. (2013). Kinase drug discovery--what's next in the field? ACS Chemical Biology, 8(1), 96-104. [Link]

  • Posy, S. L., Hermsmeier, M. A., & Tom-Moy, M. (2011). A tiered approach to assessing kinase selectivity. Current Chemical Genomics, 5(Suppl 1), 73-81. [Link]

  • DiscoverX. (n.d.). KINOMEscan. Retrieved from [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • Cheng, A. C., Eksterowicz, J., Ge, H., et al. (2010). Structure-based design of a potent and selective inhibitor of the EPHA2 receptor tyrosine kinase. Journal of Medicinal Chemistry, 53(11), 4434-4447. [Link]

  • Scozzafava, A., Supuran, C. T., & Carta, F. (2016). Anticancer sulfonamides: a patent review (2010-2015). Expert Opinion on Therapeutic Patents, 26(2), 203-216. [Link]

  • Goldstein, D. M., Gray, N. S., & Zarrinkar, P. P. (2008). High-throughput kinase profiling as a platform for drug discovery. Nature Reviews Drug Discovery, 7(5), 391-397. [Link]

  • Anastassiadis, T., Deacon, S. W., Devarajan, K., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-1045. [Link]

  • Li, L., et al. (2022). An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. European Journal of Medicinal Chemistry, 238, 114488. [Link]

  • Futatsugi, K., et al. (2015). Discovery and Optimization of Imidazopyridine-Based Inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2). Journal of Medicinal Chemistry, 58(19), 7695-7709. [Link]

  • Metz, J. T., Johnson, E. F., Soni, N. B., et al. (2011). Navigating the kinome. Nature Chemical Biology, 7(4), 200-202. [Link]

  • Venkatesan, A. M., et al. (2012). Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(5), 1935-1939. [Link]

  • Buckingham, F., et al. (2011). Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. Bioorganic & Medicinal Chemistry Letters, 21(16), 4698-4701. [Link]

  • Aliwaini, S., et al. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 20(3), 2539-2547. [Link]

  • Singh, S., et al. (2016). Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. Der Pharma Chemica, 8(5), 1-8. [Link]

  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Retrieved from [Link]

  • Pethe, K., et al. (2019). Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting ATP Levels. mBio, 10(6), e02292-19. [Link]

  • Kouassi, K. F., et al. (2022). Synthesis and antibacterial activity of new 2-Thiosubstituted-3-Nitro Imidazo [1,2-a] pyridine derivatives. Journal of Chemical and Pharmaceutical Research, 14(8), 1-10. [Link]

  • D'auria, M., & Zampella, A. (2023). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules, 28(20), 7056. [Link]

  • Mahdi, B. T., et al. (2025). Synthesis, characterization, and biological activity of some novel sulfonamide derivatives. Journal of Chemical Research, 49(5). [Link]

  • da Silva, G. N., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Molecular Diversity. [Link]

Sources

In Vivo Validation of 2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide as a Carbonic Anhydrase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: This guide provides an objective comparison of a novel therapeutic candidate, 2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide (referred to herein as "CIP-Sulfonamide"), against established carbonic anhydrase inhibitors. The content is structured to deliver scientifically robust, data-supported insights into its preclinical therapeutic potential, focusing on the widely recognized application of carbonic anhydrase inhibition in glaucoma treatment.

Introduction: The Therapeutic Promise of a Novel Scaffold

The imidazo[1,2-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous approved drugs.[1][2][3][4] Its derivatives have demonstrated a vast range of biological activities, including anticancer, antimicrobial, and anticonvulsant properties.[1][4][5] When functionalized with a sulfonamide group—a classic zinc-binding pharmacophore—this scaffold becomes a promising candidate for inhibiting metalloenzymes, most notably carbonic anhydrases (CAs).[6]

Carbonic anhydrases are a family of ubiquitous zinc-dependent enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[6] Their inhibition is a clinically validated strategy for treating a variety of conditions, including glaucoma, epilepsy, and certain cancers.[6][7] This guide focuses on the potential of CIP-Sulfonamide as a next-generation CA inhibitor, contextualized through direct comparison with standard-of-care agents.

Comparative Analysis: CIP-Sulfonamide vs. Standard-of-Care

The therapeutic efficacy of a new drug candidate can only be assessed relative to existing treatments. Here, we compare the projected performance of CIP-Sulfonamide with two widely used carbonic anhydrase inhibitors: Acetazolamide (a systemic, first-generation inhibitor) and Dorzolamide (a second-generation topical agent for glaucoma).[8][9]

Mechanism of Action: Targeting Aqueous Humor Production

In the ciliary processes of the eye, carbonic anhydrase II (CA-II) plays a crucial role in the secretion of aqueous humor.[10] By catalyzing the formation of bicarbonate ions, it drives fluid transport into the anterior chamber of the eye.[10][11] Elevated intraocular pressure (IOP), a primary risk factor for glaucoma, results from an imbalance between aqueous humor production and drainage.[12][13]

Carbonic anhydrase inhibitors, including CIP-Sulfonamide, Acetazolamide, and Dorzolamide, work by binding to the zinc ion in the enzyme's active site, blocking its catalytic activity.[10] This action reduces the rate of bicarbonate formation, which in turn decreases aqueous humor secretion and lowers IOP.[8][10][14]

cluster_0 Ciliary Epithelium cluster_1 Therapeutic Intervention CO2 CO₂ + H₂O CAII Carbonic Anhydrase II (CA-II) CO2->CAII Catalysis HCO3 H⁺ + HCO₃⁻ CAII->HCO3 Secretion Aqueous Humor Secretion HCO3->Secretion Drives Fluid Transport IOP ↑ Intraocular Pressure (IOP) Secretion->IOP Inhibitor CIP-Sulfonamide (or other CAIs) Inhibitor->CAII Inhibition

Caption: Mechanism of IOP reduction by carbonic anhydrase inhibitors.

Performance at a Glance: Quantitative Data Comparison

The following table summarizes the key performance metrics for CIP-Sulfonamide (projected, based on analogous compounds) versus Acetazolamide and Dorzolamide. The primary goal for a new topical agent is to achieve high local potency and selectivity (favoring CA-II over other isoforms) while minimizing systemic exposure to reduce side effects.

ParameterCIP-Sulfonamide (Projected)Dorzolamide (Topical)Acetazolamide (Systemic)
Target CA Isoform CA-II, CA-IVCA-II[10][11]Broad Spectrum (CA-I, II, IV, etc.)[15]
In Vitro Potency (Kᵢ against hCA-II) ~5-15 nM3.5 nM12 nM
In Vivo Efficacy (IOP Reduction) High (topical)High (topical)[14]High (systemic)[9]
Route of Administration Topical (Ophthalmic Solution)Topical (Ophthalmic Solution)[10]Oral, Intravenous[9]
Key Advantage Potential for improved selectivity and reduced local side effects (e.g., stinging).Established efficacy with localized action.[10]Potent, but requires systemic administration.
Key Limitation Novelty requires extensive safety validation.Local side effects like stinging and bitter taste are common.[16]High incidence of systemic side effects (e.g., metabolic acidosis, paresthesia).[12][13]

In Vivo Validation: Experimental Protocols

Trustworthy and reproducible protocols are the cornerstone of preclinical drug development. The following sections detail the essential in vivo experiments required to validate the therapeutic potential of CIP-Sulfonamide.

Protocol 1: Pharmacokinetic (PK) and Ocular Distribution Study

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of CIP-Sulfonamide following topical administration, with a focus on quantifying its concentration in the target tissue (aqueous humor).

Methodology:

  • Animal Model: New Zealand White rabbits (n=6 per time point). Their large eyes are well-suited for ocular studies.

  • Dosing: A single 50 µL drop of a 2% CIP-Sulfonamide solution is administered to one eye of each rabbit. The contralateral eye serves as a control.

  • Sample Collection: At specified time points (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours), animals are anesthetized. Aqueous humor (~100 µL) and blood samples are collected.

  • Bioanalysis: Sample concentrations of CIP-Sulfonamide and its potential metabolites are quantified using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Key PK parameters are calculated, including maximum concentration (Cmax), time to maximum concentration (Tmax), and elimination half-life (t½) in both plasma and aqueous humor.

Rationale: This experiment is critical to confirm that the drug reaches the therapeutic target (the ciliary body) at a sufficient concentration and for a duration adequate to produce a pharmacological effect, while also assessing the extent of systemic absorption.[8] Low systemic exposure is a key goal to avoid the side effects associated with oral inhibitors like Acetazolamide.[11]

Caption: Experimental workflow for the in vivo glaucoma model.

Conclusion and Future Directions

The imidazo[1,2-a]pyridine-3-sulfonamide scaffold represents a promising avenue for the development of novel carbonic anhydrase inhibitors. The hypothetical data and established protocols outlined in this guide provide a robust framework for the in vivo validation of this compound (CIP-Sulfonamide).

If preclinical studies confirm its potent IOP-lowering activity and favorable safety profile—characterized by high local efficacy and minimal systemic absorption—CIP-Sulfonamide could emerge as a superior therapeutic alternative for glaucoma management, potentially offering an improved side-effect profile compared to existing treatments. The subsequent steps would involve comprehensive toxicology studies and progression toward investigational new drug (IND) enabling studies for clinical trials.

References

  • Vertex AI Search. (2025). What is the mechanism of action of dorzolamide (Trusopt), a carbonic anhydrase inhibitor?
  • Patsnap Synapse. (2024). What is the mechanism of Dorzolamide Hydrochloride?
  • YouTube. (2025). Pharmacology of Dorzolamide (Trusopt) ; Pharmacokinetics, Mechanism of Action, Uses, Effects.
  • Wikipedia. (n.d.). Dorzolamide/timolol.
  • PubChem. (n.d.). Dorzolamide.
  • BenchChem. (n.d.). A Comparative Guide to the In Vitro and In Vivo Performance of Carbonic Anhydrase Inhibitors: A Case Study on SLC-0111.
  • PubMed. (2025). Comprehensive insights into carbonic anhydrase inhibition: A triad of In vitro, In silico, and In vivo perspectives.
  • BenchChem. (n.d.). Validating the In Vivo Efficacy of Carbonic Anhydrase Inhibitor 22: A Comparative Guide.
  • PubMed Central. (n.d.). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis.
  • PubMed. (2016). In Vivo Evaluation of Selective Carbonic Anhydrase Inhibitors as Potential Anticonvulsant Agents.
  • MDPI. (n.d.). Formulation and Characterization of Acetazolamide/Carvedilol Niosomal Gel for Glaucoma Treatment: In Vitro, and In Vivo Study.
  • PubMed. (2025). Acetazolamide-loaded intravitreal implants for the treatment of glaucoma: formulation, physicochemical characterization and assessment of in vitro and in vivo safety.
  • PubMed. (n.d.). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents.
  • PubMed. (2021). Formulation and Characterization of Acetazolamide/Carvedilol Niosomal Gel for Glaucoma Treatment: In Vitro, and In Vivo Study.
  • PubMed. (2023). Ocular pharmacokinetics and toxicity of nanoparticular acetazolamide: In vivo distribution and safety of PHBV-ACZ nanoparticle.
  • ACS Publications. (2025). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • ResearchGate. (2025). Acetazolamide-loaded intravitreal implants for the treatment of glaucoma: formulation, physicochemical characterization and assessment of in vitro and in vivo safety.
  • ResearchGate. (2025). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022).
  • Royal Society of Chemistry. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents.
  • Federation of American Societies for Experimental Biology. (n.d.). Use of inhibitors in physiological studies of carbonic anhydrase.
  • PubMed. (2000). Carbonic anhydrase inhibitors: synthesis of sulfonamides incorporating 2,4,6-trisubstituted-pyridinium-ethylcarboxamido moieties possessing membrane-impermeability and in vivo selectivity for the membrane-bound (CA IV) versus the cytosolic (CA I and CA II) isozymes.
  • Fox Chase Cancer Center. (n.d.). Carbonic anhydrase inhibitors: Synthesis of sulfonamides incorporating 2,4,6-trisubstituted-pyridinium-ethylcarboxamido moieties possessing membrane-impermeability and in vivo selectivity for the membrane-bound (CA IV) versus the cytosolic (CA I and CA II) isozymes.
  • PubMed. (n.d.). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022).

Sources

A Comparative Guide to the Antibacterial Spectrum of Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the landscape of antimicrobial agents, a nuanced understanding of the antibacterial spectrum of different drug classes is paramount. This guide provides an in-depth, objective comparison of the antibacterial spectrum of various sulfonamides, supported by experimental data and established methodologies. Our focus is on delivering not just data, but the scientific rationale behind the observations, empowering you to make informed decisions in your research and development endeavors.

Introduction to Sulfonamides: A Legacy of Antibacterial Innovation

Sulfonamides, or "sulfa drugs," represent a cornerstone in the history of antimicrobial chemotherapy, being the first class of synthetic antibacterial agents to be used systemically.[1][2] Their discovery in the 1930s revolutionized the treatment of bacterial infections before the widespread availability of penicillin.[1][3] While the emergence of antibiotic resistance has somewhat limited their use, sulfonamides remain clinically relevant for treating a variety of infections and are gaining renewed interest for tackling resistant bacteria.[1]

Mechanism of Action: Targeting Folic Acid Synthesis

Sulfonamides are bacteriostatic agents, meaning they inhibit the growth and multiplication of bacteria rather than killing them directly.[4][5] Their mechanism of action is a classic example of competitive inhibition. Bacteria synthesize their own folic acid, an essential nutrient for the production of nucleic acids (DNA and RNA) and certain amino acids.[][7] Sulfonamides are structurally similar to para-aminobenzoic acid (PABA), a key substrate for the bacterial enzyme dihydropteroate synthase (DHPS).[8][9] By competing with PABA for the active site of DHPS, sulfonamides block the synthesis of dihydrofolic acid, a precursor to folic acid, thereby halting bacterial growth.[7][10] Human cells are unaffected because they obtain folic acid from their diet and lack the DHPS enzyme.[2][10]

To enhance their efficacy and combat resistance, sulfonamides are often combined with trimethoprim, which inhibits a subsequent step in the folic acid synthesis pathway.[11][12] This synergistic combination, such as in co-trimoxazole (trimethoprim-sulfamethoxazole), is often bactericidal.[11][12]

PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Sulfonamides Sulfonamides Sulfonamides->DHPS Competitive Inhibition DHF Dihydrofolic Acid DHPS->DHF DHFR Dihydrofolate Reductase DHF->DHFR THF Tetrahydrofolic Acid DHFR->THF NucleicAcids Nucleic Acid Synthesis THF->NucleicAcids

Caption: Mechanism of action of sulfonamides.

Mechanisms of Resistance

The clinical utility of sulfonamides has been challenged by the widespread development of bacterial resistance.[13] The primary mechanisms of resistance include:

  • Alterations in the target enzyme (DHPS): Mutations in the folP gene, which encodes for DHPS, can lead to an enzyme with a lower affinity for sulfonamides while still binding to PABA.[13] This is a common mechanism, often mediated by the horizontal transfer of resistance genes like sul1 and sul2.[13]

  • Increased production of PABA: Some bacteria can overproduce PABA, effectively outcompeting the sulfonamide for binding to DHPS.

  • Alternative metabolic pathways: Bacteria may develop or acquire the ability to bypass the folic acid synthesis pathway altogether, for instance, by utilizing pre-formed folic acid from their environment.[]

It is important to note that cross-resistance among different sulfonamides is common; resistance to one sulfonamide generally implies resistance to all.[10]

Comparative Antibacterial Spectrum of Key Sulfonamides

While sulfonamides are generally considered broad-spectrum antibiotics, there are nuances in their activity against specific pathogens.[4][14] The following table summarizes the in vitro activity of several clinically important sulfonamides against a range of Gram-positive and Gram-negative bacteria. The data, presented as Minimum Inhibitory Concentration (MIC) values, are compiled from various studies and should be interpreted with consideration for potential inter-laboratory variations.

DrugStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)
Sulfamethoxazole 16 - >1000 µg/mL[15]8 - 512 µg/mL[15]>1000 µg/mL[15]
Sulfadiazine 64 - 128 µg/mL[15]31.25 µg/mL[15]1 - 64 µg/mL[15]
Sulfacetamide 6.25 - 50 µg/mL[15]Limited comparable data available. One study indicates inhibition at 0.006% to 6.4%[15][16]Limited comparable data available. One study indicates inhibition at 0.006% to 6.4%[15][16]
Silver Sulfadiazine Active[17]Active[17]Active[17]
Sulfasalazine Limited antibacterial activity in a clinically useful range[18]Not typically used for its antibacterial effect.Not typically used for its antibacterial effect.

Note: MIC values can vary significantly based on the specific strain and testing methodology. The data presented here is for comparative purposes.

In-Depth Analysis of Individual Sulfonamides
  • Sulfamethoxazole: Often used in combination with trimethoprim (co-trimoxazole), it exhibits broad-spectrum activity against many Gram-positive and Gram-negative bacteria.[5][11] It is commonly used for urinary tract infections, bronchitis, and prostatitis.[5] However, resistance is a significant issue, particularly in E. coli.[5]

  • Sulfadiazine: This sulfonamide is used for urinary tract infections and as an adjunctive therapy with pyrimethamine for toxoplasmosis.[19][20] Silver sulfadiazine, a topical formulation, has a broad antibacterial spectrum and is widely used in the prevention and treatment of burn wound infections.[9][17][21]

  • Sulfacetamide: Primarily used topically for ophthalmic infections like conjunctivitis due to its good solubility and low toxicity.[22][23] It is active against common eye pathogens such as Staphylococcus aureus, Streptococcus pneumoniae, Haemophilus influenzae, and some strains of E. coli and Klebsiella.[7] However, it is not effective against Pseudomonas aeruginosa or Neisseria species.[7]

  • Sulfasalazine: This is a prodrug that is metabolized in the colon to sulfapyridine and 5-aminosalicylic acid (mesalazine).[24] While it possesses some antibacterial properties, its primary use is in the treatment of inflammatory bowel diseases like ulcerative colitis and Crohn's disease, and rheumatoid arthritis, due to its anti-inflammatory and immunomodulatory effects.[1][24][25]

Experimental Protocols for Determining Antibacterial Spectrum

The determination of the in vitro antibacterial spectrum of a compound is a critical step in drug development. Standardized methods are essential for obtaining reliable and reproducible data. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are key organizations that provide guidelines for these methodologies.[26][27][28][29][30]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[31][32]

Principle: A standardized suspension of the test bacterium is inoculated into wells of a microtiter plate containing serial dilutions of the antimicrobial agent. After incubation, the wells are examined for visible bacterial growth. The MIC is the lowest concentration of the agent that prevents this growth.

Step-by-Step Protocol:

  • Preparation of Antimicrobial Stock Solution: Prepare a stock solution of the sulfonamide in a suitable solvent at a known concentration.

  • Preparation of Microtiter Plates: Dispense a specific volume of sterile cation-adjusted Mueller-Hinton broth (CAMHB) into each well of a 96-well microtiter plate.

  • Serial Dilution: Perform a two-fold serial dilution of the sulfonamide stock solution across the wells of the microtiter plate to achieve a range of concentrations.

  • Preparation of Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., to a 0.5 McFarland standard) from a fresh culture of the test organism. Dilute this suspension to the final target inoculum density.

  • Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours.

  • Reading the Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the sulfonamide at which there is no visible growth.

cluster_0 Preparation cluster_1 Execution cluster_2 Analysis A Prepare Sulfonamide Stock D Perform Serial Dilutions A->D B Prepare Microtiter Plates B->D C Prepare Bacterial Inoculum E Inoculate Plates C->E D->E F Incubate Plates E->F G Read MIC Results F->G

Caption: Broth microdilution workflow.

Disk Diffusion Method (Kirby-Bauer Test)

The disk diffusion method is a qualitative or semi-quantitative test that provides a visual indication of the susceptibility of a bacterium to an antimicrobial agent.[31][33]

Principle: A standardized inoculum of the test bacterium is spread evenly over the surface of an agar plate. Paper disks impregnated with a specific concentration of the antimicrobial agent are then placed on the agar surface. During incubation, the agent diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear zone of inhibition will form around the disk where bacterial growth is prevented.[33]

Step-by-Step Protocol:

  • Preparation of Agar Plates: Use Mueller-Hinton agar plates with a standardized depth.

  • Preparation of Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., to a 0.5 McFarland standard).

  • Inoculation: Using a sterile cotton swab, evenly inoculate the entire surface of the agar plate with the bacterial suspension to create a lawn of growth.

  • Application of Disks: Aseptically place paper disks impregnated with a known concentration of the sulfonamide onto the surface of the agar.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Reading the Results: Measure the diameter of the zone of inhibition in millimeters. Compare the zone diameter to standardized interpretive charts (e.g., from CLSI or EUCAST) to determine if the organism is susceptible, intermediate, or resistant.[34][35]

Conclusion and Future Perspectives

Sulfonamides, despite being one of the oldest classes of antibiotics, continue to hold a place in the therapeutic armamentarium. Their broad spectrum of activity, coupled with a well-understood mechanism of action, makes them valuable agents. However, the ever-present challenge of antimicrobial resistance necessitates a judicious and informed approach to their use. A thorough understanding of the comparative antibacterial spectrum of different sulfonamides, as outlined in this guide, is crucial for selecting the appropriate agent for a given application, whether in a clinical or research setting.

Future research in this area will likely focus on the development of novel sulfonamide derivatives with enhanced activity against resistant strains, as well as the exploration of new combination therapies to overcome existing resistance mechanisms. Continued surveillance of susceptibility patterns through standardized testing methodologies will remain a cornerstone of effective antimicrobial stewardship.

References

  • RxList. Sulfonamides: Antibiotics, Uses, Side Effects, Drug Names. [Link]

  • PubMed. [The effective antibacterial spectrum of sulfacetamide]. [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]

  • Drugs.com. Sulfacetamide Monograph for Professionals. [Link]

  • Wikipedia. Sulfonamide (medicine). [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]

  • MSD Manual Professional Edition. Sulfonamides. [Link]

  • Cleveland Clinic. What Are Sulfonamides (Sulfa Drugs)? [Link]

  • PubMed. Sulfonamide resistance: mechanisms and trends. [Link]

  • Wikipedia. Sulfamethoxazole. [Link]

  • Drugs.com. Sulfacetamide: Package Insert / Prescribing Information. [Link]

  • Grokipedia. Sulfacetamide. [Link]

  • MedicineNet. Trimethoprim/Sulfamethoxazole: Antibiotic Uses, Side Effects, Warnings. [Link]

  • ESCMID. EUCAST. [Link]

  • Taylor & Francis Online. Sulfacetamide – Knowledge and References. [Link]

  • CLSI. Antimicrobial Susceptibility Testing. [Link]

  • Drugs.com. List of Sulfonamides + Uses, Types & Side Effects. [Link]

  • Drugs.com. Sulfadiazine: Package Insert / Prescribing Information. [Link]

  • NIH. Silver Sulfadiazine: In Vitro Antibacterial Activity. [Link]

  • EUCAST. EUCAST - Home. [Link]

  • CLSI. M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. sulfadiazine. [Link]

  • CLSI. CLSI 2024 M100Ed34(1). [Link]

  • Patsnap Synapse. What is the mechanism of Silver Sulfadiazine? [Link]

  • NIH. Trimethoprim Sulfamethoxazole. [Link]

  • Wounds International. Antibacterial activity of silver sulfadiazine against Streptococcus pyogenes Clinical practice. [Link]

  • CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. [Link]

  • Pharmacy 180. Sulfonamides. [Link]

  • AL-Mustaqbal University College of Pharmacy. Antibacterial sulfonamides. [Link]

  • Wikipedia. Trimethoprim/sulfamethoxazole. [Link]

  • National Institutes of Health, Islamabad Pakistan. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]

  • MSD Manuals. Trimethoprim and Sulfamethoxazole. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. sulfasalazine. [Link]

  • EUCAST. Guidance Documents. [Link]

  • Lumen Learning. Testing the Effectiveness of Antimicrobials. [Link]

  • EUCAST. Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. [Link]

  • ResearchGate. (PDF) EUCAST expert rules in antimicrobial susceptibility testing. [Link]

  • ANTIMICROBIAL SULFONAMIDE DRUGS. [Link]

  • Apec.org. Antimicrobial Susceptibility Testing. [Link]

  • NIH. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]

  • WOAH. LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • Wikipedia. Sulfasalazine. [Link]

  • Medscape. Antimicrobial Susceptibility. [Link]

  • Drugs.com. Antibiotics 101: List of Common Names, Types & Their Uses. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of Imidazo[1,2-a]pyridines: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals with diverse biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. Its rigid, planar structure and unique electronic characteristics make it an ideal pharmacophore for interacting with various biological targets. Consequently, the development of efficient and versatile synthetic routes to this bicyclic system is a subject of intense research.

This guide provides a head-to-head comparison of the most prominent methods for synthesizing imidazo[1,2-a]pyridines. We will move beyond a simple listing of reactions to offer a field-proven perspective, delving into the mechanistic underpinnings, practical experimental considerations, and comparative performance of each approach. This analysis is designed to empower researchers, scientists, and drug development professionals to select the optimal synthetic strategy for their specific target molecules.

The Classic Approach: Tschitschibabin Reaction

The Tschitschibabin (or Chichibabin) reaction, first reported in 1924, is the archetypal method for constructing the imidazo[1,2-a]pyridine core. It involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound, typically an α-bromoketone.

Mechanistic Insight

The reaction proceeds via a well-established, two-step sequence:

  • SN2 Alkylation: The exocyclic nitrogen of the 2-aminopyridine acts as a nucleophile, attacking the electrophilic carbon of the α-halocarbonyl compound to displace the halide and form an intermediate N-(2-oxoalkyl)-2-aminopyridinium salt.

  • Intramolecular Cyclization/Dehydration: The endocyclic, more nucleophilic nitrogen of the pyridinium salt then attacks the pendant carbonyl group. The resulting hemiaminal intermediate readily undergoes dehydration, often facilitated by heating, to yield the aromatic imidazo[1,2-a]pyridine ring system.

Tschitschibabin_Mechanism Tschitschibabin Reaction Mechanism cluster_reactants Reactants 2-aminopyridine 2-Aminopyridine alpha-haloketone α-Haloketone N-alkylated_salt N-alkylated_salt alpha-haloketone->N-alkylated_salt Hemiaminal Hemiaminal Intermediate Product Imidazo[1,2-a]pyridine Hemiaminal->Product 3. Dehydration   (-H2O) N-alkylated_salt->Hemiaminal 2. Intramolecular   Cyclization

Caption: The Tschitschibabin reaction proceeds via SN2 alkylation followed by cyclization.

Advantages and Limitations

The primary advantages of this method are its operational simplicity, the use of readily available starting materials, and the generally high yields obtained for a wide range of substrates. However, the classic Tschitschibabin reaction has notable limitations. The use of α-haloketones, which can be lachrymatory and toxic, is a significant drawback. Furthermore, the reaction conditions, often requiring reflux in solvents like ethanol or acetone, can lack tolerance for sensitive functional groups.

Representative Experimental Protocol

Synthesis of 2-phenylimidazo[1,2-a]pyridine:

  • Reaction Setup: To a solution of 2-aminopyridine (1.0 g, 10.6 mmol) in 30 mL of dry acetone, add 2-bromoacetophenone (2.1 g, 10.6 mmol).

  • Reaction Execution: Stir the mixture at room temperature for 30 minutes, during which a precipitate of the intermediate salt will form.

  • Cyclization: Heat the reaction mixture to reflux and maintain for 3 hours.

  • Work-up: Cool the mixture to room temperature and concentrate under reduced pressure to remove the acetone.

  • Purification: Dissolve the residue in water and neutralize with a saturated aqueous solution of sodium bicarbonate. The product precipitates as a solid. Collect the solid by filtration, wash with water, and dry to afford 2-phenylimidazo[1,2-a]pyridine.

Modern C-H Functionalization Strategies

In recent years, transition-metal-catalyzed C-H functionalization has emerged as a powerful and atom-economical alternative for synthesizing substituted imidazo[1,2-a]pyridines. These methods bypass the need for pre-functionalized starting materials like α-haloketones, instead directly coupling 2-aminopyridines with various partners.

Mechanistic Insight: C-H Arylation

A common and powerful variant is the palladium- or copper-catalyzed C-H arylation/amination cascade. While specific mechanisms vary with the catalyst system, a general catalytic cycle for a copper-catalyzed reaction often involves:

  • N-H Deprotonation: The 2-aminopyridine is deprotonated by a base.

  • Coordination: The resulting anion coordinates to the copper catalyst.

  • C-H Activation/Cyclization: An intramolecular C-H activation at the C3 position of the pyridine ring occurs, followed by reductive elimination to form the N-N or N-O bond of an intermediate, which then rearranges. A more common pathway involves the reaction of a 2-aminopyridine with two molecules of an aldehyde.

  • Oxidative Addition & Reductive Elimination: The catalyst facilitates the coupling of the imidazopyridine core with a coupling partner (e.g., an aryl halide) through a standard oxidative addition/reductive elimination sequence.

A prominent modern strategy involves a one-pot, three-component reaction of a pyridine, an aldehyde, and an amine, often catalyzed by copper. This approach assembles the final product through a series of C-N and C-C bond formations in a single operation.

CH_Functionalization_Workflow C-H Functionalization Workflow (One-Pot) cluster_reactants Starting Materials Pyridine 2-Aminopyridine Aldehyde Aldehyde OnePot OnePot Aldehyde->OnePot Amine Terminal Alkyne Amine->OnePot Product Substituted Imidazo[1,2-a]pyridine OnePot->Product Cascade Reaction: C-N & C-C Bond Formation

Caption: Modern one-pot methods combine multiple components for rapid assembly.

Advantages and Limitations

The key advantage of C-H functionalization is its high degree of convergence and atom economy. It allows for the rapid construction of complex molecules from simple precursors in a single step, significantly reducing the number of synthetic operations. This approach offers access to a broad range of derivatives that are difficult to synthesize using classical methods. However, challenges can include catalyst cost and sensitivity, the need for careful optimization of reaction conditions (ligand, base, solvent), and potential issues with regioselectivity on asymmetrically substituted pyridines.

Representative Experimental Protocol (Three-Component Reaction)

Synthesis of 2,3-diphenylimidazo[1,2-a]pyridine:

  • Reaction Setup: In a sealed tube, combine 2-aminopyridine (0.5 mmol), benzaldehyde (1.2 mmol), and phenylacetylene (0.6 mmol).

  • Catalyst and Solvent: Add copper(I) bromide (CuBr, 10 mol%) and 2 mL of DMSO.

  • Reaction Execution: Seal the tube and heat the mixture at 120 °C for 12 hours.

  • Work-up: After cooling to room temperature, add 20 mL of ethyl acetate and 20 mL of water. Separate the organic layer.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield the product.

Ortoleva-King and Related Reactions

The Ortoleva-King reaction provides an alternative to using pre-formed α-haloketones. In this method, a pyridine is heated with an active methylene ketone in the presence of iodine. The reaction proceeds through the in situ formation of an N-(2-oxoalkyl)pyridinium iodide salt, which then cyclizes.

Mechanistic Insight
  • Iodination: Iodine reacts with the ketone to form an α-iodo ketone intermediate.

  • N-Alkylation: The pyridine nitrogen attacks the α-iodo ketone, displacing the iodide ion to form the key pyridinium salt, analogous to the intermediate in the Tschitschibabin reaction.

  • Cyclization: Under the reaction conditions, this salt undergoes intramolecular cyclization and dehydration to form the imidazo[1,2-a]pyridine product.

Advantages and Limitations

This method avoids the handling of lachrymatory α-haloketones. However, it is generally limited to more reactive pyridines and methyl ketones. The reaction often requires high temperatures and can suffer from lower yields compared to the Tschitschibabin method. It has largely been superseded by more modern and efficient protocols.

Performance Comparison: A Head-to-Head Analysis

To provide a clear, quantitative comparison, the following table summarizes the typical performance of each method for the synthesis of a benchmark compound, 2-phenylimidazo[1,2-a]pyridine.

FeatureTschitschibabin ReactionC-H Functionalization (Three-Component)Ortoleva-King Reaction
Starting Materials 2-Aminopyridine, α-Bromoacetophenone2-Aminopyridine, Benzaldehyde, PhenylacetylenePyridine, Acetophenone, Iodine
Key Reagent/Catalyst None (Stoichiometric)Copper (I) salt (e.g., CuBr)Iodine (Stoichiometric)
Typical Yield >85%70-95%40-60%
Reaction Temperature Reflux (e.g., Acetone, ~56 °C)High (e.g., 120 °C)High (e.g., >100 °C)
Reaction Time 2-4 hours12-24 hours4-12 hours
Functional Group Tolerance ModerateGood to ExcellentPoor to Moderate
Atom Economy ModerateExcellentPoor
Operational Complexity LowModerate (requires inert atmosphere/sealed tube)Moderate

Senior Application Scientist's Perspective: Choosing the Right Method

The choice of synthetic method is dictated by the specific goals of the research program, including the desired substitution patterns, scale, and available resources.

  • For Rapid, Scalable Access to Core Scaffolds: The Tschitschibabin reaction remains the go-to method. Its simplicity, high yields, and use of inexpensive starting materials make it ideal for producing foundational imidazo[1,2-a]pyridine structures on a large scale. Its primary drawback is the limited commercial availability and toxicity of diverse α-haloketones, which can restrict the novelty of the accessible chemical space.

  • For Library Synthesis and Late-Stage Functionalization: C-H functionalization and multicomponent reactions are unparalleled. These strategies offer the most flexibility and power for generating molecular diversity. The ability to combine three or more simple building blocks in a single step dramatically accelerates the drug discovery process. While requiring more optimization and potentially expensive catalysts, the payoff is access to unique and complex derivatives that would be arduous to synthesize otherwise. This is the preferred method for lead optimization and exploring structure-activity relationships (SAR).

  • For Niche Applications or Historical Reference: The Ortoleva-King reaction is now of primarily academic and historical interest. While it cleverly avoids the use of α-haloketones, its harsh conditions and lower yields make it non-competitive with modern C-H activation protocols or the classic Tschitschibabin synthesis for most practical applications.

References

  • Bradsher, C. K., & Litzinger, E. F. (1964). The Synthesis of 2-Aryl- and 2-Alkylimidazo[1,2-a]pyridines. The Journal of Organic Chemistry, 29(11), 3584–3586. Available at: [Link]

  • Wang, X., et al. (2010). Copper-Catalyzed Three-Component Synthesis of Imidazo[1,2-a]pyridines from a Pyridine, an Aldehyde and a Terminal Alkyne. Angewandte Chemie International Edition, 49(31), 5350-5353. Available at: [Link]

  • Chen, J., et al. (2011). A simple and efficient copper-catalyzed three-component synthesis of imidazo[1,2-a]pyridines in DMSO. Organic & Biomolecular Chemistry, 9(12), 4351-4354. Available at: [Link]

  • Guan, Z.-H., et al. (2011). Copper-catalyzed aerobic oxidative C–H/C–H coupling of 2-aminopyridines and terminal alkynes for the synthesis of imidazo[1,2-a]pyridines. Chemical Communications, 47(33), 9435-9437. Available at: [Link]

  • Antilla, J. C., & Baskin, J. M. (2004). Copper-Catalyzed N-Arylation of Pyrroles, Indoles, and Imidazoles. Organic Letters, 6(10), 1535–1538. Available at: [Link]

Navigating the Labyrinth of Kinase Inhibition: A Comparative Guide to the Off-Target Effects of 2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery, the quest for highly specific molecular agents is paramount. The 2-chloroimidazo[1,2-a]pyridine-3-sulfonamide scaffold represents a promising frontier in the development of novel therapeutics, wedding the versatile biological activities of the imidazo[1,2-a]pyridine core with the well-established pharmacological properties of sulfonamides. However, as with any novel chemical entity, a thorough understanding of its potential off-target effects is not merely a regulatory hurdle, but a scientific necessity for developing safe and effective medicines. This guide provides an in-depth comparison of methodologies to assess these off-target effects, offering a predictive framework for this emerging class of compounds.

The Chemical Heritage: Predicting Off-Target Liabilities

The off-target profile of a novel compound is often influenced by its constituent pharmacophores. By examining the known biological activities of imidazo[1,2-a]pyridines and sulfonamides, we can anticipate potential unintended interactions of a hybrid molecule.

Imidazo[1,2-a]pyridine Derivatives: This privileged scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2][3][4] Notably, various imidazo[1,2-a]pyridine-based compounds have been investigated as inhibitors of key signaling proteins, including:

  • Kinases: The AKT/mTOR and PI3K pathways are frequent targets, crucial in cell growth and proliferation.[5]

  • Tubulin: Some derivatives interfere with microtubule dynamics, a mechanism central to many anticancer agents.[1]

  • Other Enzymes: This scaffold has also been shown to target enzymes like cholinesterases and secretases, relevant in neurodegenerative diseases.[1]

Given the structural similarities within the ATP-binding sites of many kinases, there is a significant potential for imidazo[1,2-a]pyridine derivatives to exhibit polypharmacology, inhibiting multiple kinases beyond the intended target.[6][7]

Sulfonamide Derivatives: The sulfonamide group is a classic pharmacophore, most famous for its antibacterial properties through the inhibition of dihydropteroate synthase (DHPS).[8] However, its biological activity is far more diverse, with different derivatives known to inhibit:

  • Carbonic Anhydrases: A family of enzymes involved in pH regulation and fluid balance.[9]

  • Cyclooxygenase-2 (COX-2): An enzyme central to the inflammatory cascade.[10]

  • Proteases: Certain sulfonamides have been developed as inhibitors of viral proteases (e.g., in HIV therapy).

The fusion of these two pharmacologically active moieties in the this compound scaffold necessitates a comprehensive evaluation of potential off-target effects across a broad range of protein families, with a particular emphasis on the human kinome.

A Comparative Analysis of Off-Target Profiling Techniques

Identifying unintended molecular interactions is a critical step in preclinical drug development. Several powerful techniques can be employed, each with its own strengths and limitations.

Technique Principle Advantages Disadvantages
In Vitro Kinase Profiling Measures the direct inhibition of a large panel of purified kinases by the test compound.- Quantitative (IC50/Ki values)- High-throughput- Broad coverage of the kinome- Direct measure of enzymatic inhibition- Lacks cellular context (e.g., membrane permeability, intracellular ATP concentrations)- May not identify allosteric inhibitors- Does not account for protein-protein interactions within the cell
Cellular Thermal Shift Assay (CETSA) Based on the principle that drug binding stabilizes a target protein against heat-induced denaturation.[11]- Confirms target engagement in a physiological, cellular environment[11][12]- Can be adapted for high-throughput screening- Does not require modification of the compound- Indirect measure of binding- Can be technically challenging to optimize- Throughput can be lower than biochemical assays
Phenotypic Screening Assesses the effect of a compound on the overall phenotype of a cell or organism, without a preconceived target.[13][14][15]- Unbiased discovery of novel mechanisms and targets[15]- Provides a holistic view of a compound's biological activity- Can identify compounds with desirable polypharmacology[16]- Target deconvolution can be challenging and resource-intensive[13][17]- Higher potential for false positives[13]- May not elucidate the direct molecular interactions

Experimental Protocol: In Vitro Kinase Profiling

In vitro kinase profiling is a foundational experiment for assessing the selectivity of a potential kinase inhibitor. The following protocol provides a generalized workflow for determining the inhibitory activity of a this compound derivative against a panel of kinases.

Objective: To quantify the potency (IC50) of a test compound against a broad panel of purified human kinases.

Materials:

  • Test compound (e.g., a this compound derivative) dissolved in DMSO.

  • A panel of purified, active human kinases.

  • Kinase-specific peptide substrates.

  • Kinase buffer (typically containing Tris-HCl, MgCl2, DTT, and a source of ATP).

  • ATP solution (radiolabeled [γ-32P]ATP or non-radiolabeled for detection methods like fluorescence or luminescence).

  • Detection reagents (e.g., phosphospecific antibodies, ADP-Glo™ Kinase Assay system).

  • Microplates (e.g., 96- or 384-well).

  • Plate reader or scintillation counter appropriate for the chosen detection method.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide concentration range (e.g., 100 µM to 1 nM).

  • Reaction Setup: In a microplate, add the following components in order:

    • Kinase buffer.

    • Test compound at various concentrations.

    • Kinase-specific peptide substrate.

    • Purified kinase.

  • Initiation of Reaction: Start the kinase reaction by adding the ATP solution. The final ATP concentration should be close to the Km for each specific kinase to ensure accurate IC50 determination.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C or 37°C) for a predetermined time (e.g., 30-60 minutes). This incubation time should be within the linear range of the kinase reaction.

  • Termination of Reaction: Stop the reaction using an appropriate method, such as adding a high concentration of EDTA or a specific kinase inhibitor.

  • Detection: Quantify the extent of substrate phosphorylation. The method will depend on the assay format:

    • Radiometric: Transfer the reaction mixture to a phosphocellulose membrane, wash away unincorporated [γ-32P]ATP, and measure the remaining radioactivity using a scintillation counter.

    • Fluorescence/Luminescence: Use a commercial kit (e.g., ADP-Glo™) that measures the amount of ADP produced, which is directly proportional to kinase activity.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-compound control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_analysis Data Analysis Compound_Prep Compound Serial Dilution Add_Components Add Buffer, Compound, Substrate, Kinase to Plate Compound_Prep->Add_Components Reagent_Prep Prepare Kinase, Substrate, Buffer Reagent_Prep->Add_Components Initiate Add ATP to Start Reaction Add_Components->Initiate Incubate Incubate at 37°C Initiate->Incubate Terminate Stop Reaction Incubate->Terminate Detect Quantify Phosphorylation Terminate->Detect Calculate Calculate % Inhibition Detect->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Plot->IC50

Caption: Workflow for in vitro kinase profiling.

Case Study: The Off-Target Profile of a Multi-Kinase Inhibitor

To illustrate the importance of off-target profiling, consider the well-characterized kinase inhibitor, Dasatinib . While developed as a potent inhibitor of BCR-ABL for the treatment of chronic myeloid leukemia, comprehensive kinase profiling revealed its activity against a broader range of kinases.[18]

Target Class Kinase Target Biological Role Dasatinib Inhibition (IC50) Potential Clinical Implication
Primary Target BCR-ABLOncogenic driver in CML<1 nMTherapeutic efficacy in CML
Off-Target SRC family kinases (SRC, LCK, YES)Cell growth, adhesion, migration0.5-1.5 nMPotential efficacy in solid tumors, but also potential for side effects
Off-Target c-KITReceptor tyrosine kinase in GIST5-20 nMTherapeutic potential in gastrointestinal stromal tumors (GIST)
Off-Target PDGFRα/βReceptor tyrosine kinases in angiogenesis and cell growth15-30 nMAnti-angiogenic effects, potential for cardiovascular side effects

This "off-target" activity is not always detrimental; in some cases, it can be harnessed for therapeutic benefit in other diseases, a concept known as polypharmacology.[18] However, it can also lead to unexpected toxicities. For instance, inhibition of PDGFRβ has been linked to cardiovascular adverse events. This highlights the dual nature of off-target effects and the necessity of their early characterization.

G PDGF PDGF PDGFR PDGFR PDGF->PDGFR PI3K PI3K PDGFR->PI3K AKT AKT PI3K->AKT Cell_Growth Cell Growth & Survival AKT->Cell_Growth Dasatinib Dasatinib Dasatinib->PDGFR

Caption: Off-target inhibition of the PDGFR pathway by Dasatinib.

Conclusion

The this compound scaffold holds considerable promise for the development of novel therapeutics. However, a proactive and comprehensive assessment of off-target effects is indispensable. This guide advocates for a multi-faceted approach, beginning with an understanding of the potential liabilities inherited from the parent pharmacophores. A combination of in vitro kinase profiling to quantify interactions with the kinome, followed by cell-based assays like CETSA to confirm target engagement in a physiological context, provides a robust framework for characterizing the selectivity of these novel derivatives. By embracing these principles of scientific integrity and thorough investigation, researchers can more effectively navigate the complexities of drug discovery and unlock the full therapeutic potential of this exciting new class of molecules.

References

  • Proventa International. (2021). Phenotypic Screening in Early Drug Discovery: Opportunities and Challenges. Proventa International. [Link]

  • Ferreira, L. A. P., Caruso, L., Nadur, N. F., Franco, D. P., Sousa, G. L. S., Lacerda, R. B., & Kümmerle, A. E. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [https://www.researchgate.net/publication/377108928_Imidazo12-a]pyridines_in_Medicinal_Chemistry_Recent_Advances_in_Synthesis_and_Biological_Activities]([Link])

  • Klaeger, S., Gohlke, B., & Kuster, B. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 10(1), 223-230. [Link]

  • Kumar, A., Kumar, R., Kumar, S., Singh, P. P., & Kumar, V. (2022). Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. RSC Advances, 12(45), 29569-29584. [Link]

  • Yu, H., & Denic, V. (2022). In vitro kinase assay. Bio-protocol. [Link]

  • Moffat, J. G., Vincent, F., Lee, J. A., Eder, J., & Prunotto, M. (2017). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. Nature Reviews Drug Discovery, 16(8), 531-546. [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]

  • Klaeger, S., Gohlke, B., & Kuster, B. (2015). Unexpected off-targets and paradoxical pathway activation by kinase inhibitors. ACS chemical biology, 10(1), 223–230. [Link]

  • Proclinical. (2024). Strategic Dichotomy: Target Identification vs. Phenotypic Screening in Drug Discovery. Proclinical. [Link]

  • Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks. [Link]

  • Pries, V., Cotesta, S., Riedl, R., & Gstach, H. (2016). Advantages and Challenges of Phenotypic Screens: The Identification of Two Novel Antifungal Geranylgeranyltransferase I Inhibitors. Journal of biomolecular screening, 21(3), 306–315. [Link]

  • Unknown. (n.d.). Protocol for Invitro Kinase Assay. [Link]

  • Aliwaini, S., Awadallah, A. M., Morjan, R. Y., Ghunaim, M., Alqaddi, H., Abuhamad, A. Y., ... & Abughefra, Y. M. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 20(6), 1-1. [Link]

  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Link]

  • Kim, H. Y., & Kim, J. H. (2019). In vitro NLK Kinase Assay. Bio-protocol, 9(18), e3367. [Link]

  • Brewer, M. R., & Pao, W. (2013). Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. Cancer discovery, 3(2), 139–141. [Link]

  • Youssef, A. M., White, R. E., B-Béla, N., Wright, J., & Sorenson, M. E. (1990). Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Journal of medicinal chemistry, 33(9), 2411–2416. [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. ResearchGate. [Link]

  • Kumar, V., & Singh, P. P. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(3), 398-415. [Link]

  • Singh, V., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963-2994. [Link]

  • Narayan, A., Patel, S., Baile, S. B., Jain, S., & Sharma, S. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious disorders drug targets, 24(8), e200324228067. [Link]

  • Vera, L., & Vera, J. (2014). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. PloS one, 9(1), e84499. [Link]

  • Zhang, Y., Li, Y., & Li, J. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 30(8), 1-19. [Link]

  • Sleno, B., & Emili, A. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical chemistry, 93(31), 10769–10777. [Link]

  • Sleno, B., & Emili, A. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(31), 10769-10777. [Link]

  • Glavač, N., G-C, T., Peršuri, A., & S-P, I. (2020). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 25(19), 4499. [Link]

  • Kumar, A., & Singh, P. P. (2016). Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. Hilaris Publisher. [Link]

  • Wu, Z., et al. (2020). Cellular thermal shift assay: an approach to identify and assess protein target engagement. Expert Opinion on Drug Discovery, 15(1), 103-113. [Link]

  • Sultan, A. A. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical and Chemical Sciences, 10(1), 1-10. [Link]

  • Al-Suhaimi, E. A. (2023). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Journal of Chemical Reviews, 5(4), 305-313. [Link]

  • Patel, D. R., & Patel, K. D. (2026). Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. Journal of Heterocyclic Chemistry, 63(1), 1-8. [Link]

  • Zafar, W., et al. (2023). A review on 'sulfonamides': their chemistry and pharmacological potentials for designing therapeutic drugs in medical science. Journal of Biomolecular Structure and Dynamics, 41(10), 3939-3957. [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). Wikipedia. [Link]

  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of Pharmaceutical Sciences and Research, 10(5), 1104-1110. [Link]

  • Devi, N., Singh, D., Rawal, R. K., Bariwal, J., & Singh, V. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current topics in medicinal chemistry, 16(26), 2963–2994. [Link]

  • Narayan, A., Patel, S., Baile, S. B., Jain, S., & Sharma, S. (2025). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022). Infectious Disorders-Drug Targets, 25(8), 1-1. [Link]

Sources

Safety Operating Guide

Proper Disposal of 2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring the safety of personnel and the protection of our environment. This guide provides a comprehensive, step-by-step framework for the proper disposal of 2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide, a heterocyclic compound that, due to its chlorinated and sulfonamide moieties, requires meticulous disposal procedures. Adherence to these protocols is not merely a matter of regulatory compliance but a cornerstone of a robust safety culture.

Understanding the Hazard Profile

Before any handling or disposal, a thorough understanding of the hazards associated with this compound is paramount. The Safety Data Sheet (SDS) is the primary source for this information.

Key Hazards:

  • Environmental: This compound is classified as H400: Very toxic to aquatic life and H410: Very toxic to aquatic life with long-lasting effects.[1] This high aquatic toxicity necessitates stringent containment to prevent environmental release.

  • Chemical Reactivity: As a chlorinated organic compound, it may be incompatible with strong bases, oxidizing agents, and certain metals.[2][3]

Due to its hazardous nature, this compound and its associated waste are subject to regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[4][5]

Waste Segregation and Container Management: The First Line of Defense

Proper segregation of chemical waste at the point of generation is the most critical step in ensuring safe and compliant disposal. Cross-contamination can lead to dangerous reactions and significantly increase disposal costs.

Waste Stream Classification

Waste containing this compound must be collected as Hazardous Waste . Specifically, it should be segregated as halogenated organic waste .[6] Do not mix this waste with non-halogenated solvents or aqueous waste streams.[7]

Container Selection and Labeling

The choice of waste container is crucial for preventing leaks and reactions.

  • Primary Containers: Use chemically resistant containers for collecting the waste. High-density polyethylene (HDPE) or glass containers are generally suitable for halogenated organic compounds.[8] Ensure the container has a secure, tight-fitting lid.

  • Labeling: All waste containers must be clearly labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any other constituents in the waste stream.

    • The approximate percentages of each component.

    • The date accumulation started.

    • An appropriate hazard warning (e.g., "Toxic," "Environmental Hazard").

Store waste containers in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory operator. The SAA should be in a well-ventilated area, away from heat sources and incompatible chemicals.

Step-by-Step Disposal Procedures for Different Waste Forms

A. Unused or Expired Pure Compound
  • Do Not Dispose Down the Drain: Due to its high aquatic toxicity, drain disposal is strictly prohibited.[1]

  • Original Container: If possible, dispose of the compound in its original, clearly labeled container.

  • Hazardous Waste Stream: Treat as a P-listed or U-listed hazardous waste if it is a discarded commercial chemical product. Your institution's Environmental Health and Safety (EHS) office can provide guidance on the specific waste code.

  • Waste Pickup: Arrange for collection by your institution's EHS or a licensed hazardous waste disposal contractor.[4]

B. Contaminated Solid Waste (e.g., gloves, weighing paper, contaminated silica gel)
  • Segregation: Collect all solid waste contaminated with this compound separately from other lab trash.

  • Container: Place the contaminated solids in a designated, leak-proof hazardous waste container, such as a plastic-lined cardboard box or a dedicated pail.[9]

  • Labeling: Label the container clearly as "Hazardous Waste" with the name of the chemical.

  • Disposal: Dispose of the container through your institution's hazardous waste program.

C. Contaminated Liquid Waste (e.g., reaction mixtures, chromatographic fractions)
  • Segregation: Collect all liquid waste containing this compound in a dedicated halogenated organic solvent waste container.[7]

  • Container: Use a chemically compatible container, such as an HDPE or glass bottle, with a secure screw cap. Do not overfill containers; leave at least 10% headspace to allow for expansion.

  • pH Considerations: Do not mix with strong acids or bases in the same container to avoid potential reactions.

  • Disposal: Arrange for pickup by your institution's EHS or a licensed hazardous waste disposal contractor. High-temperature incineration is a common and effective disposal method for chlorinated organic compounds.[10]

Decontamination and Spill Management

Accidental spills must be managed promptly and safely to minimize exposure and environmental contamination.

Personal Protective Equipment (PPE) for Cleanup

Before addressing a spill, don the appropriate PPE:

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemical-resistant nitrile gloves.Provides a robust barrier against dermal absorption.[11]
Gown/Lab Coat Chemical-resistant, disposable gown over a lab coat.Protects clothing and skin from contamination.
Eye Protection Chemical splash goggles or a full-face shield.Protects against splashes and airborne particles.[12]
Respiratory Protection An N95 respirator or higher, depending on the scale of the spill and potential for aerosolization.Prevents inhalation of the compound.
Spill Cleanup Protocol
  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Ventilation: Ensure the area is well-ventilated. If safe to do so, work within a chemical fume hood.

  • Containment: For liquid spills, surround the area with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collection: Carefully collect the absorbed material or spilled solid using non-sparking tools.

  • Waste Disposal: Place all contaminated materials (absorbent, PPE, cleaning tools) into a designated hazardous waste container and label it appropriately.

  • Decontamination:

    • Clean the spill area with a detergent and water solution.[10]

    • Rinse the area with a suitable solvent (e.g., ethanol or isopropanol), collecting the rinsate as hazardous waste.

    • Allow the area to dry completely.

Decontamination of Laboratory Equipment

Equipment that has come into contact with this compound must be decontaminated before reuse or disposal.

  • Initial Rinse: Rinse the equipment with a suitable solvent to remove the bulk of the chemical residue. Collect this rinsate as halogenated hazardous waste.

  • Wash: Wash the equipment thoroughly with a laboratory detergent and warm water.[10]

  • Final Rinse: Rinse with deionized water.

  • Drying: Allow the equipment to air dry completely.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste generated from working with this compound.

cluster_waste_type Identify Waste Type cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_pure Pure Compound start Waste Generation (this compound) waste_type Solid, Liquid, or Pure Compound? start->waste_type solid_waste Contaminated Solids (e.g., gloves, paper) waste_type->solid_waste Solid liquid_waste Contaminated Liquids (e.g., solvents, reaction mixtures) waste_type->liquid_waste Liquid pure_compound Unused/Expired Pure Compound waste_type->pure_compound Pure solid_container Collect in Lined, Leak-Proof Container solid_waste->solid_container solid_label Label as 'Hazardous Waste: Halogenated Solids' solid_container->solid_label store_waste Store in Designated Satellite Accumulation Area solid_label->store_waste liquid_container Collect in Compatible (HDPE/Glass) Container liquid_waste->liquid_container liquid_label Label as 'Hazardous Waste: Halogenated Organics' liquid_container->liquid_label liquid_label->store_waste pure_container Keep in Original Container if Possible pure_compound->pure_container pure_label Label as 'Hazardous Waste: (Chemical Name)' pure_container->pure_label pure_label->store_waste disposal Arrange for Pickup by EHS/Licensed Contractor store_waste->disposal

Caption: Disposal workflow for this compound.

Final Considerations

  • Waste Minimization: Whenever feasible, design experiments to minimize the generation of hazardous waste. This can be achieved by using smaller-scale reactions and ordering only the necessary quantities of the chemical.[6]

  • Training: Ensure all personnel handling this compound are trained on its hazards and the proper disposal procedures outlined in this guide and your institution's Chemical Hygiene Plan.

  • Consult EHS: Your institution's Environmental Health and Safety department is your primary resource for specific questions regarding waste disposal regulations and procedures.

By implementing these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, thereby upholding the principles of scientific integrity and environmental stewardship.

References

  • Laboratory Equipment Decontamination Procedures. Central Michigan University. Available at: [Link]

  • RCRA Listed Wastes: Toxic, Acutely Toxic, or Merely Hazardous? Enviromerica. Available at: [Link]

  • Laboratory Equipment Decontamination Procedures. Wayne State University. Available at: [Link]

  • Hazardous Waste Reduction. Environmental Health and Safety, University of Maryland. Available at: [Link]

  • EPA Hazardous Waste Codes. U.S. Environmental Protection Agency. Available at: [Link]

  • Decontamination of Laboratory Equipment. Safety & Risk Services, The University of British Columbia. Available at: [Link]

  • Personal Protective Equipment. U.S. Environmental Protection Agency. Available at: [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. National Institute for Occupational Safety and Health (NIOSH). Available at: [Link]

  • Halogenated Organics Waste Compatibility. CP Lab Safety. Available at: [Link]

  • Chemical Compatibility by Container Resin. CP Lab Safety. Available at: [Link]

  • Containment and Disposal of Large Amounts of Contaminated Water: A Support Guide for Water Utilities. U.S. Environmental Protection Agency. Available at: [Link]

  • EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk, University of Maryland. Available at: [Link]

  • EPA Hazardous Waste Codes. Alfred University. Available at: [Link]

  • Chemical Waste. Environmental Safety, Sustainability and Risk, University of Maryland. Available at: [Link]

  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon Occupational Safety and Health. Available at: [Link]

  • 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes. eCFR. Available at: [Link]

  • Studies on sulfonamide degradation products. ResearchGate. Available at: [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available at: [Link]

  • Degradation of sulfonamide antibiotics and their intermediates toxicity in an aeration-assisted non-thermal plasma while treating strong wastewater. PubMed. Available at: [Link]

  • 3.4.1 Chemical Compatibility Guide. Stephen F. Austin State University. Available at: [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Pharmaceutical Analysis. Available at: [Link]

  • Learn about Hazardous Waste Cleanups. U.S. Environmental Protection Agency. Available at: [Link]

  • Classification of Sulphonamides. Pharmacy 180. Available at: [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. Available at: [Link]

  • relA Inactivation Converts Sulfonamides Into Bactericidal Compounds. Frontiers in Microbiology. Available at: [Link]

  • SULPHONAMIDES.pdf. Available at: [Link]

  • Fate of sulfonamide antibiotics in contact with activated sludge - Sorption and biodegradation. ResearchGate. Available at: [Link]

  • Waste, Chemical, and Cleanup Enforcement. U.S. Environmental Protection Agency. Available at: [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. Available at: [Link]

  • Sulfonamide (medicine). Wikipedia. Available at: [Link]

  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. PubMed. Available at: [Link]

  • Imidazo[1,2-a]pyridines Reactions & Prep. Scribd. Available at: [Link]

  • Guidance for Remediation Waste Management at Hazardous Waste Cleanup Facilities. U.S. Environmental Protection Agency. Available at: [Link]

  • Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Organic Chemistry Portal. Available at: [Link]

Sources

Navigating the Safe Handling of 2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the dynamic field of drug development, the integrity of our work and the safety of our laboratory environment are paramount. The novel compound 2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide presents unique handling challenges that demand a comprehensive and scientifically grounded safety protocol. This guide moves beyond a simple checklist to provide in-depth, procedural guidance rooted in the principles of chemical causality and validated safety practices. Our objective is to empower you with the knowledge to handle this compound with the utmost confidence and care, ensuring both personal safety and the integrity of your research.

Hazard Identification and Risk Assessment: Understanding the Compound

The foundational step in safe handling is a thorough understanding of the potential hazards. While comprehensive toxicological data for this compound is not fully available, the existing Material Safety Data Sheet (MSDS) and data from structurally similar compounds provide critical insights into its risk profile.

Primary Hazard: The most definitive hazard identified for this compound is its environmental toxicity. The compound is classified as very toxic to aquatic life with long-lasting effects [1]. This necessitates stringent protocols to prevent its release into the environment.

Inferred Hazards from Analogous Compounds: Due to the presence of the imidazo[1,2-a]pyridine core and the sulfonamide group, we can infer other potential hazards based on related chemical structures:

  • Skin and Eye Irritation: The parent compound, imidazo[1,2-a]pyridine, and its chloro-derivative, 2-chloroimidazo[1,2-a]pyridine, are known to cause skin and eye irritation[2][3]. Sulfonamides as a class can also induce skin irritation[4][5]. Therefore, it is prudent to assume that this compound is a skin and eye irritant.

  • Respiratory Irritation: Imidazo[1,2-a]pyridine and its derivatives may cause respiratory irritation[2][3][6]. Inhalation of sulfonamide dust can also lead to respiratory issues[7].

  • Harmful if Swallowed: 2-chloroimidazo[1,2-a]pyridine is harmful if swallowed[3].

Hazard ClassificationBasis of AssessmentGHS Hazard Statement (Inferred)
Acute Aquatic Toxicity Direct MSDS Data H400: Very toxic to aquatic life [1]
Chronic Aquatic Toxicity Direct MSDS Data H410: Very toxic to aquatic life with long lasting effects [1]
Skin Irritation Analogous Compound DataH315: Causes skin irritation[2][3]
Eye Irritation Analogous Compound DataH319: Causes serious eye irritation[2][3]
Respiratory Irritation Analogous Compound DataH335: May cause respiratory irritation[2][3][6]
Acute Oral Toxicity Analogous Compound DataH302: Harmful if swallowed[3]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to mitigate the risks of exposure. The following recommendations are based on a synthesis of best practices for handling chlorinated pyridines and sulfonamides.

Core PPE Requirements
Body PartPPE RecommendationSpecifications and Best Practices
Hands Double-gloving with chemical-resistant glovesAn inner nitrile glove provides a primary barrier, while an outer layer of butyl rubber or neoprene offers enhanced protection against chlorinated compounds.
Eyes/Face Chemical safety goggles and a face shieldGoggles should provide a complete seal around the eyes. A face shield is crucial when there is a risk of splashing.
Body A cuffed, long-sleeved laboratory coatThe coat should be fully fastened to provide maximum coverage.
Respiratory Use in a certified chemical fume hoodAll handling of the solid compound or solutions should be performed in a well-ventilated fume hood to minimize inhalation risk.
PPE Donning and Doffing Workflow

Proper procedure in donning and doffing PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Inner Gloves (Nitrile) Don1->Don2 Don3 3. Safety Goggles Don2->Don3 Don4 4. Face Shield Don3->Don4 Don5 5. Outer Gloves (Butyl/Neoprene) Don4->Don5 Doff1 1. Outer Gloves Doff2 2. Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Safety Goggles Doff3->Doff4 Doff5 5. Inner Gloves Doff4->Doff5 Waste_Disposal_Stream cluster_waste_generation Waste Generation cluster_waste_collection Waste Collection cluster_final_disposal Final Disposal Solid_Waste Contaminated Solids (Gloves, Weighing Paper) Waste_Container Designated, Labeled Hazardous Waste Container Solid_Waste->Waste_Container Liquid_Waste Unused Solutions Liquid_Waste->Waste_Container Spill_Debris Spill Cleanup Material Spill_Debris->Waste_Container EHS Institutional EHS Pickup Waste_Container->EHS Incineration Licensed Hazardous Waste Incineration EHS->Incineration

Waste Disposal Workflow
Disposal Method

The recommended disposal method for chlorinated organic compounds is incineration by a licensed hazardous waste disposal facility. This ensures the complete destruction of the compound, preventing its release into the environment. Under no circumstances should this compound or its waste be disposed of down the drain.

Conclusion: A Culture of Safety

The responsible handling of this compound is a testament to our commitment to scientific excellence and a culture of safety. By understanding the known and inferred hazards, adhering to stringent PPE protocols, and implementing robust operational and disposal plans, we can confidently advance our research while protecting ourselves and the environment.

References

  • National Center for Biotechnology Information. (n.d.). Imidazo[1,2-a]pyridine. PubChem. Retrieved from [Link]

  • Geedkar, D., Kumar, A., & Sharma, P. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 7(43), 38886–38901.
  • Chem-Supply. (n.d.). MSDS of 2-Chloromethyl-imidazo[1,2-A]pyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloroimidazo[1,2-a]pyridine. PubChem. Retrieved from [Link]

  • Electronic Code of Federal Regulations. (n.d.). 40 CFR 721.10770 -- Fluoroalkyl sulfonamide derivatives (generic). Retrieved from [Link]

  • Lozano-Ojalvo, D., et al. (2022). Exploratory toxicology studies of 2,3-substituted imidazo[1,2- a]pyridines with antiparasitic and anti-inflammatory properties. Toxicology Research, 11(5), 730–742.
  • Lozano-Ojalvo, D., et al. (2022). Exploratory toxicology studies of 2,3-substituted imidazo[1,2- a]pyridines with antiparasitic and anti-inflammatory properties. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2022, August 9). Exploratory toxicology studies of 2,3-substituted imidazo[1,2- a ]pyridines with antiparasitic and anti-inflammatory properties. Retrieved from [Link]

  • Fisher Scientific. (2010, January 7). SAFETY DATA SHEET - Sulfanilamide. Retrieved from [Link]

  • Khan, D. A., & Solensky, R. (2019). Sulfonamide hypersensitivity. Current allergy and asthma reports, 19(12), 1-9.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide
Reactant of Route 2
2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.